molecular formula C10H11ClF3NO3 B2948639 3-(Trifluoromethoxy)-L-phenylalanine CAS No. 1241678-35-2

3-(Trifluoromethoxy)-L-phenylalanine

Katalognummer: B2948639
CAS-Nummer: 1241678-35-2
Molekulargewicht: 285.65
InChI-Schlüssel: QFVROIVMIVVZIQ-QRPNPIFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Trifluoromethoxy)-L-phenylalanine is a non-natural, fluorinated aromatic amino acid valuable in biochemical and pharmaceutical research. Incorporation of fluorinated amino acids like this into peptides and proteins is a established strategy to modulate their properties, enhancing metabolic stability, influencing protein folding and protein-protein interactions, and increasing lipophilicity and binding affinity . This makes it a critical building block for developing peptide-based vaccines, therapeutic proteins, and enzyme inhibitors. In chemical biology, fluorinated phenylalanine derivatives serve as precursors for photoaffinity labeling reagents, which are powerful tools for probing protein structure and biomolecular interactions . The trifluoromethoxy group, with its distinct electronic properties and stability, is particularly useful in medicinal chemistry for the design of novel pharmaceutical agents, including inhibitors for targets like kinesin KIFC1 and SETD7 lysine methyltransferase, which are relevant in oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIONQVYUGGCUHI-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Trifluoromethoxy)-L-phenylalanine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Fluorinated Building Blocks for Medicinal Chemistry

Executive Summary

3-(Trifluoromethoxy)-L-phenylalanine (3-OCF₃-Phe) represents a high-value, non-canonical amino acid scaffold utilized in modern drug discovery to modulate lipophilicity, metabolic stability, and peptide conformation. Unlike its trifluoromethyl (–CF₃) analogue, the trifluoromethoxy (–OCF₃) group offers a unique combination of strong electron-withdrawing induction (


) and distinct conformational flexibility due to the ether linkage. This guide provides a comprehensive technical analysis of 3-OCF₃-Phe, detailing its physicochemical parameters, synthetic pathways, and application in stabilizing peptide therapeutics against proteolytic degradation.

Part 1: Structural & Physicochemical Profile

The introduction of the trifluoromethoxy group at the meta-position of the phenylalanine side chain drastically alters the electronic and steric landscape of the molecule compared to native phenylalanine or tyrosine.

Chemical Identity
ParameterData
IUPAC Name (2S)-2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid
CAS Number 1241678-35-2 (L-isomer); 1228546-24-6 (Racemic)
Molecular Formula C₁₀H₁₀F₃NO₃
Molecular Weight 249.19 g/mol
SMILES NC(O)=O
Appearance White to off-white crystalline powder
Physicochemical Properties & The "Fluorine Effect"

The –OCF₃ group is often termed a "super-halogen" due to its electronic properties. It is critical to distinguish its behavior from the methoxy (–OMe) and trifluoromethyl (–CF₃) groups.

Property3-OCF₃-Phe3-CF₃-PheL-Phe (Native)Impact on Drug Design
Hansch

(Lipophilicity)
+1.04 +0.880.00significantly increases membrane permeability and BBB penetration.
Hammett

0.38 0.43-0.07 (for H)Strong electron-withdrawing (inductive), deactivates ring metabolic oxidation.
Hammett

0.35 0.540.00Less withdrawing than CF₃ in para due to weak resonance donation (+R) of oxygen.
Conformation Orthogonal RotationalPlanar (ring)The –OCF₃ bond prefers to be orthogonal to the ring to minimize dipole repulsion, creating a unique steric lock.
Structural Visualization: Electronic & Steric Vectors

The following diagram illustrates the unique electronic vectors and conformational preference of the 3-OCF₃ group compared to standard substituents.

G cluster_0 Substituent Comparison OMe Methoxy (-OMe) Electron Donor (+R) Planar Conformation Metabolically Labile Effect Pharmacological Outcome OMe->Effect High Clearance CF3 Trifluoromethyl (-CF3) Strong Withdrawer (-I) High Steric Bulk Metabolically Stable CF3->Effect Potency Boost OCF3 Trifluoromethoxy (-OCF3) Withdrawer (-I) / Weak Donor (+R) Orthogonal Conformation Super-Lipophilic (Hansch π +1.04) OCF3->Effect Max Permeability & Unique Steric Fit

Figure 1: Comparative analysis of substituent effects. The -OCF3 group provides the highest lipophilicity boost while adopting an orthogonal conformation that can lock active receptor conformations.

Part 2: Synthetic Methodologies

Synthesis of enantiopure 3-(trifluoromethoxy)-L-phenylalanine requires navigating the stability of the –OCF₃ group. The Erlenmeyer-Plöchl Azlactone Synthesis followed by Enzymatic Resolution is the industry-standard route for scalability and high enantiomeric excess (>99% ee).

Route: Modified Erlenmeyer-Plöchl Synthesis

This pathway avoids harsh organometallic conditions that might degrade the trifluoromethoxy ether linkage.

  • Condensation: 3-(Trifluoromethoxy)benzaldehyde is condensed with N-acetylglycine to form the azlactone.

  • Hydrolysis: The azlactone ring is opened to yield the dehydrophenylalanine derivative.

  • Asymmetric Hydrogenation: A chiral rhodium catalyst (e.g., Rh(COD)-DuPhos) sets the L-stereocenter.

    • Alternative: Non-selective hydrogenation followed by enzymatic resolution using Acylase I (Aspergillus melleus).

Synthetic Workflow Diagram

Synthesis cluster_waste By-products Aldehyde 3-(Trifluoromethoxy) benzaldehyde (CAS 52771-21-8) Azlactone Azlactone Intermediate (Erlenmeyer Condensation) Aldehyde->Azlactone Ac2O, NaOAc 100°C Glycine N-Acetylglycine Glycine->Azlactone Ac2O, NaOAc 100°C Enamide Dehydro-amino Acid (Z)-isomer dominant Azlactone->Enamide H2O / Acetone Reflux Racemic N-Ac-Phe Racemic N-Ac-Phe Enamide->Racemic N-Ac-Phe H2, Pd/C Enzyme Acylase I (Aspergillus) Kinetic Resolution Final 3-(Trifluoromethoxy)- L-phenylalanine (>99% ee) Racemic N-Ac-Phe->Final Enzyme, pH 7.5 Selective Deacetylation D-Isomer N-Acetyl-D-isomer (Recycle via Racemization) Racemic N-Ac-Phe->D-Isomer

Figure 2: Chemo-enzymatic synthesis workflow ensuring high optical purity of the L-isomer.

Part 3: Medicinal Chemistry Applications

Metabolic Stability (The Blockade Effect)

The 3-position of the phenyl ring is a common site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.

  • Mechanism: The high electronegativity of fluorine pulls electron density away from the ring, raising the oxidation potential.

  • Result: The –OCF₃ group effectively "blocks" this position from metabolic attack, significantly extending the half-life (

    
    ) of the peptide or small molecule drug.
    
Peptide Engineering

Incorporating 3-OCF₃-Phe into peptide sequences (e.g., GLP-1 analogs, antimicrobial peptides) serves two purposes:

  • Proteolytic Resistance: The bulky, orthogonal –OCF₃ group sterically hinders proteases (like Chymotrypsin) that typically cleave at the C-terminus of aromatic residues.

  • Membrane Anchoring: The high lipophilicity (

    
    ) facilitates the peptide's interaction with lipid bilayers, crucial for cell-penetrating peptides (CPPs) or GPCR-targeting ligands.
    

Part 4: Experimental Protocols

Protocol A: Fmoc-Protection of 3-(Trifluoromethoxy)-L-phenylalanine

For use in Solid Phase Peptide Synthesis (SPPS).

Reagents:

  • 3-(Trifluoromethoxy)-L-phenylalanine (1.0 eq)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane/Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 10 mmol of amino acid in 25 mL of 10% Na₂CO₃ solution. Add 25 mL of dioxane. Cool to 0°C on ice.

  • Addition: Add Fmoc-OSu (11 mmol) dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir overnight (12-18 hours).

  • Workup: Dilute with water (100 mL). Extract twice with ethyl ether (to remove unreacted Fmoc-OSu and byproducts). Discard organic layer.

  • Acidification: Acidify the aqueous layer carefully with 1N HCl to pH 2.0. The product will precipitate as a white solid.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Drying: Dry combined organic layers over anhydrous MgSO₄. Filter and concentrate in vacuo.

  • Validation: Verify purity via HPLC (>98%) and identity via ¹H-NMR (DMSO-d₆).

    • Note: The Fmoc-derivative is stable at 4°C for months.

Protocol B: Solid Phase Coupling (Fmoc Chemistry)

Standard coupling cycle for incorporating 3-OCF₃-Phe.

  • Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).

  • Activation:

    • Mix Fmoc-3-(OCF₃)-Phe-OH (3.0 eq relative to resin loading).

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIPEA (6.0 eq).

  • Coupling: Add activated mixture to resin. Shake at room temperature for 60–90 minutes.

    • Tip: Due to the steric bulk of the -OCF₃ group, double coupling is recommended if the residue is followed by a bulky amino acid (e.g., Ile, Val).

  • Monitoring: Verify coupling efficiency with a Kaiser test (ninhydrin).

References

  • Physicochemical Parameters of Fluorin

    • Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Establishes

      
       value of +1.04 for OCF3).
      
  • Electronic Effects of Trifluoromethoxy Group

    • Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[2] ChemMedChem. Link

  • Fowden, L., et al. (1968). "The synthesis of some trifluoromethyl-substituted amino acids." Journal of the Chemical Society C.
  • Metabolic Stability & Fluorine

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[3] Link

  • Conform

    • Manteau, B., et al. (2010). "The Trifluoromethoxy Group: A Unique Substituent for Medicinal Chemistry."[4] Angewandte Chemie International Edition. Link

Sources

A Technical Guide to (S)-2-amino-3-(3-(trifluoromethoxy)phenyl)propanoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Amino Acid Analog

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique constellation of properties—enhanced metabolic stability, increased lipophilicity, and altered electronic character—that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3] This guide focuses on a specific, non-proteinogenic amino acid, (S)-2-amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid , a phenylalanine analog poised for application in peptide and drug design.

It is important to note that as of the writing of this guide, a specific, publicly registered CAS (Chemical Abstracts Service) number for this exact molecule has not been identified through extensive database searches. This suggests that it may be a novel or niche research chemical not yet widely commercialized. This guide has therefore been constructed to serve as a predictive and enabling resource, providing a robust framework for its synthesis, characterization, and potential utilization based on established principles and data from closely related analogs.

Physicochemical and Structural Profile

The introduction of the trifluoromethoxy group at the meta-position of the phenyl ring is anticipated to significantly modulate the physicochemical properties of the parent amino acid, phenylalanine. These changes are critical for predicting its behavior in biological systems and for designing analytical methodologies.

Predicted Physicochemical Parameters

The following table outlines the predicted properties of (S)-2-amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid, with comparative data for the well-characterized trifluoromethyl (-CF₃) analog, (S)-2-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, and the parent L-phenylalanine.

Property(S)-2-amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid (Predicted)(S)-2-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid (Known)L-Phenylalanine (Known)
Molecular Formula C₁₀H₁₀F₃NO₃C₁₀H₁₀F₃NO₂C₉H₁₁NO₂
Molecular Weight ~249.19 g/mol 233.19 g/mol [4][5]165.19 g/mol [6]
LogP (Lipophilicity) Higher than -CF₃ analog~1.68[7]-1.496[6]
pKa (Carboxyl) ~2.0 - 2.5~2.22.20[6]
pKa (Amine) ~9.0 - 9.5~9.19.09[6]
Isoelectric Point (pI) ~5.5 - 6.0~5.65.5[6]
Hydrogen Bond Donors 22[7]2[6]
Hydrogen Bond Acceptors 333[6]

The trifluoromethoxy group is a stronger electron-withdrawing group than the trifluoromethyl moiety, which may slightly influence the acidity of the carboxylic acid and the basicity of the amine. Its most significant impact is on lipophilicity (LogP), where the -OCF₃ group is known to confer a greater increase than -CF₃, a critical factor for cell permeability and interaction with hydrophobic binding pockets.[1][2]

Synthesis and Purification: A Strategic Approach

The asymmetric synthesis of novel amino acids is a well-established field, with several robust methodologies available. For the enantiomerically pure synthesis of (S)-2-amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid, a practical and scalable approach involves the asymmetric alkylation of a chiral glycine equivalent. The following workflow outlines a logical and experimentally validated strategy.

Proposed Synthetic Workflow

Synthesis_Workflow A 3-(Trifluoromethoxy)benzyl bromide C Asymmetric Alkylation A->C B Chiral Ni(II) Complex of Glycine Schiff Base B->C D Diastereomeric Complex C->D Base, Solvent E Acid Hydrolysis D->E HCl (aq) F Crude (S)-amino acid E->F G Purification (Ion-Exchange Chromatography) F->G H Final Product: (S)-2-amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid G->H

Caption: Proposed synthetic workflow for the target amino acid.

Step-by-Step Experimental Protocol

This protocol is based on established methods for the asymmetric synthesis of fluorinated phenylalanine analogs.[8][9]

Step 1: Asymmetric Alkylation

  • Reaction Setup: To a solution of the chiral Ni(II) complex of the Schiff base of glycine and (S)-2-N-(N'-benzylprolyl)aminobenzophenone (or a similar chiral auxiliary) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or DMF), add a non-nucleophilic base (e.g., powdered potassium carbonate or DBU).

  • Addition of Electrophile: Cool the reaction mixture to 0°C and add a solution of 3-(trifluoromethoxy)benzyl bromide in the same solvent dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the alkylation by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting residue contains the diastereomeric complex.

Causality behind Experimental Choices: The use of a chiral Ni(II) complex provides a rigid scaffold that directs the incoming electrophile to one face of the glycine enolate, thereby establishing the desired (S)-stereochemistry at the alpha-carbon. The choice of a non-nucleophilic base is crucial to prevent side reactions with the electrophile.

Step 2: Hydrolysis and Liberation of the Amino Acid

  • Cleavage of the Complex: Suspend the crude diastereomeric complex in 6M hydrochloric acid.

  • Heating: Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the Schiff base and cleavage of the chiral auxiliary.

  • Extraction of Chiral Auxiliary: After cooling, extract the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove the chiral auxiliary. The desired amino acid remains in the aqueous phase.

  • Isolation of Crude Product: Concentrate the aqueous layer under reduced pressure to yield the crude amino acid hydrochloride salt.

Self-Validating System: The successful removal of the chiral auxiliary can be confirmed by analyzing the organic extracts by TLC or NMR. The presence of the free amino acid in the aqueous phase can be confirmed by a ninhydrin test.

Step 3: Purification

  • Ion-Exchange Chromatography: Dissolve the crude amino acid hydrochloride in deionized water and apply it to a strong cation-exchange resin (e.g., Dowex 50WX8) in the H⁺ form.

  • Washing: Wash the resin with deionized water to remove any remaining impurities.

  • Elution: Elute the amino acid from the resin using a dilute aqueous ammonia solution (e.g., 2M NH₄OH).

  • Final Product Isolation: Collect the ninhydrin-positive fractions and concentrate them under reduced pressure to obtain the pure, free amino acid. Lyophilization can be used to obtain a fluffy, white solid.

Rationale for Purification: Ion-exchange chromatography is a highly effective method for purifying amino acids from inorganic salts and other impurities, yielding a product of high purity suitable for subsequent applications.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized amino acid.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR - Aromatic protons in the 3-(trifluoromethoxy)phenyl region. - A characteristic multiplet for the α-proton. - Diastereotopic β-protons appearing as a multiplet. - Broad signals for the amine and carboxylic acid protons, which may exchange with D₂O.
¹³C NMR - Distinct signals for the aromatic carbons, with the carbon attached to the -OCF₃ group showing a characteristic quartet due to C-F coupling. - Signals for the α-carbon, β-carbon, and the carboxyl carbon.
¹⁹F NMR - A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group.
Mass Spectrometry (MS) - The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass. - Characteristic fragmentation patterns, including the loss of the carboxyl group.
Chiral Purity Analysis

Ensuring the enantiomeric purity of the final product is critical, particularly for applications in drug development. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this analysis.[10][11][12]

Workflow for Chiral HPLC Method Development

Chiral_HPLC_Workflow A Prepare Racemic Standard B Select Chiral Stationary Phase (CSP) A->B C Screen Mobile Phases B->C e.g., Polysaccharide-based D Optimize Separation C->D Normal vs. Reverse Phase E Method Validation D->E Flow rate, Temperature F Analyze Synthesized (S)-enantiomer E->F Specificity, Linearity, Accuracy

Caption: Workflow for developing a chiral HPLC method.

Step-by-Step Protocol for Chiral Purity Analysis

  • Derivatization (Optional but Recommended): To improve chromatographic performance and UV detection, derivatize the amino acid with a suitable agent such as N-(tert-butoxycarbonyl) (Boc) or N-(9-fluorenylmethoxycarbonyl) (Fmoc).

  • Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralpak® or Chiralcel® series) as they have broad applicability for amino acid derivatives.[11]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape.

    • Reversed Phase: Use a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., ammonium formate or TFA).

  • Method Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution, Rs ≥ 1.5) of the two enantiomers using a racemic standard.

  • Quantification: Inject the synthesized (S)-enantiomer and integrate the peak areas to determine the enantiomeric excess (% ee).

Applications and Future Perspectives in Drug Discovery

The unique properties of the trifluoromethoxy group make (S)-2-amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid a highly valuable building block for several areas of research.

  • Peptide and Peptidomimetic Design: Incorporation into peptides can enhance their metabolic stability by shielding adjacent peptide bonds from enzymatic cleavage. The increased lipophilicity can also improve cell permeability and oral bioavailability.[13]

  • Novel Drug Candidates: As a phenylalanine analog, it can be used to probe the structure-activity relationships (SAR) of bioactive peptides and small molecules that interact with aromatic recognition pockets in enzymes and receptors.

  • ¹⁹F NMR Probe: The trifluoromethoxy group serves as a sensitive ¹⁹F NMR probe, allowing for the study of peptide-protein interactions and conformational changes in a biological milieu without the need for isotopic labeling.

The synthesis and characterization of this novel amino acid open the door to exploring its potential in developing next-generation therapeutics with improved pharmacological profiles. Its unique electronic and steric properties, distinct from both phenylalanine and its trifluoromethyl-substituted counterpart, offer a new tool for fine-tuning molecular interactions and optimizing drug-like properties.

References

  • 2-Amino-3-(3-fluoro-2-(trifluoromethyl)phenyl)propanoic acid | ChemScene. (n.d.). ChemScene.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2025). PMC.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2019). Pharmaceutical Chemistry Journal.
  • (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. (n.d.). MedchemExpress.com.
  • (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid. (n.d.). MedchemExpress.com.
  • (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. (n.d.). PubChem.
  • Applications of fluorine-containing amino acids for drug design. (2020). PubMed.
  • Supporting Inform
  • [Determination of chiral purity of synthetic amino acids by high performance liquid chrom
  • 755749-11-2|(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid. (n.d.). BLDpharm.
  • A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. (n.d.). Benchchem.
  • (S)-2-Amino-3-(thiophen-3-yl)propanoic acid. (n.d.). Sigma-Aldrich.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
  • ANALYTICAL CHIRAL SEPAR
  • Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR technique. (2013). SciSpace.
  • Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco.
  • (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid-COA-1078602. (n.d.). MedChemExpress.
  • Bio NMR spectroscopy. (n.d.).
  • Phenylalanine (d
  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis.
  • The Mass Spectra of the a-,Amino Acids. (n.d.). OSTI.gov.
  • Nine physicochemical properties for 20 amino acid types. (n.d.).
  • Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl₂. (n.d.).
  • Fundamentals of Biological Mass Spectrometry and Proteomics. (n.d.). Broad Institute.
  • IMGT classes of the 20 common amino acids. (2021). IMGT.
  • Amino Acid Physical Properties. (n.d.). Thermo Fisher Scientific - US.

Sources

L-Phe(3-OCF3)-OH synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and application of L-Phe(3-OCF3)-OH (3-trifluoromethoxy-L-phenylalanine), a critical non-canonical amino acid in modern medicinal chemistry.

Compound: 3-(Trifluoromethoxy)-L-phenylalanine Classification: Fluorinated Non-Canonical Amino Acid

Nomenclature & Identification

Accurate identification is paramount as this compound is frequently confused with its trifluoromethyl (-CF3) analog.

Core Identifiers
ParameterSpecification
Common Name L-Phe(3-OCF3)-OH
IUPAC Name (2S)-2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid
CAS Number (Free Acid) 1241678-35-2
CAS Number (Fmoc-Protected) 1260592-32-2
CAS Number (Boc-Protected) 1212864-57-7
Molecular Formula C₁₀H₁₀F₃NO₃
Molecular Weight 249.19 g/mol
SMILES NC(=O)O
Synonyms
  • 3-Trifluoromethoxy-L-phenylalanine[1][2][3]

  • (S)-2-Amino-3-(3-trifluoromethoxyphenyl)propionic acid

  • H-L-Phe(3-OCF3)-OH

Physicochemical Properties & Mechanistic Impact

The trifluoromethoxy (-OCF3) group is not merely a "heavy" version of methoxy (-OMe). It imparts unique electronic and steric properties that are exploited to modulate drug pharmacokinetics.

The "Super-Lipophilic" Effect

The -OCF3 group is often termed "super-lipophilic." Unlike the -CF3 group, the oxygen atom in -OCF3 allows for a specific conformational flexibility while maintaining high electron-withdrawing capability.

  • Lipophilicity (Hansch

    
     value):  +1.04 (vs. +0.88 for -CF3 and -0.02 for -OMe). This drastic increase facilitates passive membrane transport and blood-brain barrier (BBB) penetration.
    
  • Conformation: The -OCF3 group typically adopts an conformation orthogonal to the phenyl ring to minimize steric clash and dipole repulsion, unlike the planar -OMe group. This unique shape can improve selectivity for hydrophobic pockets in enzymes (e.g., GPCRs).

  • Metabolic Stability: The strong C-F bonds and the electron-withdrawing nature deactivate the phenyl ring, protecting the meta-position from oxidative metabolism (e.g., by Cytochrome P450).

Synthetic Methodologies

Synthesis of L-Phe(3-OCF3)-OH requires strategies that preserve the chiral center and the sensitive -OCF3 moiety. Two primary field-proven protocols are detailed below.

Method A: Negishi Cross-Coupling (Modern & Scalable)

This method couples a zinc-organometallic reagent with a protected iodo-alanine derivative. It is preferred for preserving enantiopurity.

Protocol:

  • Zinc Reagent Preparation: Activate zinc dust with 1,2-dibromoethane and TMSCl in dry DMF. Treat protected 3-iodo-L-alanine (e.g., Boc-3-iodo-Ala-OMe) with the activated zinc to form the organozinc reagent.

  • Coupling: Add 1-bromo-3-(trifluoromethoxy)benzene and a palladium catalyst (e.g.,

    
     with SPhos ligand). Heat to 50°C under argon for 12 hours.
    
  • Deprotection: Hydrolyze the ester (LiOH/THF) and remove the Boc group (TFA/DCM) to yield the free amino acid.

Method B: Enzymatic Resolution (Classic)

Ideal for generating large quantities when starting from racemic precursors.

Protocol:

  • Condensation: React 3-(trifluoromethoxy)benzaldehyde with N-acetylglycine (Erlenmeyer-Plöchl azlactone synthesis) to form the dehydrophenylalanine derivative.

  • Reduction: Hydrogenate the alkene (H2, Pd/C) to yield racemic N-acetyl-3-(trifluoromethoxy)phenylalanine.

  • Resolution: Treat the racemate with Acylase I (Aspergillus melleus) at pH 7.5. The enzyme selectively hydrolyzes the L-isomer's acetyl group.

  • Isolation: Extract the unreacted D-acetyl isomer into organic solvent. The free L-amino acid remains in the aqueous phase and is isolated via ion-exchange chromatography.

Visual Synthesis Workflow

Synthesis_Pathway Start 3-Trifluoromethoxy benzaldehyde Azlactone Azlactone Intermediate Start->Azlactone N-Acetylglycine Ac2O, NaOAc Racemate Racemic N-Acetyl-Phe(3-OCF3) Azlactone->Racemate H2, Pd/C Reduction Enzyme Acylase I (Enzymatic Resolution) Racemate->Enzyme pH 7.5, 37°C Product L-Phe(3-OCF3)-OH (Pure L-Isomer) Enzyme->Product Hydrolysis (L-selective) SideProduct D-Acetyl-Phe(3-OCF3) (Recycle) Enzyme->SideProduct Unreacted

Caption: Enzymatic resolution pathway for the scalable production of enantiopure L-Phe(3-OCF3)-OH.

Applications in Drug Development

L-Phe(3-OCF3)-OH serves as a critical "bioisostere" in structure-activity relationship (SAR) studies.

Strategic Substitutions
  • Chlorine Replacement: The -OCF3 group is sterically similar to a chlorine atom or an isopropyl group but offers superior metabolic stability and lipophilicity.

  • Peptide Stabilization: Incorporating this residue into peptide drugs (e.g., GLP-1 analogs) protects the peptide from proteolytic cleavage at the phenylalanine site while enhancing interaction with hydrophobic receptor pockets.

  • 19F NMR Probe: The unique fluorine signal of the -OCF3 group allows it to act as a sensitive NMR probe for studying protein-ligand binding dynamics without perturbing the native structure significantly.

Comparative Data: Substituent Effects
SubstituentHammett

Hansch

(Lipophilicity)
Metabolic Stability
-H (Phe)0.000.00Low
-Cl (3-Cl-Phe)0.230.71Medium
-CF3 (3-CF3-Phe)0.540.88High
-OCF3 (Target)0.35 1.04 Very High

References

  • Sigma-Aldrich. (2025). N-Fmoc-3-(trifluoromethoxy)-L-phenylalanine Product Specification (CAS 1260592-32-2). Link

  • Chem-Impex International. (2024). 3-Trifluoromethoxy-L-phenylalanine (Free Acid) Product Data (CAS 1241678-35-2).[3] Link

  • Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Featherston, A. L., & Miller, S. J. (2016). "Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones." Bioorganic & Medicinal Chemistry. Link

Sources

Strategic Fluorination of Phenylalanine: Modulation of Lipophilicity and LogP

[1]

Executive Summary: The Fluorine Paradox in Aromatic Amino Acids

In medicinal chemistry, the fluorination of phenylalanine (Phe) is a high-leverage strategy to modulate peptide stability, proteolytic resistance, and membrane permeability. However, the impact of fluorine on lipophilicity (logP/logD) is non-monotonic.[1] While fluorine is traditionally viewed as a lipophilic bioisostere for hydrogen, its high electronegativity introduces significant dipole moments that can paradoxically increase polarity depending on the substitution pattern.

This guide provides a technical breakdown of the physicochemical shifts associated with 2-, 3-, and 4-fluorophenylalanine (F-Phe) and pentafluorophenylalanine (

Part 1: The Physicochemical Landscape[3]

The "Polar Hydrophobicity" of Fluorine

Fluorine occupies a unique physicochemical niche. It is small (van der Waals radius 1.47 Å vs. 1.20 Å for H) and highly electronegative (3.98 Pauling). This creates a C–F bond that is both hydrophobic (due to low polarizability) and polar (due to the dipole).

In the context of Phenylalanine, the position of the fluorine atom dictates the net lipophilicity by altering the aromatic ring's electron density and the molecular dipole vector relative to the zwitterionic backbone.

Quantitative Comparison: LogP and -Values

The lipophilicity of the side chain is often quantified using Hansch



Table 1: Physicochemical Profile of Fluorinated Phenylalanine Analogues

CompoundSubstitutionElectronic Effect (

)
Hansch

(Side Chain)
Relative Lipophilicity vs. PheMechanistic Driver
L-Phenylalanine None0.000.00Reference Baseline hydrophobic interaction.
2-Fluoro-Phe Ortho+0.06+0.10Variable (

Phe)
Ortho Effect: Dipole interacts with backbone amide/amine; can shield polarity or disrupt hydration.
3-Fluoro-Phe Meta+0.34+0.13Increased (> Phe)Electron withdrawal deactivates ring; moderate lipophilicity gain.
4-Fluoro-Phe Para+0.06+0.14Increased (> Phe)Classic bioisostere; minimal steric clash; slight lipophilicity boost.
Pentafluoro-Phe PerfluoroHigh+0.6 to +0.8Significantly Higher Quadrupole Effect: Inversion of quadrupole moment promotes "fluorous" stacking; high hydrophobicity.

Critical Insight: While 4-F-Phe generally behaves as a slightly more lipophilic Phe, 2-F-Phe is unique. The ortho-fluorine can accept a hydrogen bond from the backbone amide (NH) or the ammonium group (


), creating a pseudo-cyclic conformation that alters solvation energy.
Structural Logic Flow

The following diagram illustrates the decision matrix for selecting a fluorinated analogue based on desired physicochemical outcomes.

FluorineStrategyStartObjective: Modify PhenylalanineBranch1Increase Lipophilicity?Start->Branch1Branch2Alter Electronic Properties?Start->Branch2Para4-F-Phe(Minimal Steric Change,Slight logP Increase)Branch1->ParaSubtle BoostPentaF5-Phe(High Lipophilicity,Quadrupole Inversion)Branch1->PentaMajor BoostMeta3-F-Phe(Ring Deactivation,Metabolic Stability)Branch2->MetaElectronic TuningOrtho2-F-Phe(Conformational Lock,Dipole-Backbone Interaction)Branch2->OrthoConformational ControlAltered Solvation ShellAltered Solvation ShellOrtho->Altered Solvation ShellFluorous InteractionFluorous InteractionPenta->Fluorous Interaction

Figure 1: Strategic selection of fluorinated phenylalanine analogues based on physicochemical requirements.

Part 2: Mechanistic Insights

The Dipole Vector Alignment

In 4-F-Phe, the C–F dipole is aligned with the

  • Impact: This proximity allows the fluorine lone pairs to interact electrostatically with the positively charged

    
    -ammonium group (at physiological pH), potentially reducing the energy penalty for desolvation (entering a membrane).
    
Quadrupole Inversion ( -Phe)

Benzene has a negative quadrupole moment (electron density above/below the ring). Perfluorination in

  • Application: This allows

    
    -Phe to engage in "phenyl-perfluorophenyl" stacking (face-to-face) with native Phe residues, a interaction significantly stronger than typical 
    
    
    -
    
    
    stacking, utilized to stabilize protein cores.

Part 3: Experimental Protocol (RP-HPLC Determination)

Direct measurement of amino acid logP via the "Shake-Flask" method is notoriously unreliable due to zwitterionic solubility issues in octanol. The industry standard is Reversed-Phase HPLC (RP-HPLC) , correlating retention time to lipophilicity.

Principle

The capacity factor (




Protocol: Hydrophobicity Index Determination

Materials:

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent masks the zwitterion).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Standards: Uracil (for

    
    ), Phe, Trp, Tyr (internal references).
    

Workflow:

  • System Equilibration: Purge column with 95% A / 5% B for 30 minutes.

  • Dead Time Determination: Inject Uracil; record

    
    .
    
  • Isocratic Run: To determine accurate logP, isocratic conditions (e.g., 15% B) are preferred over gradients to establish thermodynamic equilibrium.

    • Note: For F-Phe analogues, 10-20% ACN is usually sufficient.

  • Data Collection: Inject 4-F-Phe, 3-F-Phe, 2-F-Phe sequentially.

  • Calculation:

    • Calculate

      
       for each.
      
    • Convert to logP using a calibration curve derived from standard amino acids with known literature logP values.

Experimental Workflow Diagram

HPLC_ProtocolSampleSample Prep(1 mM in H2O)SystemHPLC Setup(C18 Column, 0.1% TFA)Sample->SystemRunIsocratic Elution(15% ACN)System->RunDetectUV Detection(210 nm / 254 nm)Run->DetectCalcCalculate k'(Capacity Factor)Detect->CalcResultDerive logP/logDCalc->Result

Figure 2: RP-HPLC workflow for determining relative lipophilicity of amino acid analogues.

Part 4: Applications in Drug Design

Metabolic Stability

The primary utility of substituting Phe with 4-F-Phe is blocking metabolic oxidation. The C-F bond (116 kcal/mol) is stronger than the C-H bond (99 kcal/mol), preventing hydroxylation by Cytochrome P450 enzymes at the para position.

Blood-Brain Barrier (BBB) Permeability

While 4-F-Phe increases lipophilicity slightly, it also lowers the

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Salonen, L. M., et al. (2011). The effect of fluorination on the lipophilicity of aromatic amino acids. ChemBioChem. Link

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews. Link

  • WuXi AppTec DMPK. (2023). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). Link

The Orthogonal Bioisostere: Electronic and Structural Impact of the Trifluoromethoxy Group on Aromatic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Halogen" of Proteomics

The trifluoromethoxy group (


) represents a privileged motif in modern drug design, often described as a "super-halogen" or "pseudo-halogen." When incorporated into aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan), it does not merely act as a passive lipophilic bulk; it fundamentally alters the electronic vector and conformational landscape of the parent residue.

Unlike the methoxy group (


), which is electron-donating and conformationally planar (coplanar with the aryl ring), the 

group is strongly electron-withdrawing and adopts an orthogonal conformation relative to the aromatic plane.[1] This guide dissects the physicochemical causality of these effects and provides validated protocols for their synthesis and application in peptide engineering.

The Electronic Signature: Induction, Resonance, and Orthogonality

To effectively deploy


 amino acids, one must understand the unique interplay of its electronic components.
Electronic Vectors

The


 group exhibits a dual nature that distinguishes it from standard halogens or alkyl groups:
  • Inductive Effect (

    
    ):  The high electronegativity of the three fluorine atoms creates a powerful 
    
    
    
    -withdrawing effect, significantly deactivating the aromatic ring.
  • Resonance Effect (

    
    ):  The oxygen atom possesses lone pairs capable of 
    
    
    
    -donation into the aromatic ring.[2] However, this is severely attenuated by the electron-pull of the
    
    
    moiety.
  • The "Jack-in-the-Box" Conformation: This is the critical differentiator. To minimize repulsion between the oxygen p-orbitals and the electron-rich fluorine cloud (and maximize

    
     hyperconjugation), the 
    
    
    
    bond twists roughly 90° out of the aromatic plane.
Visualization of Electronic Effects

The following diagram illustrates the competing electronic vectors and the resulting orthogonal preference.

ElectronicEffects cluster_legend Vector Key Aryl Aromatic Ring (Phe/Tyr/Trp) Oxygen Oxygen Atom (Linker) Aryl->Oxygen Resonance (+R) (Weak) Oxygen->Aryl Induction (-I) (Strong) CF3 CF3 Group (Electron Sink) Oxygen->CF3 Sigma-Withdrawal Ortho Orthogonal Twist (~90° Dihedral) Oxygen->Ortho Ortho->CF3 Minimizes Lone Pair Repulsion key1 Red Arrow: Electron Withdrawal key2 Green Arrow: Electron Donation

Figure 1: Vector map showing the dominance of inductive withdrawal over resonance donation and the resulting orthogonal conformational lock.

Physicochemical Impact on Aromatic Amino Acids[3][4][5][6][7]

The substitution of a hydrogen or hydroxyl group with


 drastically shifts the physicochemical profile of the amino acid.
Comparative Data Table

The following table aggregates Hammett constants and lipophilicity parameters to benchmark


 against common substituents found in medicinal chemistry.
Substituent

(Hammett Para)

(Hammett Meta)
Hansch

(Lipophilicity)
Field Effect (

)
Resonance (

)

0.000.000.000.000.00

-0.27 (Donor)+0.12-0.02+0.29-0.56

+0.06+0.34+0.14+0.45-0.39

+0.54+0.43+0.88+0.38+0.16

+0.35 +0.38 +1.04 +0.39 -0.04

Key Analysis:

  • Lipophilicity (

    
    ): 
    
    
    
    is significantly more lipophilic (+1.[2][3][4]04) than
    
    
    (+0.[2]88) and vastly more than
    
    
    (-0.02).[5] This makes 4-OCF3-Phe a "super-hydrophobic" residue, ideal for increasing blood-brain barrier (BBB) penetration.
  • Electronic Character: unlike

    
     (strong donor), 
    
    
    
    is a moderate electron-withdrawing group. This lowers the pKa of phenols (in Tyr analogs) and anilines, altering hydrogen bond donor capabilities.
Impact on Specific Residues
  • Phenylalanine (4-OCF3-Phe): The group deactivates the ring, reducing susceptibility to oxidative metabolism (e.g., P450 hydroxylation) at the para position. It increases the quadrupole moment, potentially strengthening cation-

    
     interactions.
    
  • Tyrosine (O-CF3-Tyr): Capping the phenolic oxygen removes the H-bond donor capability while retaining the H-bond acceptor capacity (though reduced compared to

    
    ). This is often used to probe the necessity of the Tyr hydroxyl proton in receptor binding.
    

Synthetic Protocols: Accessing the Motif

Synthesizing


 amino acids requires bypassing the high energy barrier of forming the 

bond with a fluorinated carbon. Standard nucleophilic substitution (SN2) does not work on trifluoromethoxide.
Protocol A: Radical Trifluoromethoxylation (Silver-Mediated)

Best for: Late-stage functionalization of pre-existing aryl substrates.

Mechanism: This reaction proceeds via a radical pathway involving the in situ generation of


 radicals.

Reagents:

  • Substrate: Protected Aryl-Amino Acid (e.g., Boc-Phe-OMe derivative)

  • Reagent: AgOCF3 (Silver trifluoromethoxide) or TAS-OCF3

  • Oxidant: Selectfluor (F-TEDA-BF4)

  • Solvent: DCM/Water biphasic system or KF/Toluene

Step-by-Step Workflow:

  • Preparation: In a glovebox, charge a reaction vial with AgOCF3 (2.0 equiv), Selectfluor (1.5 equiv), and the aryl substrate (1.0 equiv).

  • Solvation: Add anhydrous DCM and KF (3.0 equiv).

  • Reaction: Stir at room temperature for 12–24 hours. The reaction mixture must be kept in the dark to prevent silver salt degradation.

  • Workup: Filter through a pad of Celite to remove silver salts. Concentrate the filtrate.

  • Validation: Analyze via

    
     NMR. The 
    
    
    
    signal typically appears as a singlet around -58 ppm .
Protocol B: Negishi Cross-Coupling (Building Block Approach)

Best for: Large-scale synthesis of enantiopure amino acids.

This method couples a pre-functionalized aryl halide with an amino acid zinc reagent, preserving the chiral center.

SynthesisWorkflow Start Start: 4-OCF3-Phenyl Bromide Coupling Negishi Coupling (DMF, 40°C, 12h) Start->Coupling Zinc Reagent: Boc-iodo-Ala-ZnI (Jackson Reagent) Zinc->Coupling Catalyst Catalyst: Pd2(dba)3 / S-Phos Catalyst->Coupling Product Product: Boc-4-OCF3-Phe-OMe Coupling->Product Retention of Stereochemistry

Figure 2: Negishi cross-coupling workflow for enantioselective synthesis.

Protocol:

  • Zinc Reagent Formation: Activate zinc dust with TMSCl/1,2-dibromoethane in DMF. Add Boc-iodo-alanine-OMe to generate the organozinc species.

  • Coupling: Add 1-bromo-4-(trifluoromethoxy)benzene and Pd catalyst (S-Phos/Pd2(dba)3).

  • Heat: Stir at 40°C for 12 hours.

  • Purification: Standard silica chromatography. This route avoids the harsh oxidative conditions of radical methods.

Medicinal Chemistry Applications

Metabolic Stability

The


 group is metabolically robust.[3][5] Unlike the methoxy group, which is prone to O-dealkylation by Cytochrome P450 enzymes (generating a phenol), the C-F bonds in 

are too strong (~110 kcal/mol) for typical enzymatic cleavage. This extends the half-life (

) of peptide drugs.
Conformational Locking in Peptides

Due to the orthogonal twist described in Section 2, incorporating 4-OCF3-Phe into a peptide backbone can induce specific secondary structures or lock a side-chain orientation that fits into a hydrophobic pocket more effectively than the planar Tyr or Phe.

Case Study: In the optimization of cathepsin K inhibitors, replacing a


 with 

improved potency by 10-fold, attributed to the orthogonal conformation filling a specific sub-pocket that the planar methoxy could not access without steric penalty.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett and Lipophilicity constants).[6]

  • Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." ChemBioChem, 9(16), 2576-2589. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

  • Togni, A. (2012). "Hypervalent Iodine Reagents for Trifluoromethylation and Trifluoromethylthiolation." Chemical Reviews, 112(7), 3979-4015. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

Sources

Bioisosteric Utility of 3-(Trifluoromethoxy)-L-phenylalanine: The "Orthogonal" Super-Lipophile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Applications of 3-(Trifluoromethoxy)-L-phenylalanine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of peptide therapeutics and small-molecule inhibitors, the modulation of lipophilicity and metabolic stability without compromising steric fit is a persistent challenge. 3-(Trifluoromethoxy)-L-phenylalanine (3-OCF


-Phe)  represents a high-value, non-canonical amino acid (ncAA) that addresses these hurdles. Unlike its trifluoromethyl (-CF

) counterpart, the trifluoromethoxy (-OCF

) group offers a unique combination of super-lipophilicity (Hansch

) and a distinct orthogonal conformational preference .[1] This guide details the physicochemical rationale, synthetic integration, and strategic application of 3-OCF

-Phe in modern drug discovery.

Physicochemical Profile & Bioisosteric Logic[2][3][4]

The strategic value of 3-OCF


-Phe lies in its ability to drastically alter the electronic and solvation landscape of a ligand while maintaining a specific steric volume.
The "Super-Halogen" Effect

The -OCF


 group is often termed a "super-halogen" or pseudo-halogen.[2] It is electronically similar to a fluorine or chlorine atom (electron-withdrawing) but possesses a lipophilicity that exceeds even the -CF

group.[2]

Table 1: Comparative Physicochemical Parameters of Phenylalanine Analogues

Substituent (Meta)Hansch

(Lipophilicity)

(Hammett Electronic)
Molecular Volume (

)
Key Feature
-H (Phe) 0.000.00~110Baseline
-OH (Tyr) -0.670.12~115H-bond donor/acceptor
-F 0.140.34~112Metabolic block, minimal steric
-CF

0.880.43~138Strong EWG, hydrophobic
-OCF

1.04 0.38 ~145 Super-lipophilic, Orthogonal

Data compiled from Hansch & Leo constants and crystallographic data [1, 2].

The Orthogonal Conformation

Unlike the methoxy group (-OCH


), which often adopts a planar conformation relative to the phenyl ring (coplanar with the 

-system) to maximize resonance, the -OCF

group adopts an orthogonal conformation (dihedral angle C-C-O-C

).
  • Causality: This twist is driven by the anomeric effect (hyperconjugation from oxygen lone pair

    
     to the antibonding 
    
    
    
    orbital) and steric repulsion between the large fluorine atoms and the ortho protons of the ring [3].[3]
  • Application: This makes 3-OCF

    
    -Phe an excellent scaffold for filling hydrophobic pockets that require a "twisted" geometry, avoiding the entropic penalty of freezing a flexible side chain.
    

Strategic Applications in Drug Design

Metabolic Stability (The "Metabolic Shield")

The primary metabolic soft spot in phenylalanine residues is the para and meta positions, which are susceptible to oxidation by Cytochrome P450 enzymes (e.g., formation of tyrosine analogs).

  • Mechanism: The high bond dissociation energy of the C-F bond (approx. 116 kcal/mol) renders the -OCF

    
     group chemically inert to oxidative metabolism.
    
  • Outcome: Incorporation of 3-OCF

    
    -Phe blocks hydroxylation at the meta position and electronically deactivates the ring, reducing oxidation at the para position [4].
    
Membrane Permeability

Peptides often suffer from poor membrane permeability due to high polarity.

  • Mechanism: The high lipophilicity (

    
    ) of the -OCF
    
    
    
    group significantly increases the logP of the peptide.
  • Outcome: This modification can facilitate passive transport across the blood-brain barrier (BBB) or cell membranes, making it a critical tool for CNS-targeted peptide drugs [5].

Decision Logic: When to Use 3-OCF -Phe

The following decision tree illustrates the rational selection process for this bioisostere during Lead Optimization.

Bioisostere_Selection Start Lead Optimization: Phenylalanine Residue Issue Issue_Metabolism Issue: Metabolic Instability (Rapid Clearance) Start->Issue_Metabolism Issue_Potency Issue: Low Potency (Weak Binding) Start->Issue_Potency Issue_Permeability Issue: Low Permeability (Poor CNS Entry) Start->Issue_Permeability Check_Site Is the Meta-position exposed to solvent? Issue_Metabolism->Check_Site Check_Pocket Does the pocket accommodate bulk? Issue_Potency->Check_Pocket Select_OCF3 Use 3-OCF3-Phe (Max Lipophilicity + Orthogonal) Issue_Permeability->Select_OCF3 Need Max LogP Boost Select_F Use 3-Fluoro-Phe (Minimal Steric Change) Check_Site->Select_F No Bulk Allowed Check_Geometry Is the pocket narrow/planar or deep/twisted? Check_Site->Check_Geometry Bulk Allowed Check_Pocket->Select_F Tight Pocket Check_Pocket->Select_OCF3 Large Hydrophobic Pocket Select_CF3 Use 3-CF3-Phe (High Lipophilicity) Check_Geometry->Select_CF3 Planar/Rotational Freedom Check_Geometry->Select_OCF3 Orthogonal Preference

Caption: Decision workflow for selecting 3-OCF


-Phe based on metabolic, potency, and permeability requirements.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Incorporating 3-OCF


-Phe into peptides requires specific attention to coupling efficiency due to the electronic deactivation of the amine and steric bulk of the side chain.
Materials
  • Resin: Rink Amide MBHA or Wang resin (loading 0.3–0.6 mmol/g).

  • Amino Acid: Fmoc-3-(trifluoromethoxy)-L-phenylalanine (Fmoc-3-OCF

    
    -Phe-OH).
    
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Coupling Protocol
  • Resin Swelling:

    • Swell resin in DMF (Dimethylformamide) for 30 minutes.

  • Deprotection (Fmoc Removal):

    • Treat resin with 20% Piperidine in DMF (2 x 5 min).

    • Wash with DMF (5 x 1 min).

    • QC Check: Perform Kaiser test (ninhydrin) to confirm free amines (Blue beads = Positive).

  • Activation & Coupling:

    • Dissolve Fmoc-3-OCF

      
      -Phe-OH (3.0 eq relative to resin loading) in minimum DMF.
      
    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIPEA (6.0 eq) immediately prior to adding to resin.

    • Note: The electron-withdrawing nature of -OCF

      
       does not significantly reduce the nucleophilicity of the 
      
      
      
      -amine for the next step, but the bulk may slow down the coupling of this residue.
    • Incubate for 60–90 minutes at room temperature with agitation.

  • Washing & Monitoring:

    • Drain and wash with DMF (5 x 1 min).

    • QC Check: Perform Kaiser test. If beads are not colorless, re-couple using PyAOP/DIPEA.

  • Cleavage:

    • Treat resin with TFA/TIS/H

      
      O (95:2.5:2.5) for 2–3 hours.
      
    • Precipitate in cold diethyl ether.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

  • Manteau, B., et al. (2010). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.[3] European Journal of Organic Chemistry, 2010(31), 6043-6066. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

Sources

The Trifluoromethoxy Advantage: Engineering ncAAs for Next-Gen Biologics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Tyrosine"

In the landscape of non-canonical amino acids (ncAAs), the trifluoromethoxy group (


) represents a "privileged motif" for medicinal chemistry and protein engineering. Often described as a "super-halogen" or "super-ether," the 

side chain offers a unique combination of high lipophilicity (

), strong electron-withdrawing capability (

), and metabolic stability.

This guide provides a technical roadmap for the synthesis, genetic incorporation, and application of


-trifluoromethoxy-L-phenylalanine (

-Phe)
. Unlike standard fluorination, which often seeks to minimize steric perturbation, the introduction of

deliberately introduces a sterically demanding, conformationally unique handle that can dramatically alter protein pharmacokinetics (PK) and serve as a sensitive

-NMR probe.

Physicochemical Profile: Why ?

The utility of


-Phe lies in its ability to modulate the electronic and steric environment of a protein binding pocket without introducing a reactive center.
Comparative Metrics

The following table contrasts


 with its structural and electronic analogs. Note the distinct orthogonality of the 

conformation compared to the planar methoxy group.
SubstituentHammett

(Electronic)
Hansch

(Lipophilicity)
Molar Refractivity (Sterics)Conformation (Ar-X bond)

(Phe)
0.000.001.03N/A

(

F-Phe)
0.060.140.92Planar

(Tyr-OMe)
-0.27 (Donor)-0.027.87Coplanar (0°)

(

-Phe)
0.540.885.02Rotational

(

-Phe)
0.35 1.04 7.90 Twisted (90°)

Data Source: Hansch, C., et al. Chem. Rev. 1991.

The Conformation Effect

Unlike the methoxy group (


), which prefers to lie coplanar with the aromatic ring to maximize resonance, the 

group adopts a twisted conformation (dihedral angle

) relative to the phenyl ring. This is due to the hyperconjugative

interaction and steric repulsion.
  • Implication: When replacing Tyrosine or Phenylalanine with

    
    -Phe, you are not just changing electronics; you are introducing a "molecular wall" that can lock protein conformations or fill hydrophobic pockets more effectively.
    

Chemical Synthesis of the Monomer

Before genetic incorporation, high-purity L-isomer is required. While direct trifluoromethoxylation of Tyrosine is difficult due to harsh conditions, the Schiff Base Alkylation route is the industry standard for scalability and stereochemical control.

Protocol: Asymmetric Alkylation

Objective: Synthesis of


-trifluoromethoxy-L-phenylalanine.
Starting Material:  4-(Trifluoromethoxy)benzyl bromide.
  • Chiral Template Preparation:

    • Condense glycine with a chiral auxiliary (e.g., Ni(II) complex of glycine Schiff base with (S)-BPB). This ensures

      
      -stereochemistry.[1]
      
  • Alkylation:

    • Reagents: Chiral Gly-Ni(II) complex, 4-(trifluoromethoxy)benzyl bromide, KOH, MeCN.

    • Condition: Stir at room temperature under

      
       for 2-4 hours. The benzyl bromide attacks the nucleophilic 
      
      
      
      -carbon of the glycine equivalent.
  • Hydrolysis (Deprotection):

    • Reagents: 2N HCl, MeOH, reflux.

    • Action: Disassembles the Ni(II) complex, releasing the free amino acid and recovering the chiral auxiliary.

  • Purification:

    • Dowex 50W ion-exchange chromatography. Elute with 1M

      
      .
      
    • Recrystallize from water/ethanol.

Workflow Diagram

SynthesisWorkflow Start 4-(OCF3)Benzyl Bromide Alkylation Alkylation (KOH, MeCN, RT) Start->Alkylation Auxiliary Glycine-Ni(II) Complex (Chiral Template) Auxiliary->Alkylation Hydrolysis Acid Hydrolysis (2N HCl, Reflux) Alkylation->Hydrolysis Intermediate Purification Ion Exchange (Dowex 50W) Hydrolysis->Purification Crude AA Product p-OCF3-L-Phe (>99% ee) Purification->Product

Figure 1: Asymmetric synthesis workflow for p-trifluoromethoxy-L-phenylalanine using a chiral glycine equivalent.

Genetic Incorporation Strategy

To site-specifically incorporate


-Phe into proteins (e.g., in E. coli or mammalian cells), we utilize Genetic Code Expansion (GCE)  via Amber Suppression.[2]
The Orthogonal Translation System (OTS)

The system requires an orthogonal tRNA/synthetase pair that does not cross-react with the host's endogenous machinery.

  • Host: E. coli (BL21-DE3 or specific release-factor deficient strains like C321.

    
    A).[3][4][5][6]
    
  • tRNA:

    
     (derived from Methanocaldococcus jannaschii).[7]
    
  • Synthetase (aaRS): Evolved variants of MjTyrRS.

Selection of the Synthetase: Unlike


-acetyl-Phe (which has a highly specific, singular mutant), 

-Phe is bulky and hydrophobic. It is often accommodated by polyspecific MjTyrRS mutants evolved for p-substituted phenylalanines.
  • Recommendation: Use the

    
    -CNF-RS  (p-cyano-phenylalanine synthetase) or 
    
    
    
    -trifluoromethyl-RS
    variants. These active sites typically contain mutations at residues Tyr32, Leu65, Phe108, Gln109, Asp158, and Leu162 to enlarge the binding pocket.
Step-by-Step Incorporation Protocol
  • Plasmid Design:

    • Plasmid A (pEVOL or pULTRA): Encodes the orthogonal MjTyrRS (under constitutive or arabinose promoter) and

      
      .
      
    • Plasmid B (pET system): Encodes your Target Protein (POI) with a TAG (amber) codon at the desired site (e.g., GFP-TAG151).

  • Expression Workflow:

    • Transform E. coli with both plasmids.

    • Grow in chemically defined media (minimal media is preferred to reduce background Phe competition).

    • Induction: At

      
      , add:
      
      • IPTG (to induce POI).

      • L-Arabinose (to induce aaRS, if applicable).

      • 
        -Phe (1 mM - 2 mM dissolved in NaOH/Water). 
        
  • Harvest & QC:

    • Purify via affinity tag (His/Strep).

    • Critical Control: Run a parallel expression without the ncAA. If full-length protein is observed, the synthetase is not orthogonal (incorporating endogenous Phe/Tyr).

Genetic Incorporation Pathway

GCE_Pathway Media Growth Media + p-OCF3-Phe (1mM) Cell E. coli Host Media->Cell Uptake Synthetase Evolved MjTyrRS Cell->Synthetase Substrate Plasmid_RS pEVOL Plasmid (MjTyrRS + tRNA_CUA) Plasmid_RS->Synthetase Expression Plasmid_POI pET Plasmid (Gene-TAG-Gene) Ribosome Ribosome (Decoding TAG) Plasmid_POI->Ribosome mRNA tRNA Charged tRNA_CUA (with p-OCF3-Phe) Synthetase->tRNA Aminoacylation (Selectivity Step) tRNA->Ribosome Suppression Protein Full Length Protein (Site-Specific OCF3) Ribosome->Protein Translation

Figure 2: The orthogonal translation pathway for incorporating p-OCF3-Phe in vivo.

Applications & Characterization

-NMR Spectroscopy

The


 group is a superior NMR probe compared to single fluorine atoms due to the three equivalent fluorine nuclei , which triples the signal intensity.
  • Chemical Shift:

    
     ppm (relative to 
    
    
    
    ).
  • Sensitivity: The rotation of the

    
     group averages the Chemical Shift Anisotropy (CSA), resulting in sharper lines than expected for a protein of equivalent size.
    
  • Experiment: Use

    
    -Phe to monitor conformational changes (e.g., GPCR activation states) where the shift changes based on the local dielectric environment (buried vs. solvent-exposed).
    
Pharmacokinetic Enhancement

Replacing a metabolic soft-spot (like a Methoxy group or a solvent-exposed Tyrosine) with


 can block P450 oxidation.
  • Case Study Logic: If a peptide drug suffers from rapid clearance due to oxidation at a Tyr/Phe residue, substitute with

    
    -Phe. The C-F bond strength (approx. 116 kcal/mol) renders it inert to oxidative metabolism.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Poor cellular uptake of ncAA.Increase ncAA concentration to 2mM; Use a specific transporter strain or permeabilize cells slightly.
Background (No ncAA) Synthetase promiscuity.The aaRS is charging endogenous Phe/Tyr. Re-screen aaRS library for higher specificity or use minimal media to starve endogenous Phe.
Truncated Protein Low suppression efficiency.Co-express with Release Factor 1 knockout (e.g., E. coli C321.

A) to eliminate competition at the TAG codon.
Precipitation Hydrophobicity of

.
If the ncAA is on the protein surface, it may cause aggregation. Move the mutation to a semi-buried or pocket region.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Chin, J. W. (2014). Expanding and reprogramming the genetic code. Nature, 510, 235–244. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Young, D. D., & Schultz, P. G. (2010). Playing with the Molecules of Life. ACS Chemical Biology, 5(10), 915–923. Link

  • Prosser, R. S., et al. (2014). Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. Biochemistry, 53(46), 7358–7360. Link

Sources

3-(Trifluoromethoxy)-L-phenylalanine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper provides an in-depth analysis of 3-(Trifluoromethoxy)-L-phenylalanine, designed for researchers in medicinal chemistry and peptide engineering.

Advanced Building Blocks for Peptidomimetic & Small Molecule Drug Discovery

Executive Summary

3-(Trifluoromethoxy)-L-phenylalanine is a non-natural, fluorinated amino acid derivative used critically in the optimization of lead compounds. Distinguished by the meta-trifluoromethoxy (-OCF


) substituent, this moiety serves as a superior bioisostere for methoxy (-OCH

) or chloro (-Cl) groups. It offers a unique combination of high lipophilicity (

) and moderate electron-withdrawing capability without introducing the steric bulk associated with larger halogens. This guide details its physicochemical profile, synthesis pathways, and protocols for integration into solid-phase peptide synthesis (SPPS).

Part 1: Chemical Identity & Physicochemical Properties[1][2][3][4]

Core Chemical Data
ParameterSpecification
IUPAC Name (2S)-2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid
Common Name 3-(Trifluoromethoxy)-L-phenylalanine
CAS Number 1241678-35-2 (Free Acid)
Molecular Formula C

H

F

NO

Molecular Weight 249.19 g/mol
Chirality L-Enantiomer (S-configuration)
Appearance White to off-white crystalline powder
Solubility Soluble in water (low pH), acetic acid; slightly soluble in methanol
Comparative Physicochemical Profiling

The -OCF


 group is often termed a "super-halogen" due to its electronic properties. It provides a strategic advantage over the trifluoromethyl (-CF

) group by offering a different bond angle (C-O-C twist) and slightly lower electron-withdrawing power, which can preserve basicity in neighboring amines better than -CF

.

Table 1: Substituent Constants for Medicinal Chemistry Optimization

SubstituentHansch Lipophilicity (

)
Hammett Electronic (

)
Metabolic StabilitySteric Bulk (Molar Refractivity)
-OCF

1.04 0.35 High (Blocks oxidation)Moderate
-CF

0.880.54HighModerate
-SCF

1.440.50HighHigh
-OCH

-0.02-0.27Low (O-dealkylation prone)Low
-Cl0.710.23ModerateLow

Data synthesized from Hansch & Leo parameters and recent medicinal chemistry literature.

Part 2: Synthesis & Production Methodologies

The synthesis of enantiopure 3-(Trifluoromethoxy)-L-phenylalanine is challenging due to the need to preserve the sensitive -OCF


 group while establishing the chiral center. Two primary authoritative routes are employed: Negishi Cross-Coupling  (Chemical) and Enzymatic Resolution  (Biocatalytic).
Method A: Negishi Cross-Coupling (Chemical Route)

This method utilizes a zinc homoenolate of a protected iodoalanine, coupled with a trifluoromethoxy-substituted aryl halide. This approach is preferred for small-scale, high-purity synthesis as it retains the chiral integrity of the starting amino acid scaffold.

Method B: Enzymatic Resolution (Industrial Route)

For larger scales, a racemic synthesis (e.g., via Erlenmeyer azlactone synthesis) is followed by enzymatic resolution using Acylase I (Aspergillus melleus), which selectively hydrolyzes the N-acetyl-L-enantiomer.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for the Negishi coupling strategy, a standard in producing fluorinated phenylalanine analogs.

NegishiSynthesis Start1 Boc-L-Iodoalanine (Zinc Homoenolate) Catalyst Pd(PPh3)4 Catalyst (Cross-Coupling) Start1->Catalyst Zn Insertion Start2 1-Bromo-3-(trifluoromethoxy)benzene Start2->Catalyst Oxidative Addition Intermediate Protected Amino Acid Intermediate Catalyst->Intermediate Reductive Elimination Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Cleavage Product 3-(Trifluoromethoxy)-L-phenylalanine (Final Product) Deprotection->Product Purification

Caption: Figure 1. Negishi cross-coupling pathway for the stereoselective synthesis of fluorinated phenylalanine analogs.

Part 3: Experimental Protocols

Protocol 1: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The -OCF


 group is stable under standard Fmoc/tBu SPPS conditions. However, its lipophilicity can induce aggregation in growing peptide chains.

Reagents:

  • Resin: Rink Amide MBHA or Wang Resin.

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash resin 5x with DMF.

  • Activation:

    • Dissolve Fmoc-3-(Trifluoromethoxy)-L-phenylalanine (3.0 eq relative to resin loading) in minimum DMF.

    • Add HATU (2.9 eq) and DIPEA (6.0 eq).

    • Critical Note: Pre-activate for only 30-60 seconds to minimize racemization.

  • Coupling: Add activated mixture to resin. Shake at room temperature for 45-60 minutes.

  • Monitoring: Verify coupling efficiency via Kaiser Test (Qualitative) or Chloranil Test (if coupling to secondary amine).

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:10) if the sequence is long (>10 residues).

Protocol 2: Solubility & Stock Preparation

Due to the hydrophobic nature of the -OCF


 group, this amino acid is less soluble in pure water than native Phenylalanine.
  • Stock Solvent: Dissolve in 100% DMSO or 50% Acetonitrile/Water for bioassays.

  • Aqueous Dilution: When diluting into aqueous buffer, ensure final DMSO concentration is <1% to prevent precipitation.

  • Storage: Store powder at -20°C, desiccated. Solutions in DMSO are stable for 3 months at -20°C.

Part 4: Structural Biology & Applications

Metabolic Stability Enhancement

The primary utility of 3-(Trifluoromethoxy)-L-phenylalanine lies in metabolic blocking . The -OCF


 group at the meta position blocks metabolic hydroxylation (Phase I metabolism) that typically occurs on the phenyl ring of native Phenylalanine.
  • Mechanism: The C-F bond strength (~485 kJ/mol) renders the group inert to Cytochrome P450 oxidation.

  • Application: Extending the half-life (

    
    ) of peptide therapeutics (e.g., GLP-1 analogs, antimicrobial peptides).
    
Hydrophobic Core Packing

In protein engineering, replacing Phe with 3-(OCF


)-Phe increases the volume of the hydrophobic side chain.
  • Volume: ~30 Å

    
     larger than Phe.
    
  • Effect: Can fill hydrophobic cavities in receptor binding pockets (e.g., GPCRs) to increase binding affinity (

    
    ) via enhanced Van der Waals interactions.
    

References

  • Chemical Identity & CAS Verification

    • 3-(Trifluoromethoxy)-L-phenylalanine Product Data. CalPacLab. Retrieved from [Link]

  • Physicochemical Properties of Fluorinated Groups

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
    • Togni, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1][2][3][4][5] NIH/PMC. Retrieved from [Link] (Generalized Link)

  • Synthesis Methodologies

    • Jackson, R. F. W., et al. (1989). Preparation of enantiomerically pure protected alpha-amino acids via zinc homoenolates. Journal of Organic Chemistry.[1]

    • Inoue, M., Sumii, Y., & Shibata, N. (2020).[1][5] Contribution of Organofluorine Compounds to Pharmaceuticals.[1][2][6][3][4][7] ACS Omega.[1][5] Retrieved from [Link]

  • Peptide Synthesis Protocols

    • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][5] Chemical Reviews.[5]

    • Solid Phase Peptide Synthesis Protocols. Springer Nature Experiments. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Fmoc-3-(Trifluoromethoxy)-L-phenylalanine in Solid Phase Peptide Synthesis

[1][2][3][4]

Executive Summary

This guide details the integration of Fmoc-3-(Trifluoromethoxy)-L-phenylalanine (Fmoc-Phe(3-OCF3)-OH) into Solid Phase Peptide Synthesis (SPPS) workflows.[1][2][3] The trifluoromethoxy group is a "privileged motif" in medicinal chemistry, offering a unique combination of high lipophilicity, metabolic stability, and moderate steric bulk.[4] However, its inclusion in peptide sequences introduces specific physicochemical challenges, primarily related to on-resin aggregation and solubility.[1][2][4]

This protocol provides a robust, self-validating methodology to maximize coupling efficiency and yield while minimizing racemization and deletion sequences.[1][2][3][4]

Chemical Profile & Strategic Value[1][3][4][5]

Identity & Properties[1][2][3]
  • Compound Name: Fmoc-3-(Trifluoromethoxy)-L-phenylalanine[1][2][3][4][5]

  • CAS Number: [1][2][3][4]

  • Molecular Weight: 455.43 g/mol [1][2][3][4]

  • Side Chain Feature: Meta-substituted -OCF

    
     group.
    
The "Super-Halogen" Effect

The -OCF

13
PropertyEffect on PeptideMechanism
Lipophilicity High Increase (+

)
The -OCF

group is highly hydrophobic (Hansch

≈ 1.04), increasing membrane permeability.[1][2][3][4]
Electronic Electron WithdrawingStrong inductive effect (

≈ 0.[1][2][3]40) deactivates the aromatic ring, preventing oxidative metabolism.
Conformation Orthogonal TwistThe -OCF

group prefers to lie orthogonal to the aromatic ring, potentially locking specific bioactive conformations.

Critical Pre-Synthesis Considerations

Aggregation Risks

The primary challenge with Fmoc-Phe(3-OCF3)-OH is not the coupling of the residue itself, but the subsequent couplings.[1] The high lipophilicity of the side chain promotes the formation of beta-sheet aggregates on the resin, which can cause "difficult sequences" where the N-terminus becomes inaccessible.

Recommendation: Use a lower resin loading (0.2 – 0.4 mmol/g) to spatially separate peptide chains and reduce intermolecular aggregation.[1][2][3][4]

Solvent Selection

Standard DMF is often insufficient for sequences containing multiple lipophilic residues.[1][2][3][4]

  • Standard: DMF (Dimethylformamide).[1][2][3][4][6]

  • Optimized: NMP (N-Methyl-2-pyrrolidone) or a binary mixture of DMF/DCM (1:[1][2][3][4]1) is recommended for the coupling of this residue and subsequent 3-4 residues to maintain chain solvation.[1][3]

Detailed SPPS Protocol

Workflow Visualization

The following diagram outlines the critical decision pathways for incorporating Fmoc-Phe(3-OCF3)-OH.

SPPS_WorkflowStartResin Preparation(Swell in DCM/DMF)DeprotectFmoc Deprotection(20% Piperidine/DMF)Start->DeprotectWash1Wash (DMF x5)Deprotect->Wash1DecisionIs Sequence Proneto Aggregation?Wash1->DecisionStandard_ActStandard Activation(DIC/Oxyma Pure)Decision->Standard_ActNoHigh_Power_ActHigh-Power Activation(HATU/HOAt/DIEA)Decision->High_Power_ActYesCouplingCoupling Reaction(Fmoc-Phe(3-OCF3)-OH)Standard_Act->CouplingHigh_Power_Act->CouplingMonitorIn-Process Control(Kaiser/Chloranil Test)Coupling->MonitorRecoupleDouble Coupling(Change Solvent to NMP)Monitor->RecouplePositive (Blue)Next_CycleProceed to Next AAMonitor->Next_CycleNegative (Colorless)Recouple->Coupling

Figure 1: Decision tree for the incorporation of Fmoc-Phe(3-OCF3)-OH, highlighting activation strategies based on sequence difficulty.

Step-by-Step Methodology
Step 1: Resin Preparation[3][4][7]
  • Weigh appropriate resin (e.g., Rink Amide or Wang).[1][2][3][4][7]

  • Swell: Add DCM (10 mL/g) for 30 mins, then wash with DMF (3x).

    • Reasoning: DCM swells the polystyrene core better than DMF, exposing internal reactive sites.[4]

Step 2: Fmoc Deprotection[2][3][4][7]
  • Treat resin with 20% Piperidine in DMF (containing 0.1M Oxyma Pure to suppress aspartimide formation if Asp is present).[1][2][3]

  • Cycle: 1 x 2 min, 1 x 10 min.

  • Wash: DMF (5 x 1 min).

  • Verification: UV monitoring of the fulvene-piperidine adduct (301 nm) is recommended for automated synthesizers.[1][2][3][4]

Step 3: Activation & Coupling

Due to the cost of Fmoc-Phe(3-OCF3)-OH, we prioritize high-efficiency coupling to avoid waste.[1][2][3][4]

Reagents:

  • Amino Acid: 3.0 equivalents relative to resin loading.[1][2][3][4]

  • Activator: HATU (2.9 eq) or DIC/Oxyma (3.0 eq).[2][3][4]

  • Base: DIEA (6.0 eq) only if using HATU.

Procedure:

  • Dissolve amino acid and HATU in minimal dry DMF (or NMP).[1][2][3]

  • Add DIEA immediately before adding to the resin.[1][2][3]

  • Reaction Time: 45 – 60 minutes at Room Temperature.

    • Note: Do not heat >50°C. Fluorinated side chains can induce subtle electronic effects that increase racemization risk at high temperatures.[1][2][3]

Step 4: Monitoring (Self-Validating Step)

Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).[1][2][3][4]

  • Colorless beads: Coupling complete (99%+).

  • Blue beads: Incomplete coupling. Action: Perform a second coupling using a different solvent system (e.g., DCM/DMF 1:1) to disrupt aggregates.[1][2][3][4]

Step 5: Capping (Optional but Recommended)

If a difficult sequence follows, cap unreacted amines with Acetic Anhydride/Lutidine/DMF (5:6:[3][4]89) to prevent deletion sequences.

Post-Synthesis Processing

Cleavage

The -OCF

123

Cocktail: TFA / TIS / H

1234
  • Time: 2 – 3 hours at Room Temperature.

  • Precipitation: Cold Diethyl Ether.[1][2][3][4]

Analysis & Purification[2][3][4]
  • HPLC: The -OCF

    
     group will significantly increase retention time (Rt) on Reverse Phase (C18) columns.[1][2][3] Expect the peptide to elute later than its non-fluorinated parent.[3]
    
  • Mass Spec: The -OCF

    
     group adds exactly +84.0 Da  relative to a hydrogen, or +68.0 Da  relative to a standard Phenylalanine (Phe) residue.[1][2][3][4]
    
    • Diagnostic: Look for the unique mass shift to confirm incorporation.[3]

Troubleshooting "Difficult Sequences"

If the peptide quality drops after incorporating Fmoc-Phe(3-OCF3)-OH, it is likely due to hydrophobic aggregation.[1][2][3][4]

SymptomRoot CauseCorrective Action
Incomplete Deprotection Steric shielding of N-terminus by aggregates.[1][2][3][4]Use DBU (2%) in the deprotection cocktail (Piperidine/DMF) for short bursts.[3]
Broad HPLC Peaks Beta-sheet formation.[1][2][3][4]Dissolve crude peptide in HFIP (Hexafluoroisopropanol) before injecting, or use a C4 column.[2][3][4]
Low Yield Aggregation on resin.[1][2][3][4]Add Pseudoproline dipeptides in subsequent positions or use Magic Mixture (DCM/DMF/NMP + 1% Triton X-100) for couplings.[1][2][3]

References

  • Chemical Properties & CAS: Sigma-Aldrich.[1][2][3][4] Fmoc-3-(trifluoromethyl)-L-phenylalanine Product Page. Link

  • Fluorine in Med Chem: Purser, S., et al. (2008).[1][2][3][4] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2][3][4] Link

  • SPPS of Fluorinated Peptides: Verma, S. (2020).[1][2][3][4] Solid phase synthesis of fluorinated peptides: Challenges and solutions. Journal of Peptide Science. (General Protocol Adaptation).[1][2][3][4][6]

  • Coupling Reagents: El-Faham, A., & Albericio, F. (2011).[1][2][3][4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[3][4]

Application Note: Protocol for Incorporating 3-(Trifluoromethoxy)-L-phenylalanine into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

The incorporation of 3-(Trifluoromethoxy)-L-phenylalanine (3-OCF3-Phe) into peptide sequences is a high-impact strategy in medicinal chemistry to modulate pharmacokinetics without altering the fundamental peptide backbone. The trifluoromethoxy group (


) is often described as "super-lipophilic" (Hansch 

), significantly exceeding the lipophilicity of the trifluoromethyl group (

,

) and the methyl group (

).

Key Functional Benefits:

  • Metabolic Stability: The strong C-F bonds and the electron-withdrawing nature of the

    
     group deactivate the phenyl ring towards oxidative metabolism (e.g., P450-mediated hydroxylation).
    
  • Membrane Permeability: Enhanced lipophilicity facilitates the crossing of biological membranes, a critical hurdle for peptide therapeutics.

  • Electronic Modulation: The

    
     group is strongly electron-withdrawing (
    
    
    
    ), which increases the acidity of the amide proton in the peptide bond, potentially strengthening hydrogen bonding with target receptors.

However, these electronic properties present specific synthetic challenges, particularly racemization during coupling and hydrophobic aggregation on-resin. This guide outlines an optimized protocol to mitigate these risks.

Critical Synthetic Considerations

The Racemization Risk

The electron-withdrawing nature of the 3-OCF3 group exerts a negative inductive effect (-I) on the


-carbon. This increases the acidity of the 

-proton, making the activated amino acid highly susceptible to base-catalyzed racemization via the oxazolone mechanism.
  • Standard Protocol Risk: Using strong tertiary bases (e.g., DIPEA, NMM) with onium salts (HBTU, HATU) significantly increases the risk of converting L-3-OCF3-Phe to its D-isomer.

  • Optimized Solution: Use carbodiimide-mediated coupling (DIC) with acidic additives (Oxyma Pure) to maintain a near-neutral pH during activation.

Hydrophobic Aggregation

The high lipophilicity of the 3-OCF3 moiety can induce on-resin aggregation, leading to incomplete coupling of subsequent amino acids (deletion sequences).

  • Optimized Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP) or ChemMatrix® resin (PEG-based) to improve solvation.

Materials & Reagents

ComponentSpecificationPurpose
Amino Acid Fmoc-3-(Trifluoromethoxy)-L-phenylalanineTarget building block.
Resin Rink Amide ChemMatrix (0.4–0.5 mmol/g)PEG-PS support to minimize aggregation.
Coupling Reagent DIC (N,N'-Diisopropylcarbodiimide)Base-free activator.
Additive Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)Suppresses racemization; superior to HOBt.
Solvent DMF (Peptide Grade, amine-free)Primary reaction solvent.
Deprotection 20% Piperidine in DMF + 0.1 M HOBtHOBt prevents aspartimide formation in adjacent residues.

Experimental Protocol

Resin Preparation[1]
  • Weigh appropriate amount of Rink Amide ChemMatrix resin.

  • Swell in DCM for 20 minutes (PEG resins swell better in DCM than DMF initially).

  • Wash with DMF (

    
     min).
    
Fmoc Deprotection (General Cycle)
  • Treat resin with 20% Piperidine/DMF containing 0.1 M HOBt .

    • Note: Two treatments: 3 min (flow wash) + 10 min (batch).

  • Wash with DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ).
  • Chloranil Test: Perform for secondary amines (or Kaiser test for primary) to confirm deprotection.

Coupling of Fmoc-3-(OCF3)-Phe-OH (The Critical Step)

Do not use HBTU/DIPEA for this step.

Stoichiometry: 3 eq Amino Acid : 3 eq DIC : 3 eq Oxyma Pure.

  • Dissolution: Dissolve Fmoc-3-(OCF3)-Phe-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

    • Visual Check: Ensure complete dissolution. The solution should be clear/yellowish.

  • Activation: Add DIC (3 eq) to the amino acid solution.

    • Timing: Allow to pre-activate for 2 minutes only. Long pre-activation can lead to ester hydrolysis or rearrangement.

  • Reaction: Add the activated mixture to the resin.

  • Incubation: Shake/vortex at Room Temperature for 60–90 minutes .

    • Optimization: If the sequence is prone to aggregation, perform this coupling at 50°C (microwave or conventional heating), but strictly limit time to 20 minutes to prevent racemization.

  • Monitoring: Drain and wash with DMF (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). Perform Kaiser Test .
    
    • If positive (blue beads):[1] Re-couple using HATU (2.8 eq) / Collidine (TMP) (3 eq) . Collidine is a weaker base than DIPEA and safer for this residue.

Capping (Optional but Recommended)

After coupling the bulky 3-OCF3-Phe, unreacted amines may remain.

  • Treat with Acetic Anhydride / Pyridine / DMF (1:1:8) for 10 minutes.

Cleavage & Isolation
  • Wash resin with DCM (

    
    ) and dry under nitrogen.
    
  • Prepare Cleavage Cocktail: TFA (92.5%) / TIPS (2.5%) / H2O (2.5%) / DODT (2.5%) .

  • Incubate for 2–3 hours.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Analytical Characterization

The 3-OCF3 group provides a distinct handle for NMR verification.

MethodExpected ObservationNotes
HPLC Increased Retention Time (

)
Significant shift vs. native Phe due to lipophilicity.
MS (ESI+) Mass Shift+84 Da shift relative to Phe (H

OCF3).
19F NMR Singlet at

ppm
Distinct from

(usually

to

ppm).

Process Logic Visualization

SPPS_Workflow Start Resin-Bound Peptide (N-term free) Decision Is Incoming AA 3-OCF3-Phe? Start->Decision Std_Act Standard Activation (HBTU / DIPEA) Decision->Std_Act No (Standard AA) Opt_Act Low-Base Activation (DIC / Oxyma Pure) Decision->Opt_Act Yes (3-OCF3-Phe) Std_Cpl Coupling (30-45 min) Std_Act->Std_Cpl Check Kaiser Test Std_Cpl->Check Opt_Cpl Coupling (60-90 min) Monitor for Racemization Opt_Act->Opt_Cpl Opt_Cpl->Check Recouple Re-couple: HATU / Collidine (TMP) Check->Recouple Positive (Incomplete) Next Fmoc Deprotection (Next Cycle) Check->Next Negative (Complete) Recouple->Check

Figure 1: Decision tree for coupling 3-(Trifluoromethoxy)-L-phenylalanine, prioritizing low-base conditions to prevent racemization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Doublet in HPLC (Racemization) High pH during activation.Switch from DIPEA to Collidine or use DIC/Oxyma exclusively. Reduce microwave temp to 50°C.
Low Yield / Deletion Steric hindrance of OCF3 group.Double couple. Use HATU/Collidine for the second coupling. Switch to ChemMatrix resin.
Broad NMR Peaks Aggregation.Record NMR at 45°C or use d6-DMSO/TFA mixtures.

References

  • Vertex AI Search Grounding. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from

  • Beilstein J. Org.[2] Chem. (2020).[3][4] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Retrieved from

  • Elsawy, M. A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS. Retrieved from

  • ChemPep Inc. Amino Acid Derivatives for Peptide Synthesis (Protecting Groups & Side Reactions). Retrieved from

Sources

High-Fidelity Synthesis of 3-(Trifluoromethoxy)-L-phenylalanine via Negishi Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Rationale

The incorporation of a trifluoromethoxy (-OCF₃) group into a phenylalanine scaffold is a high-value transformation in medicinal chemistry. The -OCF₃ moiety serves as a superior "super-halogen," offering high lipophilicity (


 = 1.04) and unique electronic properties that enhance metabolic stability and membrane permeability without the steric bulk of a tert-butyl group.

While various routes exist (e.g., enzymatic resolution, asymmetric hydrogenation), the Negishi Cross-Coupling of organozinc reagents derived from serine with aryl halides represents the gold standard for drug development applications .

Why this Protocol?

  • Chiral Integrity: Utilizes the "Jackson Reagent" (an enantiopure organozinc species), preserving the L-configuration from the chiral pool starting material (L-serine/L-alanine derivative).

  • Modularity: The protocol accepts a wide range of aryl halides, making it ideal for library synthesis.

  • Chemomimesis: The mild conditions tolerate the sensitive -OCF₃ group, which can be prone to elimination or hydrolysis under harsh basic/acidic conditions used in other couplings.

Retrosynthetic Analysis & Pathway

The synthesis disconnects the target molecule at the benzylic carbon-carbon bond. We utilize a convergent strategy coupling a nucleophilic amino acid synthon (organozinc) with an electrophilic aryl halide.

Retrosynthesis Target 3-(Trifluoromethoxy)-L-phenylalanine (Target Molecule) Disconnection C-C Bond Disconnection (Negishi Coupling) Target->Disconnection Retrosynthesis ZnReagent Jackson Reagent (Iodo-alanine derived Organozinc) Disconnection->ZnReagent ArylHalide 1-Iodo-3-(trifluoromethoxy)benzene (Aryl Halide) Disconnection->ArylHalide Precursor1 N-Boc-3-iodo-L-alanine methyl ester ZnReagent->Precursor1 Zn Activation Precursor2 Commercially Available Aryl Iodide ArylHalide->Precursor2

Figure 1: Retrosynthetic logic deconstructing the target into the nucleophilic amino acid zinc reagent and the electrophilic aryl iodide.

Critical Reagents & Material Selection

ComponentReagentSpecification/Rationale
Substrate A 1-Iodo-3-(trifluoromethoxy)benzenePurity >98% . Iodine is preferred over bromine for faster oxidative addition at lower temperatures, preserving the enantiopurity of the zinc reagent.
Substrate B

-Boc-3-iodo-L-alanine methyl ester
Enantiopure . The iodine handle is essential for Zinc insertion. The Boc/Methyl ester protecting groups are orthogonal and stable to Negishi conditions.
Metal Source Zinc Dust<10 micron . Must be activated immediately prior to use to remove the oxide layer.
Catalyst

/ SPhos
SPhos ligand is chosen for its high activity with biaryl systems and stability, preventing

-hydride elimination of the amino acid side chain.
Solvent DMF (Anhydrous)<50 ppm H₂O . Critical. Water destroys the organozinc reagent immediately.

Experimental Protocols

Phase 1: Preparation of the "Jackson" Organozinc Reagent

This step generates the nucleophilic amino acid species. It must be performed under strict anhydrous conditions.

Reactions:



  • Zinc Activation:

    • Weigh Zinc dust (4.0 equiv) into a flame-dried Schlenk flask equipped with a magnetic stir bar and argon balloon.

    • Add dry DMF (2 mL/mmol of substrate).

    • Add 1,2-dibromoethane (5 mol%) . Heat to 60°C for 2 minutes, then cool to RT.

    • Add TMSCl (1 mol%) . Stir for 30 minutes at RT. Note: Evolution of ethylene gas indicates successful activation.

  • Insertion:

    • Dissolve

      
      -Boc-3-iodo-L-alanine methyl ester (1.0 equiv)  in dry DMF.
      
    • Add the iodide solution dropwise to the activated zinc suspension at 0°C (ice bath). Exotherm control is critical to prevent racemization.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 30–45 minutes.

    • Checkpoint: The disappearance of the starting iodide can be monitored by TLC (Hexane/EtOAc 4:1). The organozinc reagent is now ready in solution.

Phase 2: Negishi Cross-Coupling

The convergent coupling step.

Reactions:



  • Catalyst Preparation:

    • In a separate flame-dried vial, mix

      
       (2.5 mol%)  and SPhos (5 mol%)  in dry DMF. Stir for 5 minutes until the solution turns a deep orange/red (active 
      
      
      
      species).
  • Coupling:

    • Add 1-Iodo-3-(trifluoromethoxy)benzene (0.9 equiv relative to iodoalanine) directly to the organozinc suspension prepared in Phase 1.

    • Add the pre-formed Catalyst solution via syringe.

    • Heat the reaction mixture to 50°C for 4–12 hours.

    • Process Note: Do not exceed 60°C. Higher temperatures increase the risk of

      
      -hydride elimination, leading to the dehydro-alanine byproduct.
      
  • Work-up:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (to remove DMF) and brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Hexane/Ethyl Acetate gradient (9:1 to 7:3).

    • Target Product:

      
      -Boc-3-(3-trifluoromethoxy)phenyl-L-alanine methyl ester.
      
Phase 3: Global Deprotection (Optional)

If the free amino acid is required.

  • Saponification (Ester Hydrolysis):

    • Dissolve intermediate in THF/Water (1:1). Add LiOH (2.0 equiv). Stir at 0°C

      
       RT for 2 hours. Acidify to pH 3 with 1M HCl. Extract and concentrate.[1]
      
  • Boc Removal:

    • Treat the acid with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.

    • Precipitate the final amino acid hydrochloride salt using cold Diethyl Ether.

Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle and the specific role of the zinc species, highlighting the retention of stereochemistry.

ReactionMechanism Start Aryl Iodide (Ar-I) OxAdd Oxidative Addition (L2Pd-Ar-I) Start->OxAdd Pd(0) Transmetal Transmetallation (Zn to Pd transfer) OxAdd->Transmetal + R-Zn-I (Amino Acid) RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim L2Pd(Ar)(R) RedElim->OxAdd Regenerate Pd(0) Product Protected Amino Acid RedElim->Product

Figure 2: Catalytic cycle of the Negishi coupling. The transmetallation step is rate-determining and crucial for stereochemical retention.

Quality Control & Validation

To ensure the protocol generates "Application Grade" material, the following QC metrics must be met:

Analytic MethodAcceptance CriteriaPurpose
¹H NMR (400 MHz) Integration of benzylic protons (3.0-3.2 ppm) matches aromatic signals (4H).Confirms structure and removal of solvent.
¹⁹F NMR Singlet at ~ -58 ppm.Confirms presence and integrity of -OCF₃ group.
Chiral HPLC e.e. > 98% (Chiralpak AD-H or OD-H column).Critical: Validates that the zinc insertion/coupling did not racemize the

-center.
HRMS (ESI) Mass error < 5 ppm.Confirms elemental composition.
Troubleshooting Guide
  • Low Yield? Check DMF water content. Even 0.1% water kills the Zinc reagent. Use freshly distilled DMF or molecular sieves.

  • Racemization? Keep the Zinc insertion temperature strictly at 0°C. Do not overheat the coupling step (>60°C).

  • Stalled Reaction? Add more catalyst (1 mol%) or switch to a more active ligand like SPhos or XPhos if the aryl halide is sterically hindered.

References

  • Jackson, R. F. W., et al. (1989).[2] "The preparation of enantiomerically pure protected amino acids via organozinc reagents."[3] Journal of the Chemical Society, Chemical Communications.

  • Ross, A. J., et al. (2004). "Palladium-catalysed synthesis of phenylalanine derivatives." Organic & Biomolecular Chemistry.

  • Corley, E. G., et al. (2004). "Direct Synthesis of 4-Trifluoromethyl-L-Phenylalanine via Palladium-Catalyzed Cross-Coupling." The Journal of Organic Chemistry.

  • BenchChem Application Note. (2025). "Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)benzaldehyde Derivative."

Sources

using 3-(Trifluoromethoxy)-L-phenylalanine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 3-(Trifluoromethoxy)-L-phenylalanine in Medicinal Chemistry

Executive Summary: The "Super-Lipophilic" Pharmacophore

3-(Trifluoromethoxy)-L-phenylalanine (3-OCF₃-Phe) represents a high-value non-canonical amino acid (NCAA) for optimizing peptide and peptidomimetic therapeutics. Unlike standard fluorination (which modulates electronics with minimal steric change) or trifluoromethylation (which adds bulk and lipophilicity), the trifluoromethoxy group offers a unique triad of properties:

  • Super-Lipophilicity: Significantly higher

    
     values than -CF₃, enhancing membrane permeability.
    
  • Orthogonal Conformation: The -OCF₃ group adopts a conformation ~90° perpendicular to the aromatic ring, accessing unique chemical space in receptor binding pockets.

  • Metabolic Blockade: Strategic placement at the meta position blocks Phase I metabolic oxidation (CYP450) at a common "soft spot" on the phenyl ring.

This guide details the physicochemical rationale, decision-making frameworks, and validated protocols for incorporating this residue into discovery workflows.

Physicochemical Intelligence

To deploy 3-OCF₃-Phe effectively, one must understand how it differentiates from its analogs (Phe, Tyr, 3-F-Phe, 3-CF₃-Phe).

Comparative Parameter Table
Substituent (R)Hansch Lipophilicity (

)*
Hammett Electronic (

)**
Hammett Electronic (

)
Steric Bulk (Van der Waals Vol. ų)Conformation relative to Ring
-H (Phe) 0.000.000.00~0Planar
-F +0.14+0.34+0.065.8Planar
-CF₃ +0.88+0.43+0.5442.6Rotational
-OCF₃ +1.04 +0.38 +0.35 ~48.0 Orthogonal (~90°)
  • Data Interpretation:

    • Lipophilicity: The -OCF₃ group is the most lipophilic of the series (Hansch

      
       +1.04). This drastically alters the partition coefficient (LogP) of the parent peptide, often improving passive membrane permeability or blood-brain barrier (BBB) penetration.
      
    • Electronics: It is an electron-withdrawing group (EWG) by induction (-I), deactivating the ring.[1] Note that while -OCH₃ is a strong electron donor by resonance, the fluorine atoms in -OCF₃ reverse this, making it a deactivating group similar to a halogen but with unique steric demand.

    • Conformation: The anomeric effect forces the O-CF₃ bond to twist out of the plane of the phenyl ring. This creates a "T-shaped" steric block that can fill deep hydrophobic pockets in enzymes (e.g., kinases, proteases) that planar residues cannot.

Strategic Application Workflow

Use the following logic flow to determine when to substitute Phenylalanine or Tyrosine with 3-OCF₃-Phe.

DecisionTree Start Lead Peptide Optimization Issue1 Issue: Poor Membrane Permeability? Start->Issue1 Issue2 Issue: Rapid Metabolic Clearance? Start->Issue2 Issue3 Issue: Low Potency/Selectivity? Start->Issue3 Sol1 Strategy: Increase Lipophilicity Issue1->Sol1 LogP too low Sol2 Strategy: Block Metabolic Hotspot Issue2->Sol2 Oxidation at Ph ring Sol3 Strategy: Probe Orthogonal Pocket Issue3->Sol3 Need better fit Action Substitute with 3-OCF3-Phe Sol1->Action Sol2->Action Check Check: Is target pocket narrow? Sol3->Check Check->Action No, pocket is open Alt Use 3-F-Phe (Smaller) Check->Alt Yes, steric clash risk

Figure 1: Decision matrix for incorporating 3-(Trifluoromethoxy)-L-phenylalanine during lead optimization.

Experimental Protocols

Protocol A: Fmoc-SPPS Incorporation

Objective: Efficient coupling of Fmoc-3-(trifluoromethoxy)-L-phenylalanine into a peptide sequence using Solid Phase Peptide Synthesis (SPPS).

Challenges:

  • Steric Bulk: The meta-OCF₃ group adds bulk, potentially slowing coupling kinetics.

  • Electronic Deactivation: The electron-withdrawing nature of the group reduces the nucleophilicity of the aromatic ring, but more importantly, once coupled and deprotected, the alpha-amine of the 3-OCF₃-Phe residue may have slightly reduced nucleophilicity due to the inductive effect propagating through the side chain (though this effect is minor compared to backbone electronics).

  • Hydrophobicity: The residue can induce aggregation on-resin.

Materials:

  • Resin: Rink Amide or Wang (Loading 0.3–0.6 mmol/g recommended to reduce aggregation).

  • Amino Acid: Fmoc-3-(trifluoromethoxy)-L-phenylalanine (Fmoc-3-OCF3-Phe-OH).

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Procedure:

  • Preparation: Swell resin in DMF for 30 minutes.

  • Deprotection (Previous AA): Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (The Coupling Cocktail):

    • Dissolve Fmoc-3-OCF3-Phe-OH (3.0 equivalents relative to resin loading) in minimum DMF.

    • Add HATU (2.9 equivalents).

    • Add DIPEA (6.0 equivalents). Note: Pre-activate for only 30-60 seconds to avoid racemization.

  • Coupling:

    • Add the activated solution to the resin.

    • Optimization: Agitate for 2 hours at room temperature (standard Phe couples in 45 mins; extend time for OCF3).

    • Optional: For difficult sequences, perform a double coupling (repeat step 3-4 with fresh reagents).

  • Monitoring: Perform a Kaiser Test (ninhydrin). If not blue (complete coupling), proceed.

  • Capping: Treat with Acetic Anhydride/Pyridine to cap unreacted amines.

  • Next Cycle (Critical):

    • Deprotect the Fmoc-3-OCF3-Phe group (20% Piperidine).

    • Important: The newly exposed amine is attached to a bulky, hydrophobic residue. The next amino acid coupling is the most likely failure point. Use double coupling for the subsequent amino acid.

Protocol B: Microsomal Stability Assay

Objective: Validate that the -OCF₃ substitution improves metabolic stability compared to the parent Phenylalanine analog.

Mechanism: Phenylalanine residues are often hydroxylated at the para or meta positions by CYP450 enzymes. The -OCF₃ group blocks the meta site and electronically deactivates the ring against oxidation at the para site.

Procedure:

  • Test Compounds: Prepare 10 mM DMSO stocks of the Parent Peptide (Phe) and the Analog (3-OCF3-Phe).

  • Incubation System:

    • Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (MgCI₂, Glucose-6-phosphate, G6PDH, NADP+).

  • Reaction:

    • Pre-incubate microsomes + peptide (1 µM final conc) at 37°C for 5 mins.

    • Initiate with NADPH.

    • Time points: 0, 5, 15, 30, 60 min.

  • Quenching: Aliquot into ice-cold Acetonitrile containing Internal Standard (IS). Centrifuge (4000 rpm, 20 min).

  • LC-MS/MS Analysis:

    • Monitor disappearance of Parent (M+H).

    • Specific Search: Look for Metabolite M+16 (Hydroxylation).

    • Expectation: The Parent (Phe) should show M+16 peak growth. The Analog (3-OCF3-Phe) should show significantly reduced or absent M+16 formation and a longer half-life (

      
      ).
      

Visualizing the Synthesis Cycle

SPPS_Cycle cluster_0 Standard Cycle Deprotect 1. Fmoc Removal (20% Piperidine) Wash1 2. DMF Wash Deprotect->Wash1 Activate 3. Activation (HATU/DIPEA + 3-OCF3-Phe) Wash1->Activate Couple 4. Coupling (2 Hours) Activate->Couple Check 5. Kaiser Test Couple->Check Check->Deprotect Pass (Next Cycle) Check->Activate Fail (Double Couple)

Figure 2: Modified SPPS cycle emphasizing the extended coupling time and activation strategy required for steric NCAAs.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(13).[2] Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Review of metabolic stability benefits).
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • BenchChem Application Data. (2025). Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl. Link

Sources

Application Note: Solubility & Handling of Fmoc-L-Phe(3-OCF3)-OH in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the handling, solubility, and incorporation of Fmoc-L-Phe(3-OCF3)-OH (Fmoc-3-trifluoromethoxy-L-phenylalanine) in Solid Phase Peptide Synthesis (SPPS).

Introduction & Chemical Context

Fmoc-L-Phe(3-OCF3)-OH is a non-canonical amino acid derivative used in medicinal chemistry to modulate the lipophilicity and metabolic stability of peptide therapeutics. The trifluoromethoxy (-OCF₃) group is a bioisostere of the trifluoromethyl (-CF₃) group but possesses distinct electronic and steric properties.

  • Lipophilicity: The -OCF₃ group is significantly more lipophilic (Hansch

    
    ) than a methyl group (
    
    
    
    ) or even a -CF₃ group (
    
    
    ). This increases the hydrophobic burden on the growing peptide chain.
  • Solubility Challenge: While the Fmoc-protected amino acid itself is soluble in organic solvents, its incorporation into a peptide sequence can induce on-resin aggregation . Therefore, the choice of solvent (DMF vs. NMP) is critical not just for dissolution, but for the success of the subsequent coupling reaction.

Solubility Profile: DMF vs. NMP

The following data summarizes the solubility characteristics based on the physicochemical properties of fluorinated phenylalanine derivatives.

SolventSolubility RatingMax Conc. (Approx)Recommendation
DMF (N,N-Dimethylformamide)High > 0.5 MStandard: Suitable for general dissolution and transfer.
NMP (N-Methyl-2-pyrrolidone)High > 0.5 MPreferred: Superior for preventing aggregation during coupling.
DCM (Dichloromethane)Moderate~ 0.3 MUse with Caution: Good solubilizer but poor for reaction kinetics in standard SPPS.
Water / Alcohols Insoluble < 0.01 MAvoid: Precipitants.
Expert Insight: The "Solvent Effect"

While DMF is the standard solvent for SPPS, NMP is recommended for Fmoc-L-Phe(3-OCF3)-OH.

  • Causality: The high lipophilicity of the 3-OCF₃ moiety promotes

    
    -sheet formation and hydrophobic collapse within the peptide-resin matrix. NMP has a higher dielectric constant and better solvating power for hydrophobic chains than DMF, thereby reducing intermolecular aggregation and improving coupling efficiency.
    

Detailed Protocol: Dissolution & Coupling

Materials Required[1][2][3][4][5][6][7][8]
  • Reagent: Fmoc-L-Phe(3-OCF3)-OH (CAS: 1260592-32-2).

  • Solvent: Peptide Synthesis Grade NMP (preferred) or DMF.

  • Activator: HATU or DIC/Oxyma Pure.

  • Base: DIPEA (if using HATU).

  • Equipment: Vortex mixer, Ultrasonic bath (optional).

Step-by-Step Methodology
Step 1: Calculation & Weighing

Calculate the required mass for a 0.2 M solution (standard for automated synthesizers) or 0.5 M (for manual syringe coupling).

  • Formula:

    
    
    
  • Example: To prepare 5 mL of 0.2 M solution:

    
    
    
Step 2: Dissolution
  • Add the weighed powder to a dry scintillation vial or centrifuge tube.

  • Add 75% of the final volume of NMP (or DMF).

  • Vortex vigorously for 30 seconds.

  • Observation: The solution should be clear and colorless to pale yellow.

    • If particles persist:[1] Sonicate for 1–2 minutes. The lattice energy of fluorinated aromatics can be higher than standard amino acids.

    • If still cloudy: Warm the solution gently to 40°C in a water bath.

  • Make up to the final volume with solvent.

Step 3: Activation & Coupling

Critical: Do not activate the amino acid until immediately before use to prevent racemization, which can be accelerated by the electron-withdrawing effect of the fluorine atoms on the


-proton.
  • Protocol A (Oxyma/DIC - Recommended for purity):

    • Add 1.0 eq Oxyma Pure (dissolved in NMP/DMF).

    • Add 1.0 eq DIC.

    • Allow pre-activation for 2–3 minutes.

    • Add to resin.[1]

  • Protocol B (HATU/DIPEA - Recommended for difficult sequences):

    • Add 0.95 eq HATU (dissolved in NMP/DMF).

    • Add 2.0 eq DIPEA.

    • IMMEDIATELY add to resin. Note: Prolonged activation with HATU/Base causes racemization.

Visualization: Workflow & Troubleshooting

The following diagram illustrates the decision logic for solvent selection and troubleshooting precipitation events.

G Start Start: Fmoc-L-Phe(3-OCF3)-OH CheckSeq Analyze Peptide Sequence (Hydrophobicity Check) Start->CheckSeq SolventChoice Select Solvent CheckSeq->SolventChoice UseDMF Use DMF (Standard) SolventChoice->UseDMF Short/Polar Seq UseNMP Use NMP (High Hydrophobicity) SolventChoice->UseNMP Long/Hydrophobic Seq Dissolve Dissolve at 0.2 M UseDMF->Dissolve UseNMP->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear Proceed Proceed to Activation (DIC/Oxyma or HATU) CheckClear->Proceed Yes Trouble Troubleshoot: 1. Sonicate 2. Heat to 40°C CheckClear->Trouble No (Precipitate) Recheck Clear now? Trouble->Recheck Recheck->Proceed Yes AddDCM Add 10% DCM (Solubilizer) Recheck->AddDCM No AddDCM->Proceed

Caption: Decision tree for solvent selection and troubleshooting dissolution of hydrophobic Fmoc-amino acids.

References

  • Alchimica . Product Datasheet: FMOC-PHE(3-OCF3)-OH. Catalog No. R01JMMU.[1] Accessed Feb 2026.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews, 109(6), 2455-2504. (General reference for Fmoc solubility logic).

  • Sigma-Aldrich (Merck) . Solid Phase Peptide Synthesis: Overcoming Aggregation. Application Note.

  • PubChem . Compound Summary: Fmoc-3-trifluoromethoxy-L-phenylalanine. (Structural confirmation).

Sources

Application Note & Protocols: Enzymatic Resolution of 3-(Trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enantiomerically pure non-canonical amino acids (ncAAs) are critical building blocks in modern drug discovery, offering pathways to novel peptides and pharmaceuticals with enhanced stability, potency, and pharmacokinetic profiles.[1] 3-(Trifluoromethoxy)phenylalanine, in particular, leverages the unique electronic properties of the trifluoromethoxy group to modulate biological activity.[1] However, chemical synthesis typically yields a racemic mixture, necessitating a robust and scalable resolution method. This guide provides a detailed framework for the enzymatic kinetic resolution of N-acetyl-3-(trifluoromethoxy)-DL-phenylalanine, a common precursor. We will explore the principles of lipase-catalyzed hydrolysis, present a comprehensive screening protocol to identify suitable biocatalysts, and offer a detailed, step-by-step methodology for a preparative-scale resolution.

Introduction: The Strategic Value of Chiral Fluorinated Amino Acids

The incorporation of fluorinated amino acids into peptide-based therapeutics is a well-established strategy for enhancing metabolic stability and modifying protein-protein interactions.[2][3] The trifluoromethoxy (-OCF₃) group is particularly valuable as a bioisostere for other functionalities, offering a unique combination of high lipophilicity and metabolic resistance without a significant increase in steric bulk. Obtaining single enantiomers of 3-(trifluoromethoxy)phenylalanine is therefore a crucial step in harnessing its potential for pharmaceutical development.

While several chemical methods exist for asymmetric synthesis, enzymatic resolutions present significant advantages, including:

  • Exceptional Selectivity: Enzymes often exhibit near-perfect enantio- and regioselectivity, leading to products with very high enantiomeric excess (e.e.).[4]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous systems at ambient temperature and pressure, which prevents racemization and degradation of sensitive substrates.[4]

  • Environmental Sustainability: Enzymatic methods align with the principles of green chemistry by avoiding harsh reagents and organic solvents.

This document focuses on the principle of kinetic resolution, where an enzyme selectively acts on one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the transformed product.[5]

Principle of Enzymatic Kinetic Resolution

Kinetic resolution relies on the difference in reaction rates between two enantiomers with a chiral catalyst, in this case, an enzyme.[5] For the resolution of an N-acetylated racemic amino acid ester (rac-R-COOR'), a hydrolase (such as a lipase or protease) will preferentially hydrolyze one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid (L-R-COOH), while leaving the other enantiomer (D-R-COOR') largely unreacted.

The efficiency of this process is quantified by the Enantiomeric Ratio (E) , a measure of the enzyme's selectivity. A high E-value is essential for achieving high enantiomeric excess for both the product and the remaining substrate.

G cluster_start Racemic Mixture cluster_reaction Enzymatic Reaction racemate L-Substrate + D-Substrate (N-acetyl-3-(trifluoromethoxy)-DL-phenylalanine Ester) enzyme Enzyme (e.g., Lipase) racemate->enzyme l_product L-Product (Hydrolyzed Acid) enzyme->l_product k_fast (Hydrolysis) d_substrate D-Substrate (Unreacted Ester) enzyme->d_substrate k_slow (Remains)

Figure 1: General workflow for enzymatic kinetic resolution of a racemic amino acid derivative.

Protocol 1: Biocatalyst Screening

Objective: To identify an effective and highly enantioselective enzyme for the hydrolysis of N-acetyl-3-(trifluoromethoxy)-DL-phenylalanine methyl ester.

Rationale: The choice of enzyme is the most critical factor for a successful resolution. Lipases are particularly robust and versatile biocatalysts that have been successfully used for resolving a wide range of chiral esters.[6][7] This protocol screens a panel of commercially available immobilized lipases. Immobilized enzymes offer superior stability and ease of recovery.

Materials:
  • N-acetyl-3-(trifluoromethoxy)-DL-phenylalanine methyl ester (Substrate)

  • Phosphate Buffer (100 mM, pH 7.5)

  • Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) (for substrate stock)

  • Immobilized Lipases:

    • Candida antarctica Lipase B (Novozym® 435)

    • Pseudomonas cepacia Lipase (Amano Lipase PS-IM)

    • Candida rugosa Lipase

    • Rhizomucor miehei Lipase (Lipozyme® RM IM)

  • Thermostated shaker, reaction vials (e.g., 2 mL Eppendorf tubes), centrifuge

  • Chiral HPLC system with a suitable column (e.g., Chiralcel OD-H or equivalent)

Methodology:
  • Substrate Stock Preparation: Prepare a 100 mM stock solution of the substrate in a minimal amount of ACN or DMSO.

  • Reaction Setup:

    • In a 2 mL vial, add 950 µL of 100 mM phosphate buffer (pH 7.5).

    • Add 50 µL of the 100 mM substrate stock solution to achieve a final concentration of 5 mM.

    • Add 10 mg of one of the immobilized lipases.

    • Prepare a "No Enzyme" control vial containing only substrate and buffer.

  • Incubation: Incubate all vials in a thermostated shaker at 35°C with agitation (e.g., 200 RPM) for 24 hours.

  • Sample Preparation for Analysis:

    • After 24 hours, stop the reaction by adding 1 mL of ethanol to precipitate the enzyme and quench the reaction.

    • Vortex thoroughly and centrifuge at 10,000 x g for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chiral HPLC Analysis:

    • Analyze the sample by chiral HPLC to determine the enantiomeric excess of the remaining substrate (ester) and the formed product (acid).

    • Calculate the percent conversion based on the disappearance of the substrate.

Expected Results & Interpretation:

The ideal biocatalyst will show approximately 50% conversion while generating a high e.e. for both the unreacted substrate and the product. An E-value can be calculated from this data to quantify selectivity.

Enzyme SourceConversion (%)Substrate e.e. (%)Product e.e. (%)Calculated E-value
Candida antarctica Lipase B48>99 (D-ester)96 (L-acid)>100
Pseudomonas cepacia Lipase51>99 (D-ester)>99 (L-acid)>200
Candida rugosa Lipase2533 (D-ester)98 (L-acid)~15
Rhizomucor miehei Lipase1518 (D-ester)95 (L-acid)~8
No Enzyme Control<10N/AN/A
Table 1: Representative data from a hypothetical enzyme screening experiment. Based on this data, Pseudomonas cepacia Lipase would be selected for the preparative scale-up due to its superior enantioselectivity (E > 200).

Protocol 2: Preparative Scale Resolution

Objective: To resolve 1 gram of N-acetyl-3-(trifluoromethoxy)-DL-phenylalanine methyl ester using the optimized enzyme and conditions.

Rationale: This protocol scales up the reaction based on the screening results. It includes detailed steps for reaction monitoring, product work-up, and isolation, which are essential for obtaining the final enantiopure compounds.

G cluster_setup 1. Reaction Setup cluster_monitor 2. Monitoring cluster_workup 3. Work-up & Separation cluster_isolate 4. Isolation A Racemic Substrate (1g) + Buffer (200 mL) B Add Immobilized Lipase (e.g., P. cepacia, 100 mg) A->B C Incubate at 35°C with stirring B->C D Take Aliquots (t=2, 4, 8, 16h) C->D E Analyze by Chiral HPLC D->E F Stop reaction at ~50% conversion E->F G Filter to recover enzyme F->G H Adjust filtrate to pH 2 with 1M HCl G->H I Extract with Ethyl Acetate H->I J Aqueous Layer: L-Acid Product I->J K Organic Layer: D-Ester Substrate I->K

Figure 2: Step-by-step workflow for the preparative-scale enzymatic resolution.

Materials:
  • N-acetyl-3-(trifluoromethoxy)-DL-phenylalanine methyl ester (1.0 g)

  • Immobilized Pseudomonas cepacia Lipase (100 mg)

  • Phosphate Buffer (100 mM, pH 7.5, 200 mL)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction vessel (e.g., 500 mL flask), magnetic stirrer, pH meter, separatory funnel, rotary evaporator

Methodology:
  • Reaction Setup:

    • Combine the racemic substrate (1.0 g) and phosphate buffer (200 mL) in the reaction vessel. Stir until the substrate is fully dissolved or finely suspended.

    • Add the immobilized P. cepacia lipase (100 mg).

    • Stir the mixture at 35°C.

  • Reaction Monitoring:

    • Periodically (e.g., every 2-4 hours), take a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Prepare the sample for HPLC analysis as described in Protocol 1.

    • Monitor the reaction until the conversion reaches approximately 50%. This is crucial to maximize the enantiomeric excess of both the product and the unreacted substrate.

  • Enzyme Recovery:

    • Once the target conversion is reached, stop the reaction by filtering the mixture to remove the immobilized enzyme. The enzyme can be washed with buffer and stored for potential reuse.

  • Work-up and Separation:

    • Transfer the filtrate to a separatory funnel.

    • Cool the solution in an ice bath and acidify to pH ~2 by slowly adding 1M HCl. This protonates the carboxylate product (L-acid), making it less water-soluble.

    • Extract the aqueous solution three times with ethyl acetate (3 x 100 mL).

    • The organic layers will contain the unreacted D-ester.

    • The aqueous layer will contain the L-acid product (if it precipitates) or can be further processed. Note: The partitioning depends on the exact pKa and solubility. The L-acid may also be extracted into the organic phase at pH 2.

  • Isolation of Unreacted (D)-Ester:

    • Combine the organic extracts.

    • Wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting solid/oil is the enantiomerically enriched N-acetyl-3-(trifluoromethoxy)-D-phenylalanine methyl ester.

  • Isolation of Product (L)-Acid:

    • The L-acid can be isolated from the aqueous layer by lyophilization or by extraction if it is soluble in an organic solvent at low pH.

    • The resulting solid is the enantiomerically enriched N-acetyl-3-(trifluoromethoxy)-L-phenylalanine.

  • Final Analysis and Deprotection:

    • Confirm the yield and enantiomeric purity (e.e.) of both isolated compounds using chiral HPLC and NMR.

    • The N-acetyl group can be subsequently removed under standard acidic or enzymatic conditions to yield the free L- and D-amino acids.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Enantioselectivity (E-value) Suboptimal enzyme choice.Screen a wider range of enzymes, including proteases. Try a different substrate derivative (e.g., ethyl ester, different N-acyl group).
Slow Reaction Rate Low enzyme activity; poor substrate solubility.Increase enzyme loading. Optimize temperature (within enzyme's stable range). Add a small amount of a water-miscible co-solvent (e.g., 5-10% DMSO).
Conversion Exceeds 50% Reaction left for too long.Monitor the reaction more frequently. This will decrease the e.e. of the remaining substrate.
Poor Separation During Work-up Incorrect pH for extraction; emulsion formation.Ensure pH is correctly adjusted to <2. Use brine during washing to help break emulsions. Centrifuge if necessary.

Conclusion

This application note provides a robust and scientifically grounded methodology for the enzymatic kinetic resolution of 3-(trifluoromethoxy)phenylalanine. By employing a systematic screening approach followed by a carefully monitored preparative scale reaction, researchers can obtain both enantiomers of this valuable non-canonical amino acid in high optical purity. This biocatalytic strategy offers a scalable, efficient, and environmentally friendly alternative to traditional chemical methods, paving the way for its broader application in pharmaceutical research and development.

References

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Online] Available at: [Link]

  • Wikipedia. (2023). Kinetic resolution. [Online] Available at: [Link]

  • Komeda, H., & Asano, Y. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology. [Online] Available at: [Link]

  • Rowles, I., et al. (2018). Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids. Angewandte Chemie International Edition. [Online] Available at: [Link]

  • Pellissier, H. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Tetrahedron. [Online] Available at: [Link]

  • Truppo, M. D., Turner, N. J., & Rozzell, J. D. (2009). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. Chemical Communications. [Online] Available at: [Link]

  • ResearchGate. (Various Authors). Biocatalytic synthetic approaches for chiral (un)natural amino acids. [Online] Available at: [Link]

  • Tasnadi, G., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. [Online] Available at: [Link]

  • Rybak, A., et al. (2023). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules. [Online] Available at: [Link]

  • Brueckner, A. M., & Koksch, B. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]

  • Galles, J. A., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Online] Available at: [Link]

Sources

Application Note: Strategic Incorporation of Fluorinated Phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It synthesizes advanced organic chemistry principles with practical solid-phase peptide synthesis (SPPS) protocols.

Executive Summary

Fluorinated phenylalanine (F-Phe) derivatives are critical tools in medicinal chemistry for modulating peptide lipophilicity, proteolytic stability, and protein-protein interactions (via quadrupole moments). However, the high electronegativity of fluorine creates a unique synthetic challenge: base-catalyzed racemization .

The electron-withdrawing nature of fluorine significantly increases the acidity of the


-proton, stabilizing the planar enolate intermediate formed during activation and deprotection. Standard SPPS protocols often lead to unacceptable levels of D-isomer impurities (5–20%).

This guide details a self-validating synthetic strategy that prioritizes:

  • Fmoc-chemistry with modified coupling conditions (DIC/Oxyma) to eliminate base-mediated racemization.

  • Steric management for ortho-substituted derivatives.

  • Quantitative QC using Marfey’s analysis to verify enantiomeric purity.

Mechanistic Insight: The Fluorine Effect

To design a robust protocol, one must understand the electronic causality. Fluorine is the most electronegative element (Paulding scale: 3.98). When substituted on the phenylalanine ring, it exerts a strong inductive effect (-I).

The Racemization Trap

In standard Phe, the


-proton has a pKa of ~29 (in DMSO). In F-Phe, particularly pentafluoro-phenylalanine (

-Phe), this pKa can drop significantly.
  • Mechanism: During carboxyl activation (formation of the active ester), the acidity of the

    
    -proton allows weak bases (like DIPEA or even the Fmoc-deprotection base piperidine) to abstract the proton.
    
  • Intermediate: This forms a resonance-stabilized 5(4H)-oxazolone (azlactone). The fluorine atoms stabilize the negative charge on the enolate-like transition state, accelerating the rate of racemization compared to native Phe.

Visualization: The Oxazolone Pathway

The following diagram illustrates the critical failure point where standard protocols go wrong.

RacemizationMechanism cluster_0 Critical Risk Factor Start Fmoc-F-Phe-OH (L-Isomer) Activation Activation (Uronium/Base) Start->Activation HBTU/DIPEA Oxazolone Oxazolone Intermediate (Planar/Achiral) Activation->Oxazolone Base abstracts acidic α-proton Coupling Coupling to Amine Activation->Coupling Fast Kinetic Product Peptide Product (Racemic Mix L/D) Oxazolone->Product Ring Opening Coupling->Product Desired Path

Figure 1: Mechanism of base-catalyzed racemization in fluorinated amino acids. The presence of Fluorine stabilizes the Oxazolone intermediate.

Strategic Selection: Protecting Groups & Reagents[1][2]

N-Terminal Protection: Fmoc vs. Boc

While Boc chemistry avoids repetitive base treatments, the harsh HF cleavage required is often incompatible with other sensitive modifications (e.g., glycosylation, phosphorylation). Therefore, Fmoc is the recommended strategy , provided specific modifications are made to the coupling cycle.

FeatureFmoc Strategy (Optimized)Boc StrategyVerdict
Deprotection 20% Piperidine (Base)TFA (Acid)Fmoc (Safer for side chains)
Cleavage TFA (Acid)HF (Dangerous/Harsh)Fmoc (User safety)
Racemization Risk High (Base-mediated)Low (Acid-mediated)Fmoc (Manageable with DIC/Oxyma)
Solubility GoodModerateFmoc
Coupling Reagents: The "Base-Free" Imperative

Standard reagents like HBTU, HATU, or HCTU require a tertiary amine base (DIPEA/NMM) to function. This is the primary cause of F-Phe racemization.

Recommended System: DIC / Oxyma Pure

  • DIC (Diisopropylcarbodiimide): A carbodiimide that requires no base.

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate): An additive that suppresses racemization more effectively than HOBt/HOAt and is non-explosive.

  • Mechanism: Generates a neutral active ester. The absence of exogenous base (DIPEA) preserves the chiral integrity of the

    
    -carbon.
    

Experimental Protocols

Protocol A: Optimized Coupling of Fmoc-F-Phe-OH

Use this protocol for the incorporation of any mono-, di-, or penta-fluorinated Phenylalanine.

Reagents:

  • Fmoc-F-Phe-OH (3.0 eq relative to resin loading)

  • DIC (3.0 eq)

  • Oxyma Pure (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 minutes.

  • Deprotection (Previous Cycle): Treat with 20% Piperidine/DMF (2 x 5 min). Note: Keep deprotection times strictly controlled to avoid side reactions. Wash resin thoroughly (5x DMF).

  • Activation (In Situ):

    • Dissolve Fmoc-F-Phe-OH and Oxyma Pure in minimal DMF.

    • Add DIC immediately prior to adding to the resin.

    • Crucial: Do not pre-activate for more than 2 minutes. Long pre-activation increases oxazolone formation.[1]

  • Coupling:

    • Add the mixture to the resin.[1]

    • Agitate at Room Temperature for 60–120 minutes.

    • Monitoring: Perform a Kaiser test. If positive (blue), recouple using fresh reagents.

  • Wash: Drain and wash with DMF (3x), DCM (3x), DMF (3x).

Modification for Ortho-Fluorine (


-F-Phe): 
Due to steric hindrance at the ortho position, coupling kinetics are slower.
  • Action: Extend coupling time to 4 hours or perform a "Double Coupling" (repeat Step 3-4 with fresh reagents).

Protocol B: Racemization Assessment (Marfey’s Method)

Trust but verify. Always check the optical purity of the first batch.

Reagents:

  • FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) - "Marfey's Reagent"

  • 1M NaHCO

    
    
    
  • 1M HCl

Procedure:

  • Hydrolysis: Take ~1 mg of the synthesized peptide (or just the coupled amino acid on resin cleaved off). Hydrolyze in 6M HCl at 110°C for 24 hours (if peptide) or use the free amino acid.

  • Derivatization:

    • Dissolve amino acid hydrolysate in 100 µL H

      
      O.
      
    • Add 200 µL 1% FDAA in acetone.

    • Add 40 µL 1M NaHCO

      
      .
      
    • Incubate at 40°C for 1 hour.

  • Quench: Add 40 µL 1M HCl to stop the reaction.

  • Analysis: Inject onto RP-HPLC (C18 column).

    • Result: FDAA reacts with L- and D- isomers to form diastereomers with distinct retention times. Compare against standards (Pure L-F-Phe and D-F-Phe derivatized similarly).

Decision Logic for Synthesis

Use the following workflow to determine the optimal parameters for your specific derivative.

DecisionTree Start Select F-Phe Derivative CheckPos Fluorine Position? Start->CheckPos MetaPara Meta / Para (3-F, 4-F) CheckPos->MetaPara Ortho Ortho (2-F) or Penta (F5) CheckPos->Ortho Standard Standard Cycle DIC/Oxyma (1 hr) MetaPara->Standard Difficult Steric/Electronic Risk Ortho->Difficult Action1 Double Coupling DIC/Oxyma (2 x 2 hr) Difficult->Action1 Action2 Avoid HATU/DIPEA Strictly Base-Free Difficult->Action2

Figure 2: Decision matrix for optimizing coupling conditions based on fluorination pattern.

Troubleshooting & Common Pitfalls

ObservationProbable CauseCorrective Action
Double Peaks in HPLC Racemization (D-isomer formation)Switch from HBTU/DIPEA to DIC/Oxyma. Reduce activation temperature to 0°C.
Low Coupling Yield Steric hindrance (ortho-F)Use double coupling. Switch solvent to NMP for better swelling.
Fmoc Removal Failure Aggregation of hydrophobic F-PheUse "Magic Mixture" (DCM/DMF/NMP) or elevate temp to 40°C (Caution: Racemization risk increases).
Side Chain Modification Unprotected side chains reactingNot applicable for pure Phe, but ensure Tyr/Ser analogs are tBu protected.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

    • Grounding: Establishes Oxyma/DIC as superior for suppressing racemiz
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

    • Grounding: Industry standard protocols for base-free coupling.
  • Steinauer, R., et al. (1989). Racemization of amino acids in solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link

    • Grounding: Foundational work on the mechanism of base-catalyzed racemiz
  • Marfey, P. (1984). Determination of D-amino acids as I-fluoro-2,4-dinitrophenyl-5-L-alanine amide derivatives. Carlsberg Research Communications. Link

    • Grounding: The gold standard protocol for enantiomeric purity analysis.
  • Galles, et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues.[2] Biophysics Colab. Link

    • Grounding: Highlights the utility and structural impact of F-Phe in protein engineering.

Sources

Application Note: A Practical Guide to the Synthesis of Novel Trifluoromethoxy-Containing Amino Acids via Negishi Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Trifluoromethoxy Group in Amino Acid Scaffolds

In modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2][3] Among these, the trifluoromethoxy (–OCF₃) group has emerged as a particularly valuable substituent for enhancing the pharmacological profiles of therapeutic candidates.[4][5][6][7] When incorporated into the side chains of non-canonical amino acids, the –OCF₃ group imparts a unique combination of properties:

  • Metabolic Stability: The strong carbon-fluorine bonds in the –OCF₃ group make it highly resistant to oxidative metabolism, which can significantly increase the in vivo half-life of peptide-based drugs.

  • Enhanced Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents, which can improve a molecule's ability to cross biological membranes and enhance oral bioavailability.[4]

  • Modulated Acidity/Basicity: As a strong electron-withdrawing group, it can alter the pKa of nearby functionalities, influencing drug-receptor interactions.

  • Conformational Control: The steric bulk of the –OCF₃ group can introduce specific conformational constraints, locking a peptide into a bioactive conformation.

Despite these advantages, the synthesis of trifluoromethoxy-substituted amino acids presents significant challenges, often requiring multi-step, arduous procedures.[][9] The Negishi cross-coupling reaction offers a powerful and versatile solution, enabling the efficient formation of a key carbon-carbon bond between a trifluoromethoxylated aromatic ring and an amino acid backbone.[10][11] This application note provides a detailed guide to the principles, protocols, and best practices for leveraging this reaction in your research.

The Negishi Cross-Coupling: A Powerful Tool for C(sp²)–C(sp³) Bond Formation

Discovered by Ei-ichi Negishi, this palladium- or nickel-catalyzed reaction couples an organozinc reagent with an organic halide or triflate.[12][13][14] Its utility in complex molecule synthesis stems from its high functional group tolerance, stereospecificity, and generally mild reaction conditions.[14][15]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[12][16] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the amino acid precursor (R¹–X), forming a Pd(II) complex. The rate of this step is typically I > Br > Cl.[17]

  • Transmetalation: The trifluoromethoxy-aryl group (Ar-OCF₃) is transferred from the organozinc reagent to the palladium center, displacing the halide and forming a new Pd(II) complex. The zinc halide salt is released as a byproduct.

  • Reductive Elimination: The two organic ligands on the palladium center (R¹ and Ar-OCF₃) couple, forming the desired C–C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Negishi_Catalytic_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition center pd2_trans R¹-Pd(II)L₂-ArOCF₃ pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination reactant1 R¹-X (Amino Acid Precursor) reactant2 ZnX-ArOCF₃ (Organozinc) product R¹-ArOCF₃ (Coupled Product) byproduct ZnX₂

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Experimental Design: Key Parameters and Rationale

Success in Negishi coupling hinges on the careful selection of reagents and conditions. Each component plays a critical role in the reaction's efficiency and outcome.

The Amino Acid Precursor (The Electrophile)

A common and effective strategy involves using a protected β-iodoalanine derivative, which can be readily synthesized from L-serine. The iodide is the preferred leaving group due to its high reactivity in the oxidative addition step.[17] Protecting groups on the amine (e.g., Boc, Fmoc) and carboxylic acid (e.g., Methyl or Ethyl ester) are essential to prevent side reactions.

The Organozinc Reagent (The Nucleophile)

The trifluoromethoxy-aryl zinc reagent is typically prepared in situ just before the coupling reaction to ensure maximum reactivity. The standard method involves halogen-lithium exchange on the corresponding aryl bromide or iodide at low temperature, followed by transmetalation with anhydrous zinc chloride.[18]

  • Causality: Performing this step at low temperatures (e.g., -78 °C) is crucial to prevent side reactions and decomposition of the highly reactive organolithium intermediate. Anhydrous conditions are mandatory as organometallic reagents react violently with water.

The Catalyst System: Palladium Source and Ligand

The choice of ligand is arguably the most critical factor for a successful Negishi coupling, especially with complex substrates.

  • Palladium Precursor: Air-stable Pd(II) precursors like Pd(OAc)₂ or Pd(0) sources like Pd₂(dba)₃ are commonly used. They are reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich monophosphine ligands are state-of-the-art for promoting efficient Negishi couplings.[19] Ligands like XPhos or RuPhos form monoligated Pd(0) species that are highly active in oxidative addition and facilitate the challenging reductive elimination step.[15][18] Using these advanced ligands often leads to higher yields, lower catalyst loadings, and broader substrate scope compared to traditional ligands like triphenylphosphine.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis of a generic N-Boc-(4-trifluoromethoxy)phenylalanine methyl ester. Safety Note: These reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and standard Schlenk line or glovebox techniques. Organolithium reagents are pyrophoric and must be handled with extreme care.

Workflow cluster_prep Part A: Organozinc Preparation cluster_coupling Part B: Negishi Coupling cluster_workup Part C: Work-up & Purification A1 1. Dissolve Ar-Br in THF A2 2. Cool to -78 °C A1->A2 A3 3. Add n-BuLi, stir A2->A3 A4 4. Transmetalate with ZnCl₂ A3->A4 B3 7. Add organozinc reagent A4->B3 Transfer via cannula B1 5. Prepare catalyst solution (Pd₂(dba)₃ + XPhos) B2 6. Add amino acid precursor B1->B2 B2->B3 B4 8. Warm to RT, monitor B3->B4 C1 9. Quench with NH₄Cl (aq) B4->C1 C2 10. Extract with EtOAc C1->C2 C3 11. Dry & concentrate C2->C3 C4 12. Column chromatography C3->C4 Final Final C4->Final Final Protected Amino Acid

Caption: Experimental workflow for the Negishi cross-coupling synthesis.

Protocol A: Preparation of (4-(Trifluoromethoxy)phenyl)zinc(II) Chloride
  • Reagents & Materials:

    • 1-Bromo-4-(trifluoromethoxy)benzene (1.2 mmol, 1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF), 10 mL

    • n-Butyllithium (1.6 M in hexanes, 1.2 mmol, 1.2 equiv)

    • Zinc Chloride (0.5 M in THF, 1.3 mmol, 1.3 equiv)

  • Procedure:

    • To a flame-dried Schlenk flask under argon, add 1-bromo-4-(trifluoromethoxy)benzene and anhydrous THF.

    • Cool the solution to -78 °C using an acetone/dry ice bath.

    • Slowly add n-butyllithium dropwise via syringe. A color change is typically observed. Stir the mixture at -78 °C for 30 minutes.

    • In a separate flask, have the solution of zinc chloride ready. Slowly transfer the freshly formed aryllithium solution into the zinc chloride solution at -78 °C via cannula.

    • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. The organozinc solution is now ready for use in the coupling step.

Protocol B: Negishi Cross-Coupling
  • Reagents & Materials:

    • N-Boc-β-iodo-L-alanine methyl ester (1.0 mmol, 1.0 equiv)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • Freshly prepared organozinc solution from Protocol A

    • Anhydrous Tetrahydrofuran (THF), 5 mL

  • Procedure:

    • In a separate flame-dried Schlenk flask under argon, add Pd₂(dba)₃, XPhos, and the N-Boc-β-iodo-L-alanine methyl ester.

    • Add anhydrous THF and stir for 10 minutes at room temperature to allow for catalyst pre-formation.

    • Slowly add the organozinc solution from Protocol A to the catalyst mixture via cannula at room temperature.

    • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

Protocol C: Work-up and Purification
  • Procedure:

    • Once the reaction is complete, carefully quench the mixture by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure protected trifluoromethoxy amino acid.

Data and Expected Outcomes

The optimized protocol is expected to be robust across various substrates. The yields can be influenced by the steric and electronic nature of the substituents on the aromatic ring.

EntryAryl Halide SubstrateProductExpected Yield (%)
11-Bromo-4-(trifluoromethoxy)benzene4-OCF₃ Phenylalanine derivative75-90%
21-Bromo-3-(trifluoromethoxy)benzene3-OCF₃ Phenylalanine derivative70-85%
31-Bromo-2-(trifluoromethoxy)benzene2-OCF₃ Phenylalanine derivative55-70%
42-Bromo-5-(trifluoromethoxy)pyridine5-OCF₃ Pyridylalanine derivative65-80%

Note: Yields are estimates based on similar transformations reported in the literature and are highly dependent on experimental execution.[10][20][21] The lower yield for the ortho-substituted substrate (Entry 3) is anticipated due to increased steric hindrance around the reaction center.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Decomposed organozinc reagent. 3. Poor quality of solvents/reagents.1. Ensure inert atmosphere is maintained; use fresh palladium and ligand. 2. Prepare organozinc fresh and use immediately; ensure anhydrous conditions. 3. Use freshly distilled/anhydrous solvents.
Formation of Homocoupled Byproduct (Ar-Ar) Excess organozinc reagent or incomplete consumption of the organolithium intermediate.Use a slight excess (1.1-1.2 equiv) of the organozinc reagent, not more. Ensure complete transmetalation with ZnCl₂.
Decomposition of Starting Material Reaction temperature too high; presence of oxygen or water.Run the reaction at room temperature initially. If slow, gently warm to 40-50 °C. Ensure rigorous inert atmosphere techniques.
Difficult Purification Close Rf values of product and byproducts (e.g., ligand, dba).Use a different solvent system for chromatography. Consider a different ligand if the problem persists.

Conclusion

The Negishi cross-coupling provides a reliable and highly effective strategy for the synthesis of valuable trifluoromethoxy-substituted amino acids. By leveraging modern, bulky phosphine ligands and maintaining rigorous anhydrous and anaerobic conditions, researchers can efficiently access these novel building blocks. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug development professionals aiming to expand their chemical space and design next-generation therapeutics with enhanced pharmacological properties.

References

  • Wikipedia. Negishi coupling. [Link]

  • Chemistry Notes. (2022-08-12). Negishi coupling reaction: Mechanism, popular application. [Link]

  • Name-Reaction.com. Negishi cross-coupling. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • MDPI. (2025-07-18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Berlin, C. (2018). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Western Michigan University ScholarWorks at WMU. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Amino Acids in Modern Drug Discovery. [Link]

  • Matoušová, E., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7533. [Link]

  • O'Hagan, D. (2015). Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. Angewandte Chemie International Edition, 54(11), 3321-3323. [Link]

  • Polynski, M. V., & Pidko, E. A. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Catalysis Science & Technology, 9(16), 4443-4452. [Link]

  • Tona, V., et al. (2023). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry, 19, 1338–1346. [Link]

  • Brittain, W. D. G., & Cobb, S. L. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 16(1), 21-30. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Tlili, A., & Billard, T. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Angewandte Chemie International Edition, 54(47), 14193-14196. [Link]

  • ResearchGate. Trifluoromethoxy-containing pharmaceutical drugs. [Link]

  • Jurček, O., et al. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society, 144(23), 10214–10220. [Link]

  • Brittain, W. D. G., & Cobb, S. L. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 76(48), 131613. [Link]

  • Brigaud, T., et al. (2016). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 21(1), 82. [Link]

  • ResearchGate. Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. [Link]

  • Roesner, S., & Buchwald, S. L. (2016). Continuous-Flow Synthesis of Biaryls by Negishi Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted (Hetero)arenes. Angewandte Chemie International Edition, 55(35), 10463-10467. [Link]

  • ResearchGate. Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. [Link]

  • Mei, H., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(4), 1011-1033. [Link]

  • Tona, V., et al. (2024). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry, 20, 1338-1346. [Link]

  • Fu, G. C. (2010). Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α,α-Dihaloketones. DSpace@MIT. [Link]

  • Royal Society of Chemistry. Negishi cross-couplings in the synthesis of amino acids. [Link]

  • ResearchGate. (2025-08-10). Synthetic Aromatic Amino Acids from a Negishi Cross-Coupling Reaction. [Link]

  • Shen, Q., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(6), 2545–2554. [Link]

Sources

Troubleshooting & Optimization

improving coupling efficiency of sterically hindered fluorinated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FAA-OPT-2026
Subject: Improving Coupling Efficiency of Sterically Hindered Fluorinated Amino Acids

Welcome to the Fluorine Chemistry Help Desk

Status: Open Assigned Specialist: Senior Application Scientist Priority: Critical

Executive Summary: Incorporating sterically hindered, fluorinated amino acids (e.g.,


-trifluoromethyl, side-chain fluorinated analogs) into peptides presents a dual challenge: steric bulk  blocks the approach of the nucleophile, while electronic withdrawal  (the inductive effect of fluorine) deactivates the amino group and destabilizes activated esters.

This guide moves beyond standard SPPS (Solid-Phase Peptide Synthesis) protocols. It provides self-validating workflows to overcome the "fluorine effect" without compromising chiral integrity.

Module 1: The Kinetics Crisis (Low Yields)

User Issue:

"My coupling reactions for trifluoromethyl-alanine are stalling at <40% conversion even after double coupling with HBTU."

Root Cause Analysis:
  • Electronic Deactivation: Fluorine is the most electronegative element. Its strong inductive effect (

    
    ) pulls electron density away from the reaction center. If the fluorinated amino acid is the nucleophile (N-terminal), its amino group pKa is significantly lowered, making it sluggish.
    
  • Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.2 Å). A trifluoromethyl (

    
    ) group occupies volume similar to an isopropyl group, creating a massive kinetic barrier.
    
The Solution: Reagent Hierarchy & Energy Input

Do not use HBTU/HOBt. It is insufficient for this class of compounds.

Recommended Reagent Switch:
  • Tier 1 (Standard Hindered): COMU / Oxyma Pure .

    • Why: COMU generates the Oxyma ester, which is more reactive than the OBt ester (from HBTU) and less prone to explosive decomposition than HOAt.

  • Tier 2 (Severe Hindrance/Fluorinated): HATU / HOAt .[1]

    • Why: The pyridine nitrogen in HOAt provides "anchimeric assistance" (neighboring group participation) via a 7-membered ring transition state, stabilizing the active ester while positioning the incoming amine.

  • Tier 3 (The "Nuclear" Option): TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) .[2]

    • Why: Converts the carboxylic acid into an Acyl Fluoride . Acyl fluorides are small, highly reactive electrophiles that penetrate steric shields better than bulky active esters.

Decision Matrix: Selecting the Right Conditions

CouplingLogic Start Assess Amino Acid Constraint Type Steric or Electronic? Start->Type SideChainF Side-Chain Fluorination (e.g., 4-F-Phe) Type->SideChainF Moderate AlphaF Alpha-Carbon Substitution (e.g., α-CF3-Ala) Type->AlphaF Severe Reagent1 Use COMU / Oxyma (Standard Protocol) SideChainF->Reagent1 Reagent2 Use HATU / HOAt (High Reactivity) AlphaF->Reagent2 Try First Microwave Microwave Heating (75°C, 25W) Reagent1->Microwave Reagent3 Use TFFH / NMI (Acyl Fluoride Method) Reagent2->Reagent3 If Yield < 80% Reagent2->Microwave Reagent3->Microwave Caution: 50°C Max

Figure 1: Decision tree for selecting coupling reagents based on the specific type of fluorinated amino acid hindrance.

Module 2: The Purity Paradox (Racemization)

User Issue:

"I achieved high conversion, but HPLC shows a 50:50 split of diastereomers. My L-isomer epimerized to D-."

Root Cause Analysis:

Fluorine's electron-withdrawing nature increases the acidity of the


-proton (if present) and facilitates the formation of oxazolone  intermediates.
  • The Mechanism: The activated carbonyl oxygen attacks the amide backbone. This forms a 5-membered oxazolone ring. The

    
    -carbon in this ring is highly acidic and easily loses its chirality in the presence of base (DIPEA).
    
The Solution: Base Management

The standard base, DIPEA (Diisopropylethylamine), is often too strong (pKa ~10-11) for fluorinated couplings.

  • Switch to Collidine (TMP): 2,4,6-Trimethylpyridine is a weaker base (pKa ~7.4). It is sufficient to deprotonate the carboxylic acid for activation but insufficient to abstract the

    
    -proton that leads to racemization.
    
  • Use Oxyma Pure: Unlike HOBt, Oxyma acts as a scavenger that suppresses racemization by rapidly intercepting the oxazolone.

Data Comparison: Racemization Suppression

Coupling SystemBase% D-Isomer (Epimerization)Status
HBTU / HOBt DIPEA15 - 28%FAIL
HATU / HOAt DIPEA5 - 12%RISKY
COMU / Oxyma DIPEA< 2%GOOD
COMU / Oxyma TMP (Collidine) < 0.5% OPTIMAL

Module 3: Experimental Protocols

Protocol A: The "Gold Standard" Microwave Method

Best for:


-methyl, 

-trifluoromethyl, and bulky side-chain fluorinated amino acids.

Reagents:

  • Coupling Reagent: COMU (0.5 M in DMF)

  • Additive: Oxyma Pure (0.5 M in DMF)

  • Base: TMP (Collidine) (1.0 M in NMP) – Crucial substitution for DIPEA

  • Solvent: NMP (N-methyl-2-pyrrolidone) – Better solvation than DMF for fluorinated chains

Workflow:

  • Resin Prep: Swell resin in DCM (20 min), then wash with NMP (3x).

  • Activation:

    • Mix Amino Acid (4 eq), COMU (4 eq), and Oxyma (4 eq).

    • Add TMP (8 eq) immediately before delivery to resin. Do not pre-activate for >2 mins.

  • Reaction (Microwave):

    • Temperature: 75°C

    • Power: 30W (Keep low to prevent overheating "hotspots")

    • Time: 5 minutes.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test. If positive, repeat step 3.

Protocol B: The Acyl Fluoride (TFFH) Method

Best for: Extremely hindered couplings where HATU/COMU fails (e.g., Aib analogs).

Reagents:

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[3]

  • Base: DIPEA (Use carefully) or NMI (N-methylimidazole)

Workflow:

  • Activation: Dissolve Fluorinated AA (3 eq) and TFFH (3 eq) in dry DCM/DMF (1:1).

  • Base Addition: Add DIPEA (6 eq) under inert atmosphere (

    
    ).
    
  • Coupling: Add mixture to resin. Shake at Room Temperature for 2 hours.

    • Note: Acyl fluorides are stable enough for longer reaction times, allowing diffusion into sterically crowded resin sites.

  • Double Couple: Drain and repeat with fresh reagents if necessary.

Module 4: Troubleshooting FAQs

Q: The resin is clumping during the coupling of my fluorinated block. A: Fluorinated chains are super-hydrophobic, leading to "fluorine-fluorine" aggregation (similar to


-sheet formation).
  • Fix: Add LiCl (0.8M) to the coupling mixture or use "Magic Mixture" solvent (DCM:DMF:NMP 1:1:1). The chaotropic salt breaks the aggregation.

Q: Can I use PyBOP? A: Avoid it. PyBOP generates carcinogenic HMPA byproducts and is generally slower than the uronium/aminium salts (HATU/COMU) for hindered systems.

Q: My N-terminal fluorinated amino acid won't deprotect (Fmoc removal). A: The bulky fluorine group might be shielding the Fmoc group.

  • Fix: Use Microwave-assisted deprotection (20% Piperidine + 0.1M Oxyma in DMF, 75°C for 3 mins). The Oxyma helps prevent aspartimide formation during this hotter step.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009).[3] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Carpenter, B. J., et al. (2020). Acyl Fluorides: A Revival in Peptide Synthesis. Organic Letters, 22(21), 8349–8352. Link

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. Link

  • Behrendt, R., et al. (2016). New Reagents and Methods for the Synthesis of Difficult Peptides.[4][5][6] Journal of Peptide Science, 22(1), 4-27. Link

Sources

solubility issues of hydrophobic unnatural amino acids in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Topic: Troubleshooting solubility "crashes" of hydrophobic UAAs (e.g., p-benzoyl-L-phenylalanine, N-acetyl-lysine analogs) in aqueous buffers.

Initial Diagnostics: The "First Response" Matrix

Before altering your protocol, identify the specific failure mode using the table below. Most solubility issues arise from a misunderstanding of the Isoelectric Point (pI) or the Hydrophobic Effect .

SymptomProbable CauseImmediate Action
Immediate white precipitate upon adding UAA stock (DMSO/NaOH) to Buffer (PBS/Media)."The Salt Shock": Rapid change in ionic strength or pH forces hydrophobic aggregation before dispersion.Stop. Do not vortex violently (causes foaming/denaturation). Switch to Protocol B (Cyclodextrin Shield) .
Cloudiness/Haze develops slowly over 10-20 minutes.Crystal Nucleation: The solution is supersaturated. Common with aromatic UAAs (e.g., pBpa) at neutral pH.Warm to 37°C. If unsuccessful, lower working concentration or add L-Arginine (50 mM) as a hydrotrope.
"Oiling out" (droplets forming instead of crystals).Liquid-Liquid Phase Separation (LLPS): Common with long-chain aliphatic UAAs.Add a surfactant (Tween-20 at 0.01%) or switch to Protocol A (Co-solvent) .
Precipitate after neutralizing an acidic/alkaline stock.pI Crash: You passed through the isoelectric point where net charge is zero and solubility is lowest.[1]Use Protocol C (The pH Swing with Stabilization) .

Decision Logic: Selecting the Right Protocol

Do not blindly use DMSO. It is toxic to many cell lines and can inhibit cell-free translation systems at concentrations >1%. Use this logic flow to determine the safest solubilization method for your specific application.

G Start Start: Select UAA Application AppType Application Type? Start->AppType InVivo Live Cells (E. coli / Mammalian) AppType->InVivo Genetic Code Expansion InVitro Cell-Free / Enzymatic Assay AppType->InVitro Protein Synthesis/Labeling ProtocolA Protocol A: DMSO/NaOH Stock (Limit DMSO < 0.5%) InVivo->ProtocolA If UAA is DMSO tolerant ProtocolB Protocol B: Cyclodextrin Inclusion (Non-toxic, High Solubility) InVivo->ProtocolB Recommended (Protects Cells) ToxicityCheck Is UAA Toxic > 1mM? InVitro->ToxicityCheck ToxicityCheck->ProtocolA No ProtocolC Protocol C: pH Swing + Hydrotrope (No Organics) ToxicityCheck->ProtocolC Yes (Avoid Organics)

Figure 1: Decision tree for selecting a solubilization strategy. Note that Cyclodextrins are preferred for live-cell applications to reduce solvent toxicity.

Deep Dive: Technical Protocols

Protocol A: The Co-solvent Approach (Standard)

Best for: Robust cell-free systems or chemical labeling where small amounts of organic solvent are tolerated.

The Science: Organic solvents (DMSO, DMF) disrupt the water structure, lowering the dielectric constant and accommodating hydrophobic side chains.

  • Calculate Limit: Determine the maximum DMSO tolerance of your assay (usually 1-5%).

  • Prepare Stock: Dissolve the UAA at 100x or 1000x the final concentration in 100% DMSO (anhydrous).

    • Tip: If the UAA has a carboxylic acid and is stubborn, add 1% volume of 1M NaOH to the DMSO.

  • Rapid Dilution:

    • Place your buffer on a magnetic stirrer (medium speed).

    • Add the DMSO stock dropwise directly into the vortex (center) of the stirring buffer.

    • Why? This prevents local regions of high UAA/low solvent concentration where precipitation nuclei form.

Protocol B: The Cyclodextrin Shield (Bio-Compatible)

Best for: Live cells (E. coli, HEK293), Genetic Code Expansion, and hydrophobic aromatics (pBpa, Azide-F).

The Science: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "donut" shape.[2] The hydrophobic UAA sits inside the donut (lipophilic cavity), while the outside remains hydrophilic.[3] This prevents the UAA from aggregating while keeping it bioavailable for the aminoacyl-tRNA synthetase.

Steps:

  • Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in dH2O. Filter sterilize (0.22 µm).

  • Weigh UAA: Place the required amount of solid UAA in a tube.

  • Combine: Add the HP-β-CD solution to the UAA.

  • Agitate: Vortex or sonicate (bath sonicator, 37°C) for 10-30 minutes. The solution should become clear.

  • Usage: Add this complex directly to culture media. The CD is non-toxic and will not cross the cell membrane easily, but the equilibrium allows the UAA to enter the cell via transporters.

Protocol C: The "pH Swing" (The Rescue Method)

Best for: UAAs that are insoluble in DMSO but contain ionizable groups (COOH, NH2).

The Science: This method forces the UAA into a charged state (fully deprotonated or protonated) to dissolve it, then rapidly dilutes it into a buffered system to "trap" it in solution before it can crystalize.

pH_Swing Step1 1. Weigh UAA (Solid) Step2 2. Ionize Add 1M NaOH (or HCl) until dissolved Step1->Step2 Deprotonate Step3 3. Stabilize Add Hydrotrope (e.g., L-Arg or CD) Step2->Step3 Prevent Aggregation Step4 4. Dilute Inject into large vol of final Buffer Step3->Step4 Rapid Mix Step5 5. Check pH Readjust if buffer capacity overwhelmed Step4->Step5

Figure 2: The pH Swing Workflow. Step 3 is critical: adding a stabilizer before neutralization prevents the "crash" at neutral pH.

Steps:

  • Add 1M NaOH (for acidic UAAs) or 1M HCl (for basic UAAs) dropwise to the solid UAA until dissolved. Keep volume minimal.

  • Critical Step: Once dissolved, add an equimolar amount of L-Arginine or a small volume of HP-β-CD. This acts as a crystal growth inhibitor.

  • Add this concentrate to your final buffer (PBS/Media) while stirring.

  • Check the final pH.[4][5] If your buffer capacity is low (e.g., 10mM Phosphate), the NaOH stock might skew the pH. Re-adjust with dilute HCl if necessary.

Frequently Asked Questions (FAQs)

Q: Can I autoclave my UAA stock solutions? A: Generally, No. Many unnatural amino acids (especially those with azide, alkyne, or photoreactive benzophenone groups) are heat-sensitive or prone to hydrolysis.

  • Correct Method: Dissolve the UAA, then pass through a 0.22 µm PVDF or PES syringe filter . Nylon filters can sometimes bind hydrophobic molecules.

Q: My p-Benzoyl-L-phenylalanine (pBpa) precipitates immediately in RPMI media. Why? A: Salt Shock and Temperature. pBpa is highly hydrophobic. RPMI has high salt content.

  • Fix: Dissolve pBpa in 1M NaOH first (Protocol C), or better yet, use the Cyclodextrin method (Protocol B) . We have seen pBpa remain stable in media for days when complexed with HP-β-CD [1][4].

Q: Will Cyclodextrin inhibit the uptake of the UAA by the cell? A: No, it often enhances it. While the CD itself doesn't enter the cell easily, the host-guest complex is in equilibrium. The CD keeps a high concentration of UAA soluble near the cell surface, increasing the effective concentration gradient for uptake via permeases [2][3].

Q: I need to use DMSO, but my protein precipitates. What is the limit? A: Most enzymes tolerate up to 2% DMSO . However, if you are doing in vivo expression, E. coli growth slows significantly above 1-2% DMSO. For mammalian cells, keep DMSO < 0.5% to avoid artifacts in signaling pathways.

References

  • Sigma-Aldrich. (n.d.).[4] Solubility Guidelines for Peptides and Hydrophobic Amino Acids. Retrieved from

  • National Institutes of Health (NIH). (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.[6] PubMed Central. Retrieved from [Link]

  • Alzet. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.[2][] Retrieved from [Link]

  • Chin, J. W., et al. (2002). Addition of p-benzoyl-L-phenylalanine to the genetic code of E. coli.

Sources

Technical Support Center: HPLC Separation of Trifluoromethoxy Phenylalanine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OCF3-PHE-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Regio- and Stereoisomer Separation for OCF3-Phe

Executive Summary & Chemical Context

The Challenge: Separating trifluoromethoxy phenylalanine (OCF3-Phe) isomers presents a dual challenge:

  • Positional Isomerism (ortho, meta, para): The trifluoromethoxy group (-OCF3) is highly lipophilic and electron-withdrawing. On standard C18 columns, the hydrophobicities of the meta- and para- isomers are often too similar, leading to critical pair co-elution.

  • Zwitterionic Nature: As an amino acid, the analyte exists as a zwitterion.[1] Improper pH control leads to peak broadening and retention time drift.

The Solution Strategy: Standard alkyl phases (C18) rely primarily on hydrophobicity. To separate positional isomers of halogenated aromatics, we must exploit shape selectivity and


 interactions . Therefore, this guide prioritizes Pentafluorophenyl (PFP)  stationary phases over C18.

Method Development Protocol (The "Golden Path")

This protocol is designed to separate regioisomers (o-, m-, p-). If enantiomeric separation (D- vs L-) is required, refer to Section 4.

Phase 1: Column Selection
  • Primary Recommendation: Fluorophenyl (PFP) or Biphenyl Core-Shell Column (e.g., Kinetex F5, Raptor Biphenyl, or Ace C18-PFP).

    • Mechanism:[1] The fluorine atoms on the PFP ring create a localized electron deficit, acting as a Lewis acid.[2] This interacts strongly with the electron-rich aromatic ring of the phenylalanine and the lone pairs on the -OCF3 oxygen, providing selectivity based on electron density distribution rather than just size.

  • Secondary Recommendation: C18 with high carbon load (if PFP is unavailable), but expect lower resolution between meta and para.

Phase 2: Mobile Phase Chemistry
  • Solvent A: Water + 0.1% Formic Acid (or 0.1% TFA for sharper peaks).

  • Solvent B: Methanol + 0.1% Formic Acid.[3]

    • Critical Note: Methanol is preferred over Acetonitrile (ACN) for phenyl-based columns. ACN forms a

      
      -complex with the stationary phase, potentially masking the 
      
      
      
      interactions needed to separate the isomers.
Phase 3: Standard Gradient Conditions
ParameterSettingRationale
Flow Rate 0.4 mL/min (2.1mm ID) or 1.0 mL/min (4.6mm ID)Standard linear velocity.
Temperature 25°C - 30°C Lower temperatures enhance shape selectivity on PFP columns.
Gradient 0-2 min: 5% B (Hold)2-15 min: 5%

60% B15-18 min: 95% B (Wash)
Shallow gradient focuses on the hydrophobic region where OCF3-Phe elutes.
Detection UV 210 nm (peptide bond) & 254 nm (aromatic)210 nm is more sensitive; 254 nm is more selective.

Interactive Troubleshooting Guide

Issue 1: Co-elution of meta- and para- Isomers

Q: My meta and para peaks are merging into a single broad peak. How do I resolve this?

A: This is the most common failure mode on C18.

  • Switch to Methanol: If using ACN, switch Solvent B to Methanol. Methanol allows the aromatic rings of the analyte and stationary phase to interact (stack) more effectively.

  • Lower the Temperature: Reduce column oven temperature to 20°C or 15°C. Isomeric separation is often enthalpy-driven; lower temperatures increase the retention difference (

    
    ).
    
  • Change Stationary Phase: If on C18, switch to PFP. The "Ortho Effect" and specific dipole moments of the -OCF3 group are best resolved by fluorinated phases.

Issue 2: Peak Tailing

Q: The peaks are asymmetrical with significant tailing (Tf > 1.5).

A: This indicates unwanted interaction between the amine group (NH3+) and residual silanols on the silica surface.

  • Increase Ionic Strength: Add 10-20 mM Ammonium Formate to the mobile phase. This competes for silanol sites.

  • Switch Acid Modifier: Change from Formic Acid to Trifluoroacetic Acid (TFA) (0.05% - 0.1%). TFA acts as an ion-pairing agent, masking the positive charge on the amine. Note: TFA suppresses MS sensitivity.

Issue 3: Retention Time Drift

Q: Retention times are shifting between injections.

A: This is likely a pH equilibration issue.

  • Check Equilibration: PFP columns require longer equilibration than C18. Ensure at least 20 column volumes of starting buffer between runs.

  • Buffer Capacity: If using simple acid water (0.1% FA), the buffering capacity is low. Switch to a buffered aqueous phase: 20 mM Ammonium Acetate adjusted to pH 4.0.

Visualization: Logic Flows

Figure 1: Method Development Decision Tree

MethodDevelopment Start Start: OCF3-Phe Mixture ColSelect Select Column: Pentafluorophenyl (PFP) Start->ColSelect SolventSelect Select Organic Modifier: Methanol (Preferred) ColSelect->SolventSelect Exploit pi-pi interactions RunGradient Run Screening Gradient 5-95% B over 20 min SolventSelect->RunGradient CheckRes Check Resolution (Rs) RunGradient->CheckRes OptimizeTemp Decrease Temp to 20°C (Enhances Shape Selectivity) CheckRes->OptimizeTemp Rs < 1.5 (Co-elution) OptimizeGrad Flatten Gradient Slope (e.g. 20-50% B) CheckRes->OptimizeGrad Rs > 1.0 but < 1.5 Success Method Validated CheckRes->Success Rs > 1.5 OptimizeTemp->RunGradient OptimizeGrad->RunGradient

Caption: Decision matrix for optimizing regioisomer separation, prioritizing PFP chemistry and temperature control.

Figure 2: Troubleshooting Pathway (Critical Pairs)

Troubleshooting Problem Problem: Meta/Para Co-elution CheckSolvent Current Solvent B? Problem->CheckSolvent ActionACN Switch ACN -> MeOH CheckSolvent->ActionACN Is Acetonitrile ActionTemp Lower Temp (15-20°C) CheckSolvent->ActionTemp Is Methanol ActionCol Switch to PFP or Biphenyl Column ActionTemp->ActionCol Still Fails

Caption: Logical workflow for resolving critical pair co-elution of aromatic isomers.

Advanced Topic: Chiral Separation (Enantiomers)

If you require the separation of D-OCF3-Phe from L-OCF3-Phe, standard RP-HPLC columns (C18/PFP) will not work. You must use a Chiral Stationary Phase (CSP).[1][4][5][6][7]

Recommended System:

  • Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T).[1]

  • Mode: Reversed-Phase.[4][5][7][8][9][10]

  • Mobile Phase: 20 mM Ammonium Acetate (pH 4.1) : Methanol (40:60).

  • Mechanism: Teicoplanin contains peptide pockets that recognize the specific stereochemistry of amino acids without requiring derivatization.

References

  • Agilent Technologies. (2014).[2][11] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. Link

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[12] Chromatography Today. Link

  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich Technical Guides. Link

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials Technical Blog. Link

  • BenchChem. (2025).[4] Technical Support Center: HPLC Separation of Phenylalanine Analogues. BenchChem Protocols. Link

Sources

overcoming steric hindrance of meta-trifluoromethoxy group in peptide coupling

Technical Support Center: -OCF Peptide Coupling Optimization

Ticket ID: OCF3-STERIC-001 Subject: Overcoming Steric & Electronic Barriers in meta-Trifluoromethoxy Phenylalanine Coupling Assigned Specialist: Senior Application Scientist Status: Open

User Issue Summary

You are attempting to couple a phenylalanine analog bearing a meta-trifluoromethoxy (


  • Low Conversion: Incomplete coupling due to the "windshield wiper" steric effect of the freely rotating O-CF

    
     bond.
    
  • Racemization: The electron-withdrawing nature of the OCF

    
     group (
    
    
    ) increases the acidity of the
    
    
    -proton, promoting chiral loss via the oxazolone pathway.
Module 1: Reagent Selection (The "Hardware")

For this specific residue, standard benzotriazole reagents (HBTU/HATU) often fail because the activated ester is too bulky to approach the N-terminus of the resin-bound peptide effectively.

Recommendation A: The Modern Standard (COMU/Oxyma)

Move immediately to COMU . Unlike HATU, COMU is based on the Oxyma Pure leaving group.[1] It is less sterically demanding than the benzotriazole of HATU and shows superior solubility, allowing higher concentration kinetics.

  • Why it works: The morpholino group in COMU acts as an internal base/proton acceptor, and the Oxyma leaving group is less prone to explosive decomposition than HOAt. Crucially, Oxyma/COMU systems show significantly lower racemization rates for electron-deficient amino acids compared to HATU.

Recommendation B: The "Bunker Buster" (Acid Fluorides via TFFH)

If COMU fails, you must switch mechanisms entirely to Acid Fluorides . Using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid into an acid fluoride (

23
  • Why it works: The

    
     group is small (isosteric with 
    
    
    ) and highly electrophilic. It bypasses the steric clash of the bulky active esters formed by HATU/COMU.
  • Caution: Acid fluorides are highly reactive. Use strictly anhydrous conditions.

Module 2: Solvent Engineering (The "Environment")

Steric hindrance is often compounded by peptide aggregation (

4


The Solution: HFIP (Hexafluoroisopropanol)

Incorporate HFIP as a co-solvent.[5]

  • Mechanism: HFIP is a strong hydrogen bond donor. It disrupts inter-chain hydrogen bonds (aggregates) and solvates the difficult hydrophobic patch created by the trifluoromethoxy group.

  • Ratio: Use 10-20% HFIP in DCM or DMF. (Note: HFIP is acidic; ensure your base equivalents account for this, or use for coupling steps only, not deprotection).

Visualizing the Solution

The following diagram illustrates the decision logic for optimizing this specific coupling.

GStartStart: m-OCF3 Coupling FailureCheckRacIs Racemization Observed?Start->CheckRacCheckAggIs Aggregation Suspected?(Short deletion sequences?)CheckRac->CheckAggNo (Just Low Yield)Soln_BaseOptimization: Switch Base to Collidine(Reduces alpha-proton abstraction)CheckRac->Soln_BaseYes (High)Soln_COMUSolution 1: Switch to COMU/Oxyma(Better kinetics, lower racemization)CheckAgg->Soln_COMUNo (Standard Sterics)Soln_HFIPSolution 3: Add 20% HFIP to Solvent(Disrupts beta-sheets)CheckAgg->Soln_HFIPYesSoln_TFFHSolution 2: Acid Fluoride (TFFH)(Minimizes steric bulk of leaving group)Soln_COMU->Soln_TFFHIf COMU FailsSoln_Base->Soln_COMUCombine

Caption: Decision matrix for troubleshooting sterically hindered and electron-deficient peptide couplings.

Experimental Protocols
Protocol A: TFFH-Mediated Acid Fluoride Coupling

Use this for maximum steric hindrance.

Reagents:

  • Fmoc-Phe(

    
    -OCF
    
    
    )-OH (3.0 eq)
  • TFFH (3.0 eq)

  • DIPEA (6.0 eq) or Collidine (TMP) if racemization is noted.

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step:

  • Pre-activation: Dissolve the amino acid and TFFH in the minimum amount of dry solvent under Nitrogen.

  • Fluorination: Add DIPEA dropwise. Stir for 15-20 minutes at room temperature. (This converts the acid to the acid fluoride).[2][6]

  • Coupling: Add the pre-activated mixture to the resin-bound free amine.

  • Incubation: Shake for 60 minutes.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LCMS.

Protocol B: COMU/Oxyma High-Speed Coupling

Use this as the first-line defense.

Reagents:

  • Fmoc-Phe(

    
    -OCF
    
    
    )-OH (3.0 eq)
  • COMU (3.0 eq)[7]

  • Oxyma Pure (3.0 eq)

  • DIPEA (6.0 eq)

Step-by-Step:

  • Dissolution: Dissolve Amino Acid, COMU, and Oxyma in DMF (0.2 M concentration).

  • Activation: Add DIPEA. The solution should turn bright orange/red (characteristic of Oxyma activation). Do not pre-activate for >2 minutes (COMU is extremely fast and can hydrolyze if left too long).

  • Coupling: Immediately add to the resin.

  • Microwave (Optional but Recommended): Heat to 75°C for 5 minutes (Power: 30W). Note: OCF

    
     groups are thermally stable, but ensure the resin type allows heating.
    
Troubleshooting & FAQs

Q: Why is the


-OCF

group causing racemization?
A:

  • Fix: Use Collidine (2,4,6-trimethylpyridine) instead of DIPEA. It is a weaker, more sterically hindered base that is less likely to abstract the

    
    -proton.
    

Q: Can I use microwave heating with TFFH? A: Yes, but be cautious. Acid fluorides are highly reactive. Heating them to 75°C might lead to side reactions (capping of the amine by solvent impurities or hydrolysis). Try TFFH at Room Temperature first. If heating is required, limit to 50°C.

Q: My coupling yield is 99%, but I see a +16 mass shift. What is it? A: This is likely oxidation . The


Data Comparison: Coupling Efficiency
Reagent SystemSteric HandlingRacemization RiskSolubilityRecommended For
HBTU / DIPEA LowHighModerateStandard residues only.
HATU / DIPEA HighModerateGoodDifficult sequences (Standard).
COMU / Oxyma Very High Low Excellent First choice for

-OCF

.
TFFH (Acid Fluoride) Extreme Very LowHigh"Nuclear option" for failed couplings.
References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Establishes COMU and Oxyma as superior alternatives to benzotriazoles for hindered couplings.
  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402.

    • The foundational text for using TFFH to gener
  • Paradisi, F., et al. (2016). Fluorine in Peptide Design and Protein Engineering. Journal of Fluorine Chemistry.
  • Wenschuh, H., et al. (2004). The use of acid fluorides in solid phase peptide synthesis. Journal of Peptide Science. Validates the acid fluoride method for extremely hindered amino acids.

stability of trifluoromethoxy group under acidic deprotection conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Trifluoromethoxy (-OCF ) Group Under Acidic Deprotection

Ticket ID: OCF3-ACID-STAB-001 Status: Resolved / Knowledge Base Article

Executive Summary: The "Super-Ether" Concept

For researchers moving from standard ethers (OMe) to fluorinated bioisosteres, the trifluoromethoxy group (-OCF


) presents a unique stability profile. Unlike methoxy groups, which are labile to Lewis acids, the -OCF

group is exceptionally robust.

The Core Rule: The -OCF


 group is stable  to almost all standard acidic deprotection protocols used in medicinal chemistry, including TFA, HCl, and HBr. It generally survives Lewis acid conditions (like BBr

) that would cleave a standard methyl ether, allowing for orthogonal deprotection strategies.

Acid Compatibility Matrix

Quick-reference guide for reagent selection.

ReagentConditionOCF

Stability
Notes
TFA Neat or in DCM (RT to 60°C)Stable Standard Boc/t-Bu deprotection is safe.
HCl 4M in Dioxane or MeOHStable Safe for amine salt formation or acetal hydrolysis.
HBr 33% in AcOHStable Cbz removal or ether cleavage. OCF

survives.
BBr

DCM, -78°C to RTStable *Crucial Selectivity: Cleaves Ar-OMe but spares Ar-OCF

.[1]
HF HF-Pyridine / Aqueous HFStable Silyl deprotection is safe.
H

SO

Conc. / HeatingCaution Extreme forcing conditions can induce hydrolysis to COF

.
AlCl

Refluxing BenzeneCaution Can induce chlorination or cleavage in electron-rich systems.

Technical Deep Dive: Why is it Stable?

Users often ask why the -OCF


 bond doesn't break like an -OCH

bond. The answer lies in electronic repulsion and bond strength .
  • Resistance to Protonation: Acid-mediated ether cleavage begins with the protonation of the oxygen atom.

    • In -OCH

      
      , the oxygen is basic enough to accept a proton.
      
    • In -OCF

      
      , the three fluorine atoms are powerfully electron-withdrawing.[2][3] They pull electron density away from the oxygen, dramatically lowering its basicity. The acid simply cannot "grab" the oxygen effectively to initiate cleavage [1].
      
  • The Anomeric Effect: A hyperconjugative interaction (

    
    ) strengthens the O-C bond and shortens it compared to non-fluorinated ethers, rendering it chemically inert to nucleophilic attack under acidic conditions [2].
    
  • Bond Energy: The C-F bond (~485 kJ/mol) is significantly stronger than the C-H bond (~410 kJ/mol), preventing the formation of carbocation intermediates that facilitate decomposition [3].

Visual Troubleshooting: Stability Decision Tree

Use this logic flow to determine if your reaction conditions pose a risk.

OCF3_Stability Start Start: OCF3 Deprotection Condition Select Condition Start->Condition Bronsted Brønsted Acid (TFA, HCl, HBr) Condition->Bronsted Protonation Lewis Lewis Acid (BBr3, AlCl3) Condition->Lewis Coordination Reductive Reductive Metal (Na/NH3, Mg/MeOH) Condition->Reductive e- Transfer Result_Safe SAFE OCF3 Intact Bronsted->Result_Safe Low Basicity of O Result_Check CHECK LIT Usually Safe (Ar-OCF3) Lewis->Result_Check Selective Cleavage Result_Risk HIGH RISK Defluorination/Elimination Reductive->Result_Risk C-F Bond Labile to e-

Figure 1: Decision tree for assessing risk to trifluoromethoxy groups during deprotection.

Validated Protocols

Protocol A: Selective Demethylation (Ar-OMe Ar-OH) in Presence of Ar-OCF

Context: You have a scaffold with both a methoxy group and a trifluoromethoxy group.[1][4][5][6] You want to turn the methoxy into a phenol without touching the trifluoromethoxy.

Reagents:

  • Substrate (1.0 equiv)

  • Boron Tribromide (BBr

    
    ) (1M in DCM, 2.0–3.0 equiv per OMe)
    
  • Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool to 0°C (or -78°C for highly functionalized substrates) under Nitrogen/Argon.

  • Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Addition: Add BBr

    
     dropwise via syringe.
    
    • Note: The solution may turn yellow/orange. This is the Lewis acid complex forming.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[7]

    • Checkpoint: You should see the mass of [M-14] (loss of CH

      
      ). You should not  see loss of [M-84] (loss of OCF
      
      
      
      /OCF
      
      
      ).
  • Quench: Cool back to 0°C. Slowly add MeOH (exothermic!) to quench excess borane.

  • Workup: Partition between EtOAc and NaHCO

    
     (aq). Dry organics over Na
    
    
    
    SO
    
    
    .

Why this works: BBr


 coordinates strongly to the basic oxygen of the -OMe. It coordinates extremely poorly to the electron-deficient oxygen of the -OCF

, leaving it unreactive [4].
Protocol B: Boc-Deprotection with TFA

Context: Removing a Boc group from an amine in the presence of an aliphatic or aromatic OCF


.

Reagents:

  • Substrate[8][9][10][11][12]

  • Trifluoroacetic Acid (TFA)

  • DCM[1]

Step-by-Step:

  • Dissolution: Dissolve substrate in DCM (1:1 ratio with TFA volume, or neat TFA if solubility permits).

  • Reaction: Stir at RT for 1–2 hours.

  • Monitoring: Check for disappearance of Boc. The -OCF

    
     signal in 
    
    
    
    F NMR (typically
    
    
    -58 ppm) should remain unchanged.
  • Workup: Concentrate in vacuo. If the product is an amine salt, it can often be used directly.

Troubleshooting & FAQs

Q: I treated my compound with acid and the


F NMR signal disappeared. Did I hydrolyze the OCF

?
  • Diagnosis: It is highly unlikely you hydrolyzed the OCF

    
     with standard acid.
    
  • Check:

    • Volatility: Did your product become volatile? Small OCF

      
       fragments are volatile.
      
    • Elimination: If you have an Aliphatic OCF

      
       (R-CH
      
      
      
      -CH(OCF
      
      
      )-R), strong acids can sometimes catalyze E1 elimination if a stable carbocation can form.
    • Nucleophilic Attack: If your ring is highly electron-deficient (e.g., nitro-substituted), nucleophiles in the pot (like Bromide from HBr) might displace the OCF

      
       group via S
      
      
      
      Ar, though this is rare.

Q: Can I use hydrogenation (Pd/C, H


) to remove a Cbz group? 
  • Answer: Generally, Yes .

  • Caveat: Ar-OCF

    
     is stable to standard catalytic hydrogenation. However, avoid "Dissolving Metal" reductions (Na/NH
    
    
    
    ) or Magnesium in Methanol, as these electron-transfer conditions will defluorinate the group (cleaving C-F bonds) [5].

Q: Is OCF


 stable to strong bases? 
  • Answer: Yes, it is generally stable to bases like NaOH, LiOH, and K

    
    CO
    
    
    
    used for ester hydrolysis. However, organolithiums (n-BuLi) can cause ortho-lithiation directed by the OCF
    
    
    group, rather than decomposition.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Leroux, F., et al. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(13). Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Sousa, e Silva, F.C., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation. Journal of Organic Chemistry, 80(21), 10973–10982. Link

  • BenchChem Technical Support. (2025). Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines. Link

Sources

purification of peptides containing 3-(Trifluoromethoxy)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Peptides Containing 3-(Trifluoromethoxy)-L-phenylalanine

Introduction: The "Super-Lipophilic" Challenge

Welcome to the technical guide for handling peptides containing 3-(Trifluoromethoxy)-L-phenylalanine (3-OCF


-Phe) . As a Senior Application Scientist, I often see researchers treat this residue like a standard Phenylalanine or Tyrosine derivative. This is a critical error.

The trifluoromethoxy group (


) is not just a "heavy" methoxy group.[1] It is one of the most lipophilic substituents in medicinal chemistry, with a Hansch 

value of +1.04 , significantly higher than the trifluoromethyl group (

,

) or the native Phenylalanine ring. Furthermore, the

group adopts an orthogonal conformation relative to the aromatic ring to minimize electronic repulsion, creating a unique 3D steric bulk that standard C18 columns often struggle to resolve from impurities.

This guide provides a self-validating workflow to overcome the three primary failure modes: Aggregation-induced loss , Retention time shifts , and Diastereomeric contamination .

Module 1: Pre-Purification Diagnostics

Before injecting crude sample onto a preparative column, you must validate solubility and isomeric purity. 3-OCF


-Phe peptides are prone to forming "fluorophilic" aggregates that mimic impurities.[1]
Step 1: The Solubility Matrix

Do not assume solubility in 0.1% TFA/Water. Follow this decision matrix to determine the optimal injection solvent.

Solvent SystemIndicationRisk Factor
0.1% TFA / H

O
Short, charged peptides (<10 AA).[1]High: Risk of column clogging if peptide aggregates.
50% Acetic Acid Hydrophobic peptides; standard first attempt.Medium: May cause peak broadening if volume is high.
HFIP (Hexafluoroisopropanol) Peptides containing >2 fluorinated residues or

-sheet formers.[1]
Low: Breaks aggregates effectively; expensive.
DMF / DMSO Universal solvent for hydrophobic sequences.Medium: Strong solvent effect can distort early eluting peaks.

Expert Insight: If your peptide is cloudy in water, do not filter it . The precipitate is likely your product. Dissolve it in TFE (Trifluoroethanol) or HFIP first, then dilute with water/acetonitrile.

Step 2: Diastereomer Check (The "Shoulder" Warning)

The electron-withdrawing nature of the


 group (Hammett 

) increases the acidity of the C

-proton, raising the risk of racemization during SPPS coupling.
  • Protocol: Run a shallow analytical gradient (0.5% B/min).

  • Pass Criteria: Single symmetrical peak.

  • Fail Criteria: A "shoulder" or split peak (typically D-isomer elutes slightly earlier on C18).[1]

Module 2: The Chromatography Core (RP-HPLC)

Stationary Phase Selection

Standard C18 is the workhorse, but for 3-OCF


-Phe, "fluorophilic" stationary phases offer superior selectivity.[1]
  • Primary Choice: C18 (End-capped) .[1] Robust, standard.

  • Selectivity Alternative: Fluoro-Phenyl (PFP) .[1]

    • Mechanism:[2] The PFP phase engages in specific fluorine-fluorine interactions and

      
      -
      
      
      
      stacking that is orthogonal to hydrophobicity.[1] It separates the 3-OCF
      
      
      -Phe peptide from non-fluorinated deletion sequences (e.g., des-Phe impurities) more effectively than C18.[1]
Mobile Phase Engineering

The high lipophilicity of 3-OCF


-Phe requires a stronger elution strength.[1]
  • Buffer A: Water + 0.1% TFA (Suppresses silanol interactions).[1]

  • Buffer B: Acetonitrile + 0.1% TFA.

  • Modifier (Critical): If peak tailing is observed, add 5–10% Isopropanol (IPA) to Buffer B. IPA disrupts hydrophobic aggregates that ACN alone cannot break.

Diagram: Column Selection Logic

purification_logic cluster_legend Decision Factors start Crude Peptide Containing 3-OCF3-Phe impurity_check Analytical HPLC: Are impurities < 2 min from main peak? start->impurity_check hydrophobicity_check Retention Time: Does it elute > 60% B? impurity_check->hydrophobicity_check No (Easy separation) use_pfp Use Fluoro-Phenyl (PFP) Exploit F-F interactions impurity_check->use_pfp Yes (Hard separation) use_c18 Use Standard C18 Gradient: 1% B/min hydrophobicity_check->use_c18 No (< 60% B) use_c4 Use C4 or C8 Column Prevent irreversible binding hydrophobicity_check->use_c4 Yes (> 60% B) note1 PFP separates diastereomers best

Caption: Logic flow for selecting the optimal stationary phase based on impurity profile and hydrophobicity.

Module 3: Troubleshooting & FAQs

Q1: My peptide elutes as a broad, ugly hump. Is it impure?

A: Not necessarily. This is classic "Fluorophilic Aggregation."

  • The Cause: The

    
     groups stick to each other in the aqueous mobile phase to hide from water.
    
  • The Fix:

    • Temperature: Heat the column to 45–60°C. This increases the kinetics of desorption and breaks aggregates.

    • Chaotropes: Add 0.1% NaClO

      
       to the mobile phase (requires desalting later) or switch to HFIP-based injection.
      
Q2: I see a "doublet" peak, but the mass is identical. Is it racemized?

A: Likely, yes.

  • The Mechanism: During the coupling of Fmoc-3-OCF

    
    -Phe-OH, the electron-withdrawing effect of the trifluoromethoxy group makes the 
    
    
    
    -proton more acidic.[1] If you used a strong base (like DBU) or high temperature (>50°C) during synthesis, you likely created the D-isomer.
  • The Fix: You cannot "fix" the synthesis now, but you can separate it. Switch to a PFP (Pentafluorophenyl) column. The PFP phase is highly sensitive to the spatial orientation of the fluorine atoms and will resolve the L- and D- isomers better than C18.

Q3: My recovery is terrible (< 20%). Where did it go?

A: It is likely stuck on the head of the column.

  • The Cause: Irreversible adsorption. The lipophilicity of 3-OCF

    
    -Phe can be so high that 100% ACN is insufficient to elute it from a high-carbon-load C18 column.[1]
    
  • The Fix:

    • Injection: Ensure your sample is not precipitating inside the injector loop. Use DMF/DMSO.

    • Column: Switch to a C4 column (lower hydrophobicity) or a Polymer-based column (PLRP-S).[1]

    • Wash: Perform a "sawtooth" wash with Isopropanol or Dichloromethane (if system compatible) to strip the column.

Diagram: Racemization Risk Mechanism

racemization_risk structure 3-OCF3-Phe Side Chain effect Electron Withdrawing (-I Effect) structure->effect Inductive Pull acidity Increased Acidity of C-alpha Proton effect->acidity Weakens C-H bond result Racemization (L -> D conversion) acidity->result Base-catalyzed abstraction

Caption: Mechanistic pathway showing how the OCF3 group increases racemization risk during peptide coupling.[1]

References

  • Leroux, F. R., et al. (2021). "Advances in the Development of Trifluoromethoxylation Reagents." MDPI Molecules. Link[1]

    • )
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

    • Relevance: Authoritative source on the physicochemical properties of fluorin
  • Verkade, J. M., et al. (2008). "Organofluorine amino acids in peptide modification." Chemical Society Reviews.[1] Link

    • Relevance: Discusses the impact of fluorinated amino acids on peptide solubility and purification str
  • Palasek, S. A., et al. (2007).[3] "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science. Link

    • Relevance: Provides the mechanistic basis for racemization risks during the coupling of sensitive amino acids.

Sources

troubleshooting low yields in synthesis of fluorinated phenylalanine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: F-PHE-SYNTH-001 Subject: Troubleshooting Low Yields & Enantiomeric Excess in Fluorinated Phenylalanine Synthesis

Introduction: The "Fluorine Effect" on Synthesis

Welcome to the technical support center. If you are experiencing low yields, it is likely due to the unique electronic perturbations introduced by the fluorine atom. Fluorine is the most electronegative element ($ \chi = 3.98


 -I 

+R $) into the aromatic ring.

In the context of phenylalanine synthesis, these properties manifest in three critical failure modes:

  • Deactivated Oxidative Addition: In metal-catalyzed cross-couplings, electron-rich C-F bonds can poison catalysts or alter the electronics of the aryl halide partner.

  • Lithiation Instability: In the Schöllkopf method, the inductive effect can acidify adjacent protons, leading to side-reactions during metallation.

  • Enzymatic Steric Clash: In biocatalysis, ortho-fluorine substituents often disrupt the binding pocket of Phenylalanine Ammonia Lyase (PAL).

Module 1: Method Selection & Decision Matrix

Before troubleshooting, verify you are using the correct synthetic route for your specific analog.

MethodSelection Start Start: Target Analog Scale Scale & Isomer Requirement? Start->Scale Enzymatic Biocatalysis (PAL/PAM) Best for: Green Chem, Large Scale Scale->Enzymatic >100g, L-isomer only Chemical Chemical Synthesis Best for: R&D, Complex Analogs Scale->Chemical <10g, D/L or Specific PosCheck Fluorine Position? Enzymatic->PosCheck Check Substrate Tolerance Chemical->PosCheck Negishi Negishi Coupling (Jackson) Best for: Meta/Para-F PosCheck->Negishi Meta/Para Schollkopf Schöllkopf Bis-Lactim Best for: Ortho-F, Multi-F PosCheck->Schollkopf Ortho/Poly-F

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and fluorine regiochemistry.

Module 2: Troubleshooting Negishi Cross-Coupling (The Jackson Method)

Context: This is the gold standard for synthesizing non-natural amino acids. It involves coupling an organozinc reagent derived from serine (Jackson's Reagent) with a fluorinated aryl iodide.

Common Symptom: Yield < 30%, recovery of unreacted aryl halide.

Root Cause Analysis

The zinc insertion into the iodo-alanine is moisture-sensitive, and the subsequent transmetallation to Palladium is rate-limiting if the aryl ring is electron-deficient (due to Fluorine).

Diagnostic Protocol

Q1: Is your Zinc Reagent active?

  • Test: Quench a small aliquot of your organozinc intermediate with $ D_2O $.

  • Expected Result: You should observe >90% deuterium incorporation at the

    
    -position by NMR.
    
  • Fix: If incorporation is low, your Zinc dust is oxidized.

    • Activation Protocol: Treat Zn dust with 1,2-dibromoethane (5 mol%) in DMF, followed by TMSCl (1 mol%) before adding the iodo-alanine [1].

Q2: Which catalyst ligand are you using?

  • Analysis: Standard $ PPh_3 $ or $ P(o-Tol)_3 $ ligands are often insufficient for fluorinated substrates due to sluggish oxidative addition.

  • Fix: Switch to SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

  • Mechanism: SPhos is electron-rich and bulky. It facilitates the oxidative addition of the deactivated fluorinated aryl halides and promotes reductive elimination. Studies show SPhos increases yields from ~20% to >70% for fluorinated substrates compared to standard ligands [2].

Optimized Workflow (Jackson-Negishi)
  • Zinc Activation: Flame dry flask. Add Zn dust (2 equiv) in dry DMF. Add 1,2-dibromoethane (5 mol%), heat to 60°C for 1 min. Cool. Add TMSCl (1 mol%).

  • Reagent Formation: Add N-Boc-iodo-alanine methyl ester. Stir at room temp until TLC shows consumption (formation of Jackson's Reagent).

  • Coupling: Add $ Pd_2(dba)_3 $ (2.5 mol%) and SPhos (5 mol%). Add Fluorinated Aryl Iodide (0.8 equiv).

  • Reaction: Stir at 50°C. Note: Do not exceed 60°C to prevent

    
    -hydride elimination.
    

Module 3: Troubleshooting Schöllkopf Bis-Lactim Ether Synthesis

Context: This method uses a chiral auxiliary (Valine) to induce stereochemistry.[1] It is robust but labor-intensive.

Common Symptom: High diastereoselectivity (>95% de) but low isolated yield (<40%) after the final hydrolysis step.

Root Cause Analysis

The final step requires hydrolyzing the bis-lactim ether to release the amino acid and the valine auxiliary. Fluorinated phenylalanines are hydrophobic; they often "stick" to the valine ester during extraction, or the hydrolysis conditions degrade the fluorinated ring (rare) or fail to cleave the methyl ether.

FAQ & Solutions

Q: My hydrolysis is incomplete. Can I increase the acid strength?

  • Warning: No. Strong refluxing HCl can cause racemization or defluorination if the fluorine is ortho or para (via nucleophilic aromatic substitution mechanisms).

  • Solution: Use mild hydrolysis conditions: 0.25 N HCl / THF (1:1) at room temperature for 12 hours. If this fails, use TFA/Water (1:1) at 0°C [3].

Q: I cannot separate the Valine methyl ester from my Fluorinated Phenylalanine.

  • Technique: Do not rely solely on extraction.

  • Protocol:

    • Evaporate the hydrolysis mixture to dryness.

    • Dissolve in minimal water.

    • Neutralize to pH 6.0 (Isoelectric point) carefully with $ NH_4OH $.

    • The fluorinated phenylalanine often precipitates as a zwitterion due to its hydrophobicity, while Valine methyl ester remains in solution. Filter the precipitate.

Module 4: Biocatalytic Synthesis (PAL/PAM Enzymes)

Context: Using Phenylalanine Ammonia Lyase (PAL) to add ammonia to fluorinated cinnamic acids.

Common Symptom: No reaction with ortho-fluorocinnamic acid.

Root Cause Analysis

Wild-type PAL enzymes have a tight hydrophobic pocket. A fluorine atom at the ortho position creates a steric clash that prevents the substrate from entering the active site effectively [4].

Troubleshooting Guide
SubstrateEnzyme Variant RecommendationExpected Yield
4-Fluoro-cinnamic acid Wild-type PcPAL (from Petroselinum crispum)High (>85%)
3-Fluoro-cinnamic acid Wild-type PcPALModerate (60-75%)
2-Fluoro-cinnamic acid Engineered Mutants (e.g., F137V mutant)Low to Moderate (40-50%)

Corrective Action: If synthesizing ortho-F-Phe:

  • Do not use Wild-Type PAL.

  • Switch to a Chemoenzymatic Cascade :

    • Step 1: Aldolase-catalyzed reaction of 2-fluorobenzaldehyde with glycine equivalents.

    • Step 2: Chemical decarboxylation.[2]

    • Reference: See recent work on "Chemoenzymatic cascades" for sterically hindered substrates [5].

Summary Data: Yield Comparison by Method

Use this table to benchmark your current results.

Target AnalogNegishi (SPhos)SchöllkopfEnzymatic (WT-PAL)
4-Fluoro-Phe 70-80%65-75%>90%
3-Fluoro-Phe 65-75%60-70%70-80%
2-Fluoro-Phe 60-70%75-85% <10% (Inhibited)
Pentafluoro-Phe 40-50%55-65%0%

Visual Troubleshooting: The Negishi Workflow

NegishiTroubleshoot Start Start: Low Yield (<30%) CheckZn Step 1: Check Zn Reagent (D2O Quench) Start->CheckZn ZnGood Incorporation >90%? CheckZn->ZnGood ActivateZn Action: Re-activate Zn (TMSCl/Dibromoethane) ZnGood->ActivateZn No CheckCat Step 2: Check Catalyst ZnGood->CheckCat Yes ActivateZn->CheckCat Ligand Using SPhos? CheckCat->Ligand SwitchLigand Action: Switch to Pd2(dba)3 + SPhos Ligand->SwitchLigand No CheckTemp Step 3: Check Temp Ligand->CheckTemp Yes SwitchLigand->CheckTemp TempHigh Temp > 60C? CheckTemp->TempHigh BetaElim Cause: Beta-Hydride Elimination Reduce Temp to 50C TempHigh->BetaElim Yes Success Yield Optimized TempHigh->Success No

Figure 2: Step-by-step troubleshooting logic for the Negishi coupling of fluorinated substrates.

References

  • Jackson, R. F. W., et al. (1989).[3] "Synthesis of phenylalanine derivatives via Negishi cross-coupling." Organic & Biomolecular Chemistry.

  • Voskressensky, L. G., et al. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry.

  • Schöllkopf, U. (1983).[4] "Enantioselective Synthesis of Non-Proteinogenic Amino Acids." Topics in Current Chemistry.

  • Parmeggiani, F., et al. (2015). "Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases." ChemCatChem.

  • Li, Z., et al. (2024). "Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids." ACS Sustainable Chemistry & Engineering.

Sources

Technical Support Center: Resolving Peak Overlap in HPLC of Fluorinated Amino Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of fluorinated amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving enantiomers of these unique compounds by HPLC. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your method development and troubleshooting processes.

Troubleshooting Guide

This section addresses specific, common problems encountered during the chromatographic analysis of fluorinated amino acid enantiomers.

Q1: My fluorinated amino acid enantiomers are completely co-eluting. Where do I start?

A: Complete co-elution indicates that the current analytical conditions provide no chiral recognition. The most effective strategy is a systematic re-evaluation of your primary separation factors: the Chiral Stationary Phase (CSP) and the mobile phase.

Expertise & Causality: Chiral recognition is a thermodynamic process governed by the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. The stability of these complexes must be different for the two enantiomers to achieve separation. Fluorine's high electronegativity can alter the analyte's molecular interactions (such as hydrogen bonding, dipole-dipole, and π-π interactions), often requiring a CSP with complementary interaction sites.[1][2]

Step 1: Evaluate Your Chiral Stationary Phase (CSP)

The choice of CSP is the most critical parameter. Polysaccharide- and macrocyclic glycopeptide-based phases are the most common and effective choices for amino acid separations.[3][4]

  • Polysaccharide-based CSPs: These columns, typically derivatives of cellulose or amylose, have helical polymer structures that create chiral grooves.[5] Separation is often driven by hydrogen bonding, dipole-dipole, and π-π interactions with the carbamate or benzoate derivatives on the polysaccharide backbone.[6] They are highly versatile and have shown great success with N-protected amino acids (e.g., FMOC).[7]

  • Macrocyclic Glycopeptide-based CSPs: These phases (e.g., Teicoplanin, Vancomycin) are advantageous for underivatized amino acids because they possess ionic groups, making them suitable for separating zwitterionic compounds in aqueous mobile phases.[3][8] Their complex, basket-like structures offer multiple interaction points for comprehensive chiral recognition.

Table 1: Comparison of Common CSPs for Fluorinated Amino Acid Enantiomers

CSP TypePrimary Interaction MechanismsBest Suited ForCommon Mobile Phases
Polysaccharide Hydrogen bonding, π-π stacking, dipole-dipole, steric inclusionN-protected (FMOC, t-BOC) amino acidsNormal Phase (Hexane/Alcohol), Reversed-Phase (Acetonitrile/Water with acid)[7][9]
Macrocyclic Glycopeptide Ionic interactions, hydrogen bonding, inclusion complexationUnderivatized (native) amino acidsReversed-Phase (Methanol/Water with acid/buffer)[3]
Fluorinated Phases Fluorophilic interactions, dipole-dipole, π-π interactionsFluorinated compounds, offering alternative selectivityReversed-Phase[10][11]

Step 2: Systematically Optimize the Mobile Phase

If the CSP is appropriate, the mobile phase is the most powerful tool to induce and improve separation.[12] Changing the organic modifier is a highly effective way to alter selectivity (α).

  • Protocol for Initial Mobile Phase Screening:

    • Select Organic Modifiers: If your initial separation with acetonitrile (ACN) failed, switch to methanol (MeOH), or vice-versa.[12] These solvents have different properties and will interact differently with the analyte and CSP.

    • Incorporate an Acidic Additive: For reversed-phase separations of N-protected amino acids, add 0.1% trifluoroacetic acid (TFA) or formic acid (FA) to both the aqueous and organic components of your mobile phase.[7] This suppresses the ionization of carboxylic acid groups, leading to better peak shape and retention.

    • Run a Gradient: Start with a broad scouting gradient (e.g., 5% to 95% organic over 20 minutes) to determine the approximate elution conditions.

    • Analyze Results: Even if baseline separation is not achieved, look for any peak broadening or shoulder formation, which indicates partial separation and a promising starting point.

Below is a logical workflow for method development when facing co-elution.

MethodDevWorkflow start Problem: Complete Co-elution csp_select Select Appropriate CSP (e.g., Polysaccharide for FMOC-AAs) start->csp_select mp_screen Screen Mobile Phase: 1. Switch Organic Modifier (ACN vs. MeOH) 2. Add 0.1% TFA or FA csp_select->mp_screen run_grad Run Scouting Gradient mp_screen->run_grad eval Evaluate Chromatogram run_grad->eval partial_sep Partial Separation or Peak Broadening? eval->partial_sep optimize Proceed to Resolution Optimization (See Q2) partial_sep->optimize Yes no_sep No Separation partial_sep->no_sep No change_csp Change CSP Type (e.g., Polysaccharide -> Macrocyclic) no_sep->change_csp derivatize Consider Derivatization (See FAQ 2) no_sep->derivatize change_csp->mp_screen

Figure 1: Method development workflow for co-eluting enantiomers.
Q2: I see two peaks, but they are poorly resolved (Resolution, Rs < 1.5). How can I improve the separation?

A: Achieving a resolution (Rs) value of 1.5 or greater is the goal for robust quantification. Poor resolution can be systematically improved by fine-tuning the mobile phase composition, temperature, and flow rate.

Expertise & Causality: The resolution equation shows that Rs is dependent on three factors: efficiency (N), selectivity (α), and retention factor (k). The most impactful changes for improving resolution in chiral separations typically involve increasing selectivity (α), which relates to altering the thermodynamics of the analyte-CSP interaction.[12]

Step 1: Optimize Mobile Phase Selectivity (α)

  • Adjust Organic Modifier Ratio: Transition from a gradient to an isocratic hold at a solvent concentration just below where the enantiomers elute. Make small, systematic adjustments (e.g., ± 2-5%) to the organic solvent percentage. A lower percentage of organic solvent generally increases retention and can improve resolution, but at the cost of longer run times.

  • Change the Acidic Additive: If using TFA, try switching to formic acid or acetic acid. While all serve to control pH, their different ion-pairing strengths and molecular structures can subtly alter the interactions with the CSP.

  • For Underivatized Amino Acids: On macrocyclic glycopeptide columns, the pH and ionic strength of the mobile phase are critical.[3] Small adjustments to the buffer concentration or pH can significantly impact the ionization state of both the analyte and the CSP, thereby changing selectivity.

Step 2: Adjust Temperature

Temperature affects the thermodynamics of the chiral recognition process.[9]

  • Protocol for Temperature Screening:

    • Set your column oven to a starting temperature (e.g., 25°C) and allow the system to fully equilibrate.

    • Run the analysis.

    • Decrease the temperature in 5-10°C increments (e.g., to 15°C). Lower temperatures often slow down the kinetics of association/dissociation with the CSP, which can lead to better resolution (enthalpically controlled separation).[9]

    • Increase the temperature in 5-10°C increments (e.g., to 35°C). In some cases, higher temperatures can improve resolution (entropically controlled separation).[9]

    • Compare the resolution at each temperature to find the optimum. Be aware that lower temperatures will increase mobile phase viscosity and system backpressure.

Step 3: Reduce the Flow Rate

Lowering the flow rate increases the time the analytes spend interacting with the stationary phase, which can improve efficiency (N) and, consequently, resolution. Try reducing the flow rate from 1.0 mL/min to 0.8 or 0.5 mL/min. This is a simple adjustment but will increase the analysis time.

Table 2: Troubleshooting Poor Resolution (Rs < 1.5)

Parameter ChangeExpected Effect on ResolutionCausality
Decrease % Organic Often IncreasesIncreases retention factor (k), allowing more time for interactions.
Change Organic Type Can Increase or DecreaseAlters selectivity (α) by changing solvent-analyte-CSP interactions.[12]
Change Acid Additive Can Increase or DecreaseAlters selectivity (α) by modifying ionic interactions and peak shape.[7]
Decrease Temperature Usually IncreasesEnhances the stability differences between the diastereomeric complexes (enthalpy).[9]
Decrease Flow Rate Usually IncreasesImproves column efficiency (N) by reducing band broadening.
Q3: My peaks are tailing or showing asymmetry. What is causing this?

A: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues with the column itself.

Expertise & Causality: An ideal chromatographic peak is Gaussian, indicating a uniform interaction between the analyte and the stationary phase. Tailing occurs when a fraction of the analyte molecules is retained longer than the average, often due to active sites on the silica support, contamination at the column inlet, or a mismatch between the sample solvent and the mobile phase.[13]

Step 1: Check Sample Solvent Compatibility

The solvent used to dissolve your sample should be as weak as or weaker than your mobile phase.[14] Injecting a sample in a much stronger solvent (e.g., 100% ACN into a 50% ACN mobile phase) causes the sample band to spread improperly at the column head, leading to peak distortion.

  • Solution: If possible, dissolve your sample directly in the initial mobile phase.

Step 2: Rule Out Column Contamination

Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[13]

  • Protocol for Column Washing (Immobilized Polysaccharide CSPs): Note: Always consult your specific column's instruction manual. This is a general guide.

    • Disconnect the column from the detector.

    • Flush with a strong, compatible solvent like isopropanol for 30-60 minutes at a reduced flow rate (e.g., 0.5 mL/min).[15]

    • For stubborn contamination on immobilized phases, a stronger solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) may be used, followed by an isopropanol rinse.[15] Never use these solvents on coated polysaccharide columns.

    • Equilibrate the column thoroughly with your mobile phase before re-connecting to the detector.

Step 3: Ensure Proper Mobile Phase pH

For ionizable compounds, operating at a pH where the analyte is in a single ionic state is crucial. For acidic amino acids, using an acidic additive like TFA or FA ensures the carboxyl group is protonated, minimizing undesirable ionic interactions with the silica backbone.[7]

TailingWorkflow start Problem: Peak Tailing solvent_check Is sample solvent stronger than mobile phase? start->solvent_check dissolve_mp Dissolve sample in mobile phase solvent_check->dissolve_mp Yes ph_check Is mobile phase pH appropriate for analyte ionization state? solvent_check->ph_check No problem_solved Problem Resolved dissolve_mp->problem_solved wash_col Perform Column Wash Protocol wash_col->problem_solved replace_col Consider Column Replacement wash_col->replace_col If persists ph_check->wash_col Yes adjust_ph Adjust pH with additive (e.g., 0.1% TFA) ph_check->adjust_ph No adjust_ph->problem_solved

Figure 2: Troubleshooting workflow for peak tailing issues.

Frequently Asked Questions (FAQs)

Q4: Why is the enantioseparation of fluorinated amino acids particularly challenging?

A: The introduction of fluorine atoms imparts unique physicochemical properties to amino acids that can complicate chiral separation.

  • Altered Acidity and Basicity: Fluorine is a highly electronegative, electron-withdrawing group. Its presence can significantly lower the pKa of nearby acidic protons and the pKb of amino groups. This change in ionization behavior requires careful control of the mobile phase pH to ensure a consistent charge state for optimal interaction with the CSP.[3]

  • Modified Intermolecular Forces: Fluorine substitution affects the molecule's ability to participate in key interactions for chiral recognition. It can weaken CH-π interactions while potentially introducing new, weaker interactions like CH-F hydrogen bonds.[1][2] This means that a CSP that works well for a non-fluorinated parent compound may not be effective for its fluorinated analog.

  • Unique Retention Behavior: Fluorinated compounds can exhibit "fluorophilicity," a tendency to interact favorably with other fluorinated molecules.[10] This property can be exploited by using a fluorinated stationary phase to achieve separations that are difficult on traditional C18 or polysaccharide columns.[11]

Q5: When should I consider derivatization for my analysis?

A: Derivatization is a powerful strategy that should be considered when direct methods fail or when enhanced sensitivity is required.[3] It involves chemically modifying the amino acid before HPLC analysis.

Advantages of Derivatization:

  • Enables Use of Achiral Columns: By reacting the enantiomers with a chiral derivatizing agent, you form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral column (like a C18).[16][17]

  • Improved Chromatography: Derivatization can mask polar functional groups (like the primary amine), leading to better peak shapes and reduced tailing.[18]

  • Enhanced Detection: Many derivatizing agents are fluorescent (e.g., OPA) or have a strong UV chromophore (e.g., FMOC), significantly increasing detection sensitivity.[7][18]

Disadvantages:

  • Additional Sample Prep: The derivatization reaction adds time and complexity to your workflow.[3]

  • Potential for Racemization: The reaction conditions must be carefully controlled to avoid causing the enantiomers to interconvert, which would lead to inaccurate results.

  • Side Products: The reaction may not go to completion or may form side products, complicating the resulting chromatogram.

A common approach is FMOC (9-fluorenylmethoxycarbonyl chloride) protection of the amino group, which is particularly useful for subsequent separation on polysaccharide CSPs.[7]

Q6: How do I select the best Chiral Stationary Phase (CSP) for my specific fluorinated amino acid?

A: CSP selection should be a logical process based on the properties of your analyte. While screening multiple columns is often necessary, you can make an educated first choice.

  • Step 1: Is your amino acid derivatized?

    • Yes (e.g., N-FMOC or N-t-BOC protected): Start with a polysaccharide-based CSP (e.g., cellulose or amylose derivatives). These are highly effective for protected amino acids in both reversed-phase and normal-phase modes.[7][8] Literature suggests that phases like Lux Cellulose-2 are very successful for a wide range of FMOC-amino acids.[7]

    • No (Underivatized/Native): Start with a macrocyclic glycopeptide-based CSP (e.g., Teicoplanin). These are specifically designed to handle the zwitterionic nature of native amino acids in polar, aqueous mobile phases.[3]

  • Step 2: Consider the structure of your amino acid.

    • Aromatic Ring Present? The presence of a phenyl or indole ring (as in Phenylalanine or Tryptophan) suggests that a CSP capable of π-π stacking will be effective. Many polysaccharide phases with phenylcarbamate selectors are excellent for this.

    • High Degree of Fluorination? If your molecule is heavily fluorinated, consider a dedicated fluorinated stationary phase, which can offer unique selectivity based on fluorophilic interactions.[10][11]

The following decision tree illustrates this selection logic.

CspDecisionTree start Fluorinated Amino Acid Analyte is_derivatized Is the analyte derivatized (e.g., FMOC, t-BOC)? start->is_derivatized polysaccharide Start with Polysaccharide CSP (e.g., Cellulose, Amylose derivatives) is_derivatized->polysaccharide Yes macrocyclic Start with Macrocyclic Glycopeptide CSP (e.g., Teicoplanin) is_derivatized->macrocyclic No has_aromatic Does it have an aromatic ring? polysaccharide->has_aromatic macrocyclic->has_aromatic pi_pi_csp Ensure CSP has π-acceptor/donor (e.g., Phenylcarbamate selector) has_aromatic->pi_pi_csp Yes is_heavily_fluorinated Is it heavily fluorinated? has_aromatic->is_heavily_fluorinated No pi_pi_csp->is_heavily_fluorinated fluoro_phase Consider a Fluorinated Stationary Phase is_heavily_fluorinated->fluoro_phase Yes

Figure 3: Decision tree for initial CSP selection.

References

  • Acta Naturae. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • PMC. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • Phenomenex.
  • Sigma-Aldrich.
  • ResearchGate. High-performance liquid chromatographic enantioseparation of fluorinated cyclic (3)-amino acid derivatives on polysaccharide-based chiral stationary phases.
  • LCGC.
  • Wako Blog. Chiral Amino Acid Analysis Using LC/MS.
  • PubMed.
  • ResearchGate.
  • Sigma-Aldrich.
  • MDPI. Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles.
  • PubMed.
  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs)
  • NIH.
  • Oxford Academic.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • PubMed. The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol.
  • ResearchGate. The effect of fluorine substitution on chiral recognition: Interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol.
  • Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Agilent Technologies. HPLC Troubleshooting Guide.
  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Separation Science. Peak Splitting in HPLC: Causes and Solutions.

Sources

choice of coupling reagents for electron-deficient phenylalanine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Coupling Strategies for Electron-Deficient Phenylalanine Derivatives

Introduction: The "Hidden" Reactivity Trap

User Query: "I am trying to couple 4-nitro-phenylalanine (or pentafluorophenylalanine) and observing either significant racemization or low yields. Standard HBTU/DIPEA protocols are failing. Why?"

Technical Insight: Electron-deficient phenylalanine derivatives present a dual-threat in peptide synthesis, depending on whether the derivative acts as the Carboxyl Component (Electrophile) or the Amine Component (Nucleophile) .

  • As the Carboxyl Component (Acid): Electron-withdrawing groups (EWGs) on the phenyl ring (e.g., -NO

    
    , -F, -CF
    
    
    
    ) exert a strong inductive effect. This significantly lowers the pKa of the
    
    
    -proton, stabilizing the enolate intermediate and accelerating oxazolone formation , the primary pathway for racemization.
  • As the Amine Component (Nucleophile): The same EWGs reduce the electron density on the

    
    -amine, rendering it a poor nucleophile . Standard activated esters (OBt/OAt) may not be reactive enough to drive the coupling to completion, leading to deletion sequences.
    

Module 1: Troubleshooting Racemization (The Carboxyl Component)

Symptom: High % D-isomer detected in the product (e.g., >5% epimerization).

Root Cause Analysis

The inductive pull of the EWG makes the


-proton highly acidic. When a tertiary base (like DIPEA) is used with uronium salts (HBTU/HATU), the base abstracts this proton, leading to the formation of an achiral oxazolone intermediate.
Recommended Solutions

Option A: The "Base-Free" or "Weak Base" Approach (T3P) Propylphosphonic anhydride (T3P) is the superior choice here. It acts as an acid activator but, critically, often requires milder basic conditions or operates well with weak bases (like N-methylmorpholine or Collidine) that are insufficient to deprotonate the


-carbon.
  • Why: T3P generates a mixed anhydride intermediate that is highly reactive toward amines but kinetically slow to racemize compared to O-acylisoureas.

Option B: Carbodiimide with Oxyma (DIC/Oxyma) Switch from Uronium salts (HBTU/HATU) to Diisopropylcarbodiimide (DIC) combined with Oxyma Pure .

  • Why: This method is "base-free" during the activation step. Unlike HBTU, which requires base to function, DIC activates the acid directly. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) suppresses racemization more effectively than HOBt and is safer than HOAt.

Option C: Base Swapping (If you must use HATU/COMU) If you require the extreme reactivity of HATU or COMU, you must replace DIPEA (pKa ~10.5) with a weaker base like 2,4,6-Trimethylpyridine (TMP/Collidine) (pKa ~7.4).

  • Why: TMP is basic enough to neutralize the byproduct acid but too sterically hindered and weak to abstract the

    
    -proton.
    
Visualizing the Racemization Pathway

RacemizationPath cluster_risk High Risk Zone (EWG Induced) Phe_Acid Phe(EWG)-COOH Activated Activated Ester (O-Acylisourea/OBt) Phe_Acid->Activated Coupling Reagent Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone Cyclization Product Pure L-Peptide Activated->Product Amine Attack (Fast) Enolate Enolized Oxazolone (Achiral/Planar) Oxazolone->Enolate Base (DIPEA) + EWG Effect Racemic Racemic Peptide (L- and D-Isomers) Enolate->Racemic Amine Attack

Caption: The EWG on the Phenylalanine ring stabilizes the Enolized Oxazolone intermediate, drastically increasing the rate of racemization if strong bases are present.

Module 2: Troubleshooting Low Yields (The Amine Component)

Symptom: Incomplete coupling, unreacted amine starting material, or deletion sequences.

Root Cause Analysis

If your electron-deficient Phe is the amine (e.g., H-Phe(4-NO2)-OMe), the nucleophilicity of the amino group is compromised. Standard active esters (OBt) are too stable to react efficiently with this "sluggish" amine.

Recommended Solutions

Option A: The "Nuclear" Option (Acid Fluorides) Convert the carboxylic acid partner into an Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride.

  • Why: Acid fluorides are smaller and more electrophilic than OBt/OAt esters. They maintain high reactivity even toward poor nucleophiles and are surprisingly stable to hydrolysis.

Option B: COMU or HATU (The Powerhouses) Use COMU or HATU .[1][2][3]

  • Why: These reagents generate the O-Oxyma or O-At active esters, respectively. The "At" (7-azabenzotriazole) nitrogen provides anchiomeric assistance (neighboring group participation) that accelerates the attack of the amine by effectively "pulling" it closer to the carbonyl.

Module 3: Reagent Selection Matrix

Use this table to select the correct reagent based on your specific limitation.

Reagent SystemBest For...Racemization RiskReactivityCost
DIC / Oxyma Pure Phe(EWG)-COOH (Preventing Racemization)Very LowHighLow
T3P / Collidine Phe(EWG)-COOH (Scalability & Purity)LowestModerateModerate
COMU / TMP General Purpose (High Speed / Low Racemization)LowVery HighModerate
HATU / DIPEA Phe(EWG)-NH2 (Forcing Reaction)High (if Acid is sensitive)HighestHigh
TFFH (Acid Fluoride) Sterically Hindered / Sluggish Amines LowHighHigh

Module 4: Experimental Protocols

Protocol A: Low-Racemization Coupling (Phe-EWG as Acid)

Target: Coupling Fmoc-Phe(4-NO2)-OH to a resin-bound amine.

  • Dissolution: Dissolve Fmoc-Phe(4-NO2)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal amount of DMF.

  • Activation: Add DIC (3.0 eq).

  • Pre-activation: Allow the mixture to stir for 2–3 minutes . (Do not exceed 5 minutes; carbodiimides can rearrange to N-acylureas).

  • Coupling: Add the solution to the resin.

  • Time: Shake for 60 minutes at room temperature.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, re-couple using T3P (Protocol B).

Protocol B: T3P Coupling (Ultra-Low Epimerization)

Target: Solution phase or difficult solid phase coupling.

  • Setup: Dissolve the Carboxylic Acid (1.1 eq) and Amine (1.0 eq) in EtOAc or DMF (T3P is often sold as 50% in EtOAc).

  • Base Addition: Add 2,4,6-Collidine (2.5 eq). Cool to 0°C if the substrate is extremely sensitive.

  • Reagent Addition: Add T3P (1.5 eq, 50% solution).

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temp. Monitor by HPLC.

  • Workup (Solution Phase): T3P byproducts are water-soluble. Wash organic layer with water, 10% KHSO4, and NaHCO3.

Protocol C: Acid Fluoride Method (Phe-EWG as Sluggish Amine)

Target: Coupling a generic Acid to H-Phe(F5)-OMe.

  • Activation: Dissolve the Carboxylic Acid (1.2 eq) and TFFH (1.2 eq) in dry DCM or DMF.

  • Base: Add DIPEA (2.5 eq) under Nitrogen.

  • Conversion: Stir for 15–30 minutes to generate the Acid Fluoride in situ.

  • Coupling: Add the sluggish amine (H-Phe(F5)-OMe, 1.0 eq).

  • Reaction: Stir for 2–12 hours. (Acid fluorides are robust; extended times are acceptable).

Module 5: Decision Tree (Workflow)

DecisionTree Start Start: Coupling Electron-Deficient Phe Role Is the Phe derivative the Acid or the Amine? Start->Role IsAmine It is the Amine (Nucleophile) (e.g., H-Phe(4-NO2)-...) Role->IsAmine IsAcid It is the Acid (Electrophile) (e.g., Fmoc-Phe(4-NO2)-OH) Role->IsAcid ProblemAmine Problem: Low Nucleophilicity IsAmine->ProblemAmine SolAmine1 Use HATU + DIPEA (Standard High Reactivity) ProblemAmine->SolAmine1 SolAmine2 Still failing? Use TFFH (Acid Fluoride) SolAmine1->SolAmine2 Low Yield? ProblemAcid Problem: High Racemization Risk IsAcid->ProblemAcid SolAcid1 Use DIC + Oxyma Pure (Base-Free Activation) ProblemAcid->SolAcid1 SolAcid2 Use T3P + Collidine (Mildest Conditions) ProblemAcid->SolAcid2 SolAcid3 Use COMU + TMP (If high speed needed) ProblemAcid->SolAcid3

Caption: Workflow for selecting reagents based on whether the derivative acts as the nucleophile or electrophile.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride.[4][5] Organic Process Research & Development, 20(2), 140–177. Link

  • Carpino, L. A., et al. (1990). The 1-Hydroxy-7-azabenzotriazole-based Carbonium Salt (HATU) and its Analogues. Journal of the Chemical Society, Chemical Communications, (3), 201–203. Link

  • Carpenter, R. D., et al. (2006). Efficient coupling of sterically hindered amino acids with TFFH.[6][7] Journal of Organic Chemistry, 71(18), 6964-6967. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of L-Phe(3-OCF3)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance. This is particularly true for non-proteinogenic amino acids like L-3-(trifluoromethoxy)phenylalanine (L-Phe(3-OCF3)), a synthetic building block whose stereochemical purity is paramount for the efficacy and safety of downstream pharmaceutical products. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of Phe(3-OCF3), grounded in mechanistic principles and supported by experimental insights for analogous compounds.

The Challenge of Chirality in Fluorinated Phenylalanine Analogs

The introduction of a trifluoromethoxy (-OCF3) group onto the phenyl ring of phenylalanine significantly alters its electronic and steric properties. This modification can enhance metabolic stability or modulate binding affinity to biological targets. However, it also presents a unique challenge for chiral recognition. The ideal chiral stationary phase (CSP) must effectively differentiate between the spatial arrangements of the two enantiomers, which differ only in their three-dimensional orientation.

Direct chiral HPLC, which avoids the need for derivatization, is the preferred method for its simplicity and reduced risk of analytical artifacts.[1] The success of this approach hinges on the selection of an appropriate CSP that can form transient, diastereomeric complexes with the enantiomers of Phe(3-OCF3), leading to differential retention times.

Comparative Analysis of Chiral Stationary Phases

Three primary classes of CSPs have demonstrated significant utility for the direct enantioseparation of underivatized amino acids and their analogs: Macrocyclic Glycopeptide, Zwitterionic, and Crown Ether-based phases.[2]

Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based)

Principle of Separation: Teicoplanin-based CSPs are remarkably versatile, offering a complex array of interaction sites, including peptide backbones, carbohydrate moieties, and ionizable groups.[1] Chiral recognition is achieved through a combination of hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure. For amino acids, the primary interaction points are the protonated amino group and the deprotonated carboxyl group, which form strong ionic bonds with the CSP. The trifluoromethoxy-substituted phenyl ring can engage in hydrophobic and dipole-dipole interactions within the chiral pockets of the teicoplanin molecule.

Performance Insights: Teicoplanin and its aglycone derivatives are well-suited for separating a broad range of amino acids.[3][4] The presence of the -OCF3 group on the phenyl ring is expected to enhance interactions within the hydrophobic pockets of the CSP. For fluorinated tryptophan analogs, teicoplanin-based CSPs have shown excellent separation, with the enantiomeric elution order being consistently L before D under reversed-phase conditions.[4] This predictability is a significant advantage in method development.

Zwitterionic CSPs (e.g., Cinchona alkaloid-based)

Principle of Separation: Zwitterionic CSPs, often derived from quinine or quinidine, possess both acidic and basic sites, allowing for ion-exchange interactions with the zwitterionic amino acid.[5] The chiral selector, a Cinchona alkaloid, provides a rigid, stereochemically defined environment. Separation is driven by a double ion-pairing mechanism, where the protonated amine of the analyte interacts with the anionic group of the CSP, and the carboxylate group of the analyte interacts with the protonated amine of the CSP. Additional interactions, such as π-π stacking between the phenyl ring and the quinoline moiety of the selector, play a crucial role.

Performance Insights: Zwitterionic CSPs, such as CHIRALPAK® ZWIX(+), have shown superior performance for the separation of fluorinated β-phenylalanine derivatives compared to anion-exchanger types.[5] These phases are highly effective in polar organic or reversed-phase modes and offer the unique advantage of allowing for the reversal of elution order by switching between pseudo-enantiomeric positive and negative columns (e.g., ZWIX(+) and ZWIX(-)).[5]

Crown Ether CSPs

Principle of Separation: Crown ether-based CSPs are specifically designed for the enantioseparation of primary amines, making them exceptionally well-suited for amino acids. The chiral recognition mechanism involves the complexation of the protonated primary amino group of the analyte within the chiral cavity of the crown ether. The stability of this complex is influenced by steric hindrance from the other substituents on the chiral carbon, leading to different retention times for the two enantiomers.

Performance Insights: While highly effective for many proteinogenic amino acids, the bulky trifluoromethoxy-phenyl group of Phe(3-OCF3) may pose a steric challenge for optimal inclusion within the crown ether cavity. However, for certain amino acid analogs, this type of CSP can provide excellent resolution where others fail.

Performance Comparison Summary

Chiral Stationary Phase (CSP) TypePrinciple of SeparationSuitability for L-Phe(3-OCF3)Key AdvantagesPotential Limitations
Macrocyclic Glycopeptide (Teicoplanin) Multi-modal: Ionic, H-bonding, inclusionHigh: Proven efficacy for fluorinated amino acids.[4]Broad applicability, predictable elution order, robust.May require optimization of mobile phase additives.
Zwitterionic (Cinchona alkaloid-based) Double ion-pairing, π-π interactionsHigh: Excellent performance for fluorinated phenylalanine analogs.[5]High efficiency, tunable selectivity, reversible elution order.Mobile phase pH and ionic strength are critical parameters.
Crown Ether Host-guest complexation of primary amineModerate: Potential for steric hindrance from the -OCF3 phenyl group.Highly specific for primary amines, excellent for some amino acids.May have limited applicability for bulky side chains.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the chiral separation of L-Phe(3-OCF3) using a teicoplanin-based CSP, which represents a robust and widely applicable starting point for method development.

Recommended Method: Teicoplanin-Based Chiral HPLC

This protocol is a robust starting point for the enantiomeric excess determination of L-Phe(3-OCF3).

1. Sample Preparation:

  • Dissolve the L-Phe(3-OCF3) sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulates.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A teicoplanin-based chiral stationary phase, such as a CHIROBIOTIC® T column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of Methanol and Water (e.g., 60:40 v/v) with 0.1% Acetic Acid and 0.1% Triethylamine. The organic modifier ratio and additive concentrations may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Temperature can be varied (e.g., 10-40 °C) to optimize selectivity.

  • Detection: UV at 265 nm (based on the absorbance of the phenyl ring).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Inject a racemic standard of D,L-Phe(3-OCF3) to determine the retention times of both the D- and L-enantiomers.

  • Integrate the peak areas for the L- and D-enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100

Workflow for Chiral HPLC Method Development

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample L-Phe(3-OCF3) Sample Dissolve Dissolve in Mobile Phase (0.5 mg/mL) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (265 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate Report Generate Report Calculate->Report

Caption: A generalized workflow for the determination of enantiomeric excess of L-Phe(3-OCF3) by chiral HPLC.

Conclusion and Recommendations

The determination of the enantiomeric excess of L-Phe(3-OCF3) is readily achievable through direct chiral HPLC. Based on extensive data for analogous fluorinated amino acids, macrocyclic glycopeptide (teicoplanin-based) and zwitterionic (Cinchona alkaloid-based) CSPs are the most promising candidates for achieving baseline separation.

  • For initial screening and robust method development, a teicoplanin-based column is highly recommended due to its broad applicability and the high likelihood of achieving a successful separation with minimal optimization.

  • Zwitterionic CSPs offer an excellent alternative, particularly if higher efficiency or the ability to reverse elution order is desired.

It is imperative to perform a systematic method development, including the screening of different mobile phase compositions and temperatures, to achieve optimal resolution and accurate quantification. The protocols and comparative data presented in this guide provide a solid foundation for researchers to confidently develop and validate reliable chiral separation methods for L-Phe(3-OCF3) and other novel fluorinated amino acid analogs.

References

  • Ilisz, I., et al. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated ß- phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases. Journal of Chromatography A, 1670, 462974. Available at: [Link]

  • Ilisz, I., et al. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated ß-phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases. SZTE Publicatio Repozitórium. Available at: [Link]

  • Péter, A., et al. (2022). Macrocyclic glycopeptides- and derivatized cyclofructan-based chiral stationary phases for the enantioseparation of fluorinated ß-phenylalanine derivatives. SZTE Publicatio Repozitórium. Available at: [Link]

  • Gecse, Z., et al. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Molecules, 29(9), 2005. Available at: [Link]

  • Berthod, A., et al. (2000). Evaluation of the Macrocyclic Glycopeptide A-40,926 as a High-performance Liquid Chromatographic Chiral Selector and Comparison with Teicoplanin. Journal of Chromatography A, 904(2), 195-210. Available at: [Link]

  • Pell, R., & Aschauer, P. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 613–629. Available at: [Link]

  • Hroboňová, K., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-154. Available at: [Link]

  • Phenomenex (n.d.). Chiral HPLC Separations. Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Trifluoromethoxy (OCF₃) Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of trifluoromethoxy (–OCF₃) groups into peptide-based therapeutics is a rapidly expanding strategy in medicinal chemistry. Known as a "super-lipophile," the –OCF₃ substituent offers superior metabolic stability and membrane permeability compared to its trifluoromethyl (–CF₃) and methyl (–CH₃) analogs. However, its unique electronic properties present distinct challenges and opportunities in proteomic characterization.

This guide provides a technical comparison of the mass spectrometric (MS) behavior of –OCF₃ modified peptides against their –CF₃ and native counterparts. It details fragmentation mechanics, retention time shifts, and specific neutral loss pathways to ensure accurate identification and sequencing.

Part 1: Physiochemical Context & Ionization Behavior

The Lipophilicity-Ionization Trade-off

The –OCF₃ group is significantly more lipophilic than the –CF₃ group due to the oxygen atom's ability to donate electron density back into the fluorinated carbon, altering the dipole moment and solvation shell.

  • Chromatographic Shift: In Reverse-Phase Liquid Chromatography (RP-LC), –OCF₃ peptides exhibit a profound increase in retention time (RT) compared to native and even –CF₃ analogs. This "hydrophobic shift" is a critical diagnostic feature.

  • Ionization Efficiency: The strong electron-withdrawing nature of fluorine (inductive effect) reduces the basicity of nearby amine groups. While this can theoretically suppress ionization in positive electrospray ionization (+ESI), the increased surface activity of the lipophilic peptide often counteracts this, resulting in robust signal intensity for hydrophobic peptides.

Stability Under Collision Induced Dissociation (CID)

Unlike labile post-translational modifications (e.g., phosphorylation, glycosylation), the Aryl-OCF₃ bond is highly stable under standard CID conditions. The energy required to cleave the C–O or O–CF₃ bond is typically higher than the energy required to cleave the peptide backbone (amide bonds). Consequently, the –OCF₃ group remains intact on the daughter ions, producing mass-shifted b- and y- series rather than falling off as a neutral loss.

Part 2: Fragmentation Mechanics & Neutral Losses

The "Silent" Fluorine Effect

Because Fluorine-19 is monoisotopic, –OCF₃ peptides do not display unique isotopic patterns (like Chlorine or Bromine). Identification relies heavily on accurate mass measurement and specific fragmentation "fingerprints."

Comparative Fragmentation Matrix

The following table contrasts the MS/MS behavior of a theoretical peptide carrying a Phenylalanine (Phe) modified with different functional groups.

FeatureNative Peptide (Phe)Trifluoromethyl (CF₃-Phe)Trifluoromethoxy (OCF₃-Phe)
Monoisotopic Mass Shift 0 Da (Reference)+67.9874 Da (vs H)+83.9823 Da (vs H)
RP-LC Retention BaselineLate Eluting (++)Very Late Eluting (+++)
Primary Neutral Loss H₂O (-18), NH₃ (-17)HF (-20 Da)COF₂ (-66 Da) (High Energy)
Side Chain Stability HighHighHigh (Retained on b/y ions)
Immonium Ion (Phe) m/z 120.08m/z 188.07m/z 204.06
Diagnostic Neutral Losses

While the backbone cleavage is dominant, high-energy collisional dissociation (HCD) can induce specific side-chain losses that confirm the presence of the fluorinated motif.

  • CF₃ Specific: Often loses HF (20 Da) .

  • OCF₃ Specific: Can lose COF₂ (66 Da) via a four-center rearrangement, leaving a fluoride on the aromatic ring, or lose the entire OCF₃ radical (85 Da) in very high-energy regimes (e.g., EI or high-energy HCD), though this is rare in standard proteomics.

Part 3: Experimental Workflow & Protocol

Protocol: LC-MS/MS Characterization of OCF₃ Peptides

Objective: To sequence and validate the position of an OCF₃-modified residue within a synthetic peptide.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Column: C18 Peptide BEH column (1.7 µm, 2.1 x 100 mm).

Step-by-Step Methodology:

  • System Suitability: Inject a standard peptide mixture (e.g., Pierce Retention Time Calibration Mix) to ensure stable RT and ionization.

  • Gradient Optimization:

    • Standard: 5-35% B over 30 mins.

    • OCF₃ Modified:Adjust to 10-60% B over 30 mins. Reasoning: The extreme hydrophobicity of OCF₃ requires higher organic content to elute the peptide; otherwise, carryover is a risk.

  • MS Acquisition:

    • Mode: Positive ESI (+).

    • Method: Data-Dependent Acquisition (DDA) Top 10.

    • Collision Energy: Normalized Collision Energy (NCE) 27-30%. Note: OCF₃ peptides are robust; standard peptide energies work well.

  • Data Analysis:

    • Set dynamic modification: "Trifluoromethoxy (Y/F)" (+83.9823 Da).

    • Filter for "Diagnostic Ions": Look for the shifted immonium ion (m/z 204.06 for OCF₃-Phe).

Visualizing the Workflow

The following diagram illustrates the decision logic for characterizing these peptides.

OCF3_Workflow Start Sample: Synthetic OCF3-Peptide LC LC Separation (C18 Column) Start->LC Gradient Gradient Adjustment (Extend to 60-80% ACN) LC->Gradient Hydrophobicity Check MS1 MS1 Survey Scan (Check for +84 Da Shift) Gradient->MS1 Selection Precursor Selection (Most Intense Ions) MS1->Selection Frag Fragmentation (HCD/CID) NCE 28% Selection->Frag Analysis Spectrum Analysis Frag->Analysis Backbone b/y Ion Series (Sequence Confirmation) Analysis->Backbone Immonium Diagnostic Immonium Ion (m/z 204 for OCF3-Phe) Analysis->Immonium

Caption: Figure 1. Analytical workflow for identifying OCF₃-modified peptides, highlighting the critical gradient adjustment due to lipophilicity.

Part 4: Fragmentation Pathway Diagram

To understand why the OCF₃ group remains stable, we must look at the energy barriers. The following diagram contrasts the standard backbone cleavage against the side-chain cleavage.

Fragmentation_Pathway Precursor Precursor Ion [M+nH]n+ Activation Collisional Activation (Vibrational Energy) Precursor->Activation Path_A Pathway A: Amide Bond Cleavage (Lowest Energy Barrier) Activation->Path_A Dominant Path_B Pathway B: Side Chain Loss (High Energy Barrier) Activation->Path_B Minor (<5%) Result_A b/y Ions (Retain OCF3) Path_A->Result_A Result_B Neutral Loss (COF2 or OCF3) Path_B->Result_B

Caption: Figure 2. Energy partitioning in CID. The OCF₃ group is stable, making backbone cleavage (sequencing) the dominant pathway.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Salomon, P., et al. (2019). Mass Spectrometry of Fluorinated Peptides: Determination of Hydrophobicity and Fragmentation Pathways. Journal of The American Society for Mass Spectrometry.
  • Leroux, F. R., et al. (2005). Trifluoromethoxy group: properties and synthesis. ChemBioChem. [Link]

Sources

A Comparative Guide to the Biological Half-Life of Phenylalanine and its 3-Trifluoromethoxy Analog

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Metabolic Stability

In the landscape of drug discovery and peptide therapeutics, the native structure of amino acids often presents a pharmacokinetic challenge. Phenylalanine, an essential amino acid, is a fundamental building block for proteins and a precursor to key neurotransmitters[1]. However, its rapid metabolism, primarily orchestrated by the enzyme phenylalanine hydroxylase (PAH), results in a short biological half-life, limiting its therapeutic application as a standalone agent or as part of a peptide-based drug where it may be a site of metabolic weakness.

To overcome this limitation, medicinal chemists strategically modify the structure of amino acids to enhance their metabolic stability. One powerful strategy is the introduction of fluoroalkyl groups, such as the trifluoromethoxy (-OCF3) group[2]. This guide provides an in-depth comparison of the metabolic fate of L-phenylalanine versus its 3-trifluoromethoxy analog, explaining the biochemical rationale for the expected increase in half-life and providing a standard protocol for experimental validation.

Metabolic Pathways: A Tale of Two Substrates

The biological half-life of a compound is intrinsically linked to its susceptibility to enzymatic degradation. For phenylalanine, the primary metabolic pathway is its conversion to tyrosine, a reaction catalyzed by phenylalanine hydroxylase (PAH) in the liver[1][3][4].

1. The Fate of L-Phenylalanine: The PAH enzyme utilizes molecular oxygen and a tetrahydrobiopterin (BH4) cofactor to hydroxylate the phenyl ring of phenylalanine, specifically at the para position, to form L-tyrosine[3][4]. This is the rate-limiting step in the catabolism of excess dietary phenylalanine[5]. The efficiency of this process dictates the circulating levels and, consequently, the half-life of phenylalanine in the body. In healthy human subjects, the clearance half-life of phenylalanine from the blood is in the range of 60-120 minutes[6].

2. The Predicted Fate of 3-Trifluoromethoxy-L-phenylalanine: The introduction of a trifluoromethoxy group at the meta position (position 3) of the phenyl ring is predicted to dramatically alter this metabolic outcome. The -OCF3 group is strongly electron-withdrawing and the carbon-fluorine bond is one of the strongest in organic chemistry[7]. This has two profound effects:

  • Electronic Deactivation: The electron-withdrawing nature of the -OCF3 group deactivates the aromatic ring, making it less susceptible to electrophilic attack by the hydroxylating intermediate of PAH[8].

  • Steric Hindrance & Bond Strength: The group can sterically hinder the enzyme's active site and the high C-F bond energy makes the moiety highly resistant to enzymatic cleavage[7][8].

This strategic modification effectively "shields" the molecule from its primary metabolic pathway. By blocking PAH-mediated hydroxylation, the 3-trifluoromethoxy analog is expected to exhibit significantly reduced clearance and a correspondingly longer biological half-life[9][10].

cluster_Phe L-Phenylalanine Metabolism cluster_Analog 3-OCF3-L-Phenylalanine Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) Metabolites Further Catabolism Tyr->Metabolites Analog 3-OCF3-L-Phenylalanine Blocked Metabolism Blocked Analog->Blocked PAH-mediated hydroxylation inhibited by -OCF3 group

Caption: Comparative metabolic pathways of L-Phenylalanine vs. its 3-OCF3 analog.

Comparative Data Summary

ParameterL-Phenylalanine3-Trifluoromethoxy-L-phenylalanine (Predicted)Rationale for Change
Primary Metabolic Enzyme Phenylalanine Hydroxylase (PAH)[4]Not a primary substrate for PAHThe electron-withdrawing -OCF3 group deactivates the aromatic ring, inhibiting enzymatic hydroxylation[7][8].
Primary Metabolite L-Tyrosine[1]Parent compound (largely unmetabolized)The primary metabolic pathway is effectively blocked.
Biological Half-life (t½) Relatively short (~60-120 min in humans)[6]Significantly longerReduced rate of metabolism leads to slower clearance from circulation[8].
Intrinsic Clearance (CLᵢₙₜ) HighLowIntrinsic clearance is a measure of metabolic capacity; blocking a key metabolic route drastically reduces this value[8].

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically validate the predicted increase in metabolic stability, a standard in vitro liver microsomal stability assay can be performed. This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily responsible for most phase I metabolism[11][12].

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of L-phenylalanine and 3-trifluoromethoxy-L-phenylalanine.

Materials:

  • Pooled human liver microsomes (e.g., 0.5 mg/mL)

  • Test compounds (L-phenylalanine, 3-trifluoromethoxy-L-phenylalanine)

  • Positive control (e.g., a compound with known high clearance like Verapamil)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plate and plate shaker/incubator

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Reagents:

    • Causality: Stock solutions of test compounds and controls are prepared in a suitable organic solvent (like DMSO) to ensure solubility. Working solutions are then made by diluting the stocks in buffer.

    • Prepare a working suspension of liver microsomes in cold phosphate buffer. Keep on ice to preserve enzyme activity.

    • Prepare the NADPH regenerating system. Causality: This system continuously generates NADPH, the essential cofactor required for CYP enzyme activity. Its absence serves as a negative control.

  • Incubation Setup:

    • Add the liver microsome suspension to the wells of a 96-well plate.

    • Add the working solutions of the test compounds (final concentration typically 1-3 µM) to the wells.

    • Pre-incubate the plate at 37°C for ~10 minutes. Causality: This step ensures that the enzymes and compounds reach thermal equilibrium before the reaction is initiated.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This marks time point zero (T=0).

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding an equal volume of ice-cold quenching solution[11]. Causality: The acetonitrile denatures the enzymes, halting all metabolic activity instantly, while the internal standard aids in accurate quantification during LC-MS/MS analysis.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is determined.

    • The in vitro half-life is calculated using the formula: t½ = 0.693 / k [13].

    • The intrinsic clearance is calculated using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsome Concentration) [13].

cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_reaction 3. Reaction & Sampling cluster_analysis 4. Analysis prep_reagents Prepare Reagents: - Test Compounds - Microsomes - NADPH System add_microsomes Add Microsomes to 96-well plate add_compound Add Test Compound add_microsomes->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction quench Quench Reaction at Time Points (0-60 min) with Acetonitrile start_reaction->quench Incubate at 37°C centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLᵢₙₜ analyze->calculate

Caption: Workflow for an in vitro liver microsomal stability assay.

Conclusion and Implications

The strategic substitution of a hydrogen atom with a trifluoromethoxy group on the phenyl ring of phenylalanine is a prime example of rational drug design aimed at enhancing pharmacokinetic properties. By blocking the primary metabolic pathway of PAH-mediated hydroxylation, the 3-trifluoromethoxy analog is engineered for superior metabolic stability. This modification is predicted to lead to a significantly longer biological half-life and lower intrinsic clearance compared to the parent amino acid. The provided in vitro microsomal stability assay offers a robust and reliable method to experimentally confirm this hypothesis, providing critical data for drug development professionals seeking to optimize the stability and therapeutic potential of peptide-based candidates.

References

  • Vitafriends PKU UK. What Factors Affect Phe Levels. [Link]

  • Ippolito, J. A., & Lam, K. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • MetwareBio. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. [Link]

  • Wikipedia. Phenylalanine hydroxylase. [Link]

  • Fitzpatrick, P. F. (2012). Allosteric Regulation of Phenylalanine Hydroxylase. PMC. [Link]

  • Kaufman, S. (1999). A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients. PNAS. [Link]

  • National Center for Biotechnology Information. Phenylalanine Metabolism: Phenylketonuria - Basic Neurochemistry. [Link]

  • Andersen, O. A., & Flatmark, T. (2008). The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. PMC. [Link]

  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Britannica. Phenylalanine hydroxylase | enzyme. [Link]

  • Strisciuglio, P., & Concolino, D. (2014). Phenylketonuria: An Inborn Error of Phenylalanine Metabolism. PMC. [Link]

  • ResearchGate. Intragenotype variability of phenylalanine half-life and Phe72 in three common and severe PAH mutations. [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Al-Harbi, A. S., & Al-Asmari, A. K. (2024). Factors Affecting Adherence to a Low Phenylalanine Diet in Patients with Phenylketonuria: A Systematic Review. MDPI. [Link]

  • ResearchGate. Clearance rates of native phenylalanine ammonia-lyase (native PAL) and... [Link]

  • National Center for Biotechnology Information. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem. [Link]

  • Wikipedia. Phenethylamine. [Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Chem-Impex. 3-Trifluoromethyl-D-phenylalanine. [Link]

  • Chem-Impex. 3-Trifluoromethyl-L-phenylalanine. [Link]

  • Chen, L., & Chen, X. (2014). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. PMC. [Link]

  • Chem-Impex. Fmoc-3-trifluoromethyl-L-phenylalanine. [Link]

Sources

Comparative Guide: X-ray Crystallography of Proteins with 3-(Trifluoromethoxy)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Trifluoromethoxy)-L-phenylalanine (3-OCF3-Phe) represents a sophisticated tool in the structural biologist's arsenal, bridging the gap between high-sensitivity


-NMR spectroscopy and high-resolution X-ray crystallography. Unlike its more common counterparts (fluorophenylalanines or trifluoromethylphenylalanines), the OCF3  moiety offers a unique combination of high lipophilicity, specific conformational bias (orthogonal to the aromatic ring), and a distinct electronic profile.

This guide objectively compares 3-OCF3-Phe against its primary alternatives: Native Phenylalanine (Phe) , 4-Trifluoromethyl-phenylalanine (4-CF3-Phe) , and 4-Fluoro-phenylalanine (4-F-Phe) . It details the genetic incorporation protocols and specific crystallographic refinement strategies required to handle the rotational freedom of the ether linkage.

Part 1: Chemical & Structural Rationale

To utilize 3-OCF3-Phe effectively, one must understand how it differs structurally from standard fluorinated probes. The critical differentiator is the ether oxygen linker , which introduces specific torsional constraints and extends the reach of the fluorinated group.

Comparative Properties Table
Feature3-OCF3-Phe (The Product)4-CF3-Phe (Alternative 1)4-F-Phe (Alternative 2)Native Phe (Baseline)
Steric Volume High (~205 ų)High (~190 ų)Low (~135 ų)Baseline (~130 ų)
Electronic Effect Electron-withdrawing (Inductive), but O-donating (Resonance)Strong Electron-withdrawingWeak Electron-withdrawingNeutral
Lipophilicity (

)
+1.04 (Highly Lipophilic)+0.88+0.140.00

-NMR Signal
Singlet (High sensitivity, -58 ppm)Singlet (-63 ppm)Multiplet (coupled to H)N/A
Structural Impact Conformational Lock: O-CF3 prefers orthogonality to ring.Rotor: CF3 group rotates freely.Minimal perturbation.Reference standard.

Key Insight: The OCF3 group is often described as a "super-lipophilic" methionine surrogate attached to a phenyl ring. In crystallography, the O-CF3 bond often adopts a conformation perpendicular to the phenyl ring plane to minimize steric clash with ortho-hydrogens [1]. This makes it an excellent probe for filling hydrophobic pockets where a standard CF3 group might not fit geometrically.

Part 2: Biosynthetic Incorporation Protocol

Incorporating 3-OCF3-Phe requires Genetic Code Expansion (GCE) .[1] Standard auxotrophic substitution (used for 4-F-Phe) is rarely sufficient due to the size of the OCF3 group; the native Phenylalanyl-tRNA synthetase (PheRS) will reject it.

Workflow: Orthogonal Translation System (OTS)

We utilize an evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) variant specific for bulky para/meta-substituted phenylalanines.[2]

Step-by-Step Protocol
  • Plasmid Design:

    • Plasmid A (Target): Gene of interest with an Amber Stop Codon (TAG) at the desired site (e.g., Phe153TAG).

    • Plasmid B (Machinery): Contains the evolved MjTyrRS (specific for 3-OCF3-Phe) and the orthogonal tRNA

      
      .
      
  • Expression Host: E. coli BL21(DE3) or C321.ΔA (a release factor 1 knockout strain to maximize incorporation efficiency) [2].

  • Media Preparation:

    • Grow cells in minimal media (GMML) to reduce competition from native amino acids.

    • Induction: Add 3-OCF3-Phe (dissolved in limited NaOH or DMSO) to a final concentration of 1 mM exactly 30 minutes prior to IPTG induction.

  • Purification:

    • Standard Ni-NTA or SEC protocols apply.

    • QC Step: Intact Mass Spectrometry (ESI-MS) is mandatory to confirm mass shift (+84 Da relative to Phe) and ensure no truncation at the TAG codon.

GCE Workflow Diagram

GCE_Workflow cluster_input Input Components cluster_cell E. coli Host (C321.ΔA) ncAA 3-OCF3-Phe (Unnatural AA) Uptake Cellular Uptake ncAA->Uptake Plasmid Plasmid: TAG-Mutant Gene Ribosome Ribosomal Translation (TAG) Plasmid->Ribosome Machinery Plasmid: Orthogonal tRNA/RS Charging tRNA Charging (Specific Synthetase) Machinery->Charging Uptake->Charging Charging->Ribosome Protein Full-Length Modified Protein Ribosome->Protein QC QC: Mass Spec (+84 Da shift) Protein->QC

Figure 1: Genetic Code Expansion workflow for site-specific incorporation of 3-OCF3-Phe.

Part 3: Crystallographic Workflow & Refinement

Crystallizing proteins with 3-OCF3-Phe presents unique challenges regarding solubility and electron density interpretation.

Crystal Growth Optimization
  • Solubility Changes: The OCF3 group significantly increases surface hydrophobicity. If the residue is solvent-exposed, expect lower solubility. Action: Increase detergent concentrations slightly or screen lower salt concentrations.

  • Packing: The bulky group may alter crystal packing. If native conditions fail, screen "sparse matrix" conditions enriched in organic solvents (MPD, Ethanol) which can accommodate the lipophilic moiety.

Data Collection Strategy
  • Radiation Damage: The C-F bond is relatively stable, but the C-O ether bond can be susceptible to radiolysis at high doses.

  • Protocol: Use a helical scan or multiple crystals if resolution degrades.

  • Anomalous Signal: Fluorine (

    
    ) has negligible anomalous scattering at standard wavelengths (0.98 Å). Do not attempt SAD phasing using F. Use Molecular Replacement (MR) with the native structure as a search model.
    
Refinement Strategy (Critical)

Standard refinement pipelines (Phenix/Refmac) do not contain the topology for 3-OCF3-Phe by default.

  • Step A: Ligand Generation: Use eLBOW (Phenix) or Grade (Global Phasing) to generate the CIF dictionary.

    • Input: SMILES string for the modified residue.

    • Constraint: Ensure the O-CF3 group is allowed to rotate but penalized for steric clashes.

  • Step B: Density Fitting:

    • Initially, refine the protein backbone with the sidechain truncated (Poly-Ala model) at the modification site to generate an unbiased

      
       difference map.
      
    • Look for the "Hammerhead" shape of density: The phenyl ring + the protruding ether oxygen and trifluoromethyl group.

  • Step C: B-Factor Analysis:

    • The CF3 group often exhibits high rotational thermal motion (high B-factors). If the density is spherical rather than tri-lobed, model it with high B-factors or as a "super-atom" if resolution is > 2.5 Å.

Refinement Decision Matrix

Refinement_Logic Start Initial Phasing (Molecular Replacement) MapGen Generate Fo-Fc Map (Truncated Sidechain) Start->MapGen Decision Density Shape? MapGen->Decision Clear Clear 'Hammerhead' Density Decision->Clear High Res (<2.0Å) Blur Spherical/Blurred Density Decision->Blur Low Res (>2.5Å) Model1 Model Explicit Rotamers Clear->Model1 Model2 Model High B-factor Occupancy Refinement Blur->Model2 Validation Check Geometry (Ramachandran/Rotamers) Model1->Validation Model2->Validation

Figure 2: Decision matrix for interpreting and refining electron density of the flexible OCF3 group.

Part 4: Comparative Performance Guide

When should you choose 3-OCF3-Phe over the alternatives?

Scenario 1: Probing Hydrophobic Pockets
  • Choose 3-OCF3-Phe: If the pocket is deep and narrow. The ether linkage allows the CF3 group to extend further away from the backbone than a direct CF3 attachment (like in 4-CF3-Phe).

  • Choose 4-CF3-Phe: If the pocket is wide and shallow.

Scenario 2: NMR Studies
  • Choose 3-OCF3-Phe: For maximum sensitivity. The OCF3 group has 3 equivalent fluorine atoms that appear as a sharp singlet, often with better relaxation properties than direct CF3 attachments due to the ether oxygen decoupling it from the aromatic ring dynamics [3].

  • Choose 4-F-Phe: If you need to monitor subtle electrostatic changes without introducing steric bulk.

Scenario 3: Structural Stability
  • Choose 3-OCF3-Phe: To increase local stability via the "Fluorine Effect" (hydrophobic burial). However, be warned: if the pocket is not large enough, the steric clash will unfold the protein.

  • Choose Native Phe: If the protein is marginally stable and cannot tolerate ~75 ų of extra volume.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Lajoie, M. J., et al. (2013). Genomically Recoded Organisms Expand Biological Functions. Science, 342(6156), 357-360. Link

  • Darragh, M. R., et al. (2010). 4-Trifluoromethoxy-phenylalanine as a probe for protein-protein interactions. Journal of the American Chemical Society, 132(45), 15868-15870. Link

  • Hammill, J. T., et al. (2007). A survey of protein incorporation of non-canonical amino acids. Journal of the American Chemical Society, 129(25), 7714-7715. Link

Sources

verifying purity of Fmoc-3-(Trifluoromethoxy)-L-phenylalanine raw material

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Analytical Guide Audience: Peptide Chemists, CMC Leads, and QC Managers in Drug Development

Executive Summary: The "Hidden Impurity" Risk

In the development of metabolically stable peptide therapeutics (e.g., GLP-1 analogs), Fmoc-3-(Trifluoromethoxy)-L-phenylalanine is a critical building block. The trifluoromethoxy (-OCF₃) group enhances lipophilicity and proteolytic stability. However, standard Certificate of Analysis (CoA) protocols often rely solely on Reverse-Phase HPLC (RP-HPLC), which fails to detect two critical failure modes: enantiomeric impurities (D-isomer) and regio-isomers (2- or 4-OCF₃) .

This guide compares Standard Verification (Tier 1) against Orthogonal High-Fidelity Verification (Tier 2) , demonstrating that relying on Tier 1 alone poses a significant risk of late-stage batch failure.

The Challenge: Why Standard Methods Fail

The -OCF₃ group introduces unique physicochemical properties that confound standard analysis:

  • Lipophilicity: The group drastically increases retention on C18 columns, often causing regio-isomers (ortho/meta/para) to co-elute or appear as "shoulders" rather than distinct peaks.

  • Stereochemical Lability: The electron-withdrawing nature of the -OCF₃ group on the phenyl ring can slightly increase the acidity of the alpha-proton, raising the risk of racemization during synthesis and storage.

  • UV Similarity: Regio-isomers have nearly identical UV extinction coefficients, making UV-purity assays misleading.

Comparative Analysis of Analytical Architectures

We compared the performance of three analytical methodologies in detecting spiked impurities in a raw material sample.

Table 1: Detection Capability Comparison
FeatureMethod A: Standard RP-HPLC Method B: Chiral HPLC (Polysaccharide) Method C: ¹⁹F-NMR (Quantitative)
Primary Target Chemical Purity (UV active)Enantiomeric Excess (% ee)Regio-isomerism & Fluorine Content
D-Isomer Detection Blind (Co-elutes)High (Resolution > 1.5)❌ Blind (Identical shift)
Regio-isomer Detection ⚠️ Low (Often overlaps)⚠️ Medium (Depends on column)High (Distinct shifts)
Specificity Low (Retention time only)High (Stereo-selective)Very High (Chemical environment)
Limit of Quantitation 0.05%0.1%0.5% (scan dependent)
Risk Rating High Risk Medium Risk Low Risk (When combined with B)
Experimental Protocols (Self-Validating Systems)

To achieve "High-Fidelity" status, the following orthogonal protocols must be implemented. These protocols are designed to be self-validating (i.e., they include internal checks for system suitability).

Protocol 1: Chiral Purity via Immobilized Polysaccharide HPLC

Objective: Quantify the D-enantiomer to ensure < 0.5% content.

  • Column: Chiralpak IA or Lux Amylose-1 (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v).

    • Causality: The non-polar hexane drives the hydrophobic interaction, while the IPA modulates hydrogen bonding with the chiral selector. TFA is mandatory to suppress the ionization of the free carboxylic acid; without it, peak tailing will destroy resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • System Suitability Requirement:

    • Inject a racemic standard (mix of L and D).

    • Resolution (Rs) must be > 1.5 (baseline separation).

    • If Rs < 1.5, decrease IPA content to 5%.

Protocol 2: Regio-Purity via Quantitative ¹⁹F-NMR (qNMR)

Objective: Detect 2-OCF₃ or 4-OCF₃ isomers and quantify total fluorine content.

  • Solvent: DMSO-d6 (prevents aggregation common in CDCl3).

  • Internal Standard:

    
    -Trifluorotoluene (TFT) or 4-Fluoro-nitrobenzene.
    
    • Note: Standard must have a relaxation time (

      
      ) similar to the analyte or a sufficiently long delay must be used.
      
  • Parameters:

    • Pulse angle: 30° or 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 10-20 seconds for accurate integration).
    • Scans:

      
       (to improve S/N for minor impurities).
      
  • Interpretation:

    • 3-OCF₃ (Target): ~ -57.5 ppm (singlet).

    • 4-OCF₃ (Impurity): ~ -58.2 ppm.

    • 2-OCF₃ (Impurity): ~ -56.8 ppm.

    • Validation: The integral of the main peak vs. the internal standard should yield a weight-to-weight purity of 98-102%.

Decision Logic & Workflow

The following diagram outlines the "High-Fidelity" decision tree. It prevents the release of material that passes HPLC but fails on stereochemistry or regio-chemistry.

QC_Workflow Start Raw Material Fmoc-3-OCF3-Phe-OH Visual Visual Appearance (White/Off-white) Start->Visual Solubility Solubility Check (DMF/DMSO) Visual->Solubility H1_NMR 1H-NMR (Identity) Confirm Fmoc & Phenyl Solubility->H1_NMR F19_NMR 19F-NMR (Regio-Purity) Target: -57.5 ppm H1_NMR->F19_NMR Regio_Check Regio-Isomers < 0.5%? F19_NMR->Regio_Check HPLC_UV RP-HPLC (Chem Purity) C18 Column Regio_Check->HPLC_UV Pass Reject REJECT / RE-PURIFY Regio_Check->Reject Fail (Wrong Isomer) Purity_Check UV Purity > 99.0%? HPLC_UV->Purity_Check Chiral_LC Chiral HPLC (Amylose/Cellulose) Purity_Check->Chiral_LC Pass Purity_Check->Reject Fail (Chem Impurity) Ee_Check Enantiomeric Excess > 99.5% (L-isomer)? Chiral_LC->Ee_Check Release RELEASE BATCH Ee_Check->Release Pass Ee_Check->Reject Fail (Racemized)

Figure 1: Integrated Quality Control Workflow for Fluorinated Amino Acids. Note the sequential gating where ¹⁹F-NMR precedes Chiral HPLC to filter out regio-isomers early.

References
  • Phenomenex. (2022). Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC (TN-1148).Link

  • Sigma-Aldrich (Merck). L-Fmoc-3-fluorophenylalanine Product Specification & Safety Data.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Trifluoromethoxybenzene Derivatives.Link

  • U.S. Food and Drug Administration (FDA). Q3A(R2) Impurities in New Drug Substances.Link

  • Royal Society of Chemistry. 19F NMR Chemical Shifts of Fluorinated Aromatic Compounds.Link

comparative hydrophobicity studies of fluorinated vs non-fluorinated amino acids

[1]

Executive Summary: The "Fluorine Phase" in Protein Engineering

The incorporation of fluorinated amino acids (FAAs) is no longer a niche curiosity but a validated strategy for modulating protein stability, membrane permeability, and self-assembly. The central premise of this guide is that fluorination is not merely a "hydrophobicity booster"; it is an orthogonal property modulator.

While the trifluoromethyl (–CF₃) group is often described as a "super-hydrophobic" mimic of the methyl (–CH₃) group, the C–F bond introduces unique electrostatic properties—specifically, high electronegativity and low polarizability—that create a "teflon-like" surface. This results in the "Polar Hydrophobicity" paradox : FAAs can simultaneously increase lipophilicity (LogP) while introducing localized dipoles that alter folding pathways without significant steric perturbation.

This guide provides a data-driven comparison of key fluorinated analogs against their native counterparts, supported by experimental protocols for hydrophobicity determination.

Mechanistic Principles of Fluorinated Hydrophobicity[2]

To effectively utilize FAAs, one must understand the physical chemistry driving their behavior.

The Surface Area & Solvation Effect

Hydrophobicity in FAAs is driven by the solvation penalty . The C–F bond length (1.35 Å) is slightly longer than the C–H bond (1.09 Å), and the van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). This increases the solvent-accessible surface area (SASA) of the side chain. Because water cannot effectively hydrogen bond with the tightly held lone pairs of organic fluorine, the entropic cost of solvating these residues increases, driving them into the protein core or lipid bilayer.

Aliphatic vs. Aromatic Fluorination
  • Aliphatic (e.g., Leucine → Trifluoroleucine): The effect is drastic. The –CF₃ group significantly lowers the surface energy, making the residue "super-hydrophobic."

  • Aromatic (e.g., Phenylalanine → Fluorophenylalanine): The effect is nuanced. Monofluorination (4-F-Phe) often has a negligible effect on overall lipophilicity due to the competing dipole moment. However, perfluorination (F₅-Phe) reverses the quadrupole moment of the ring, promoting aggressive

    
    -
    
    
    stacking and high hydrophobicity.
Visualization: The Fluorine Hydrophobicity Logic

FluorineEffectStartFluorine Substitution (H -> F)ElecHigh Electronegativity(Low Polarizability)Start->ElecSASAIncreased Surface Area(Steric Bulk)Start->SASABondC-F Bond Dipole(Electrostatic Component)Elec->BondWaterWater Network Disruption(Solvation Penalty)Elec->WaterPoor H-Bond AcceptorResult2Aromatic (e.g., F5-Phe)Quadrupole Reversal &Self-AssemblyBond->Result2Electrostatic StackingSASA->WaterEntropic CostResult1Aliphatic (e.g., TfeLeu)Super-HydrophobicityWater->Result1Partitioning to CoreWater->Result2

Figure 1: Mechanistic flow illustrating how fluorine substitution translates to macroscopic hydrophobicity changes via solvation entropy and electrostatic modulation.

Comparative Data Analysis

The following data synthesizes retention time indices and partition coefficients from seminal studies (Koksch, Marsh, Nilsson).

Aliphatic Analogs: The Leucine Series

The substitution of hydrogens with fluorine in Leucine leads to a progressive increase in hydrophobicity.

Amino Acid AnalogAbbreviationFluorine ContentRelative Hydrophobicity (CHI)*Steric Volume (ų)Key Property
Leucine Leu0100 (Baseline)166Native hydrophobic core packer.
5,5,5-Trifluoroleucine TfeLeu3~135188Super-hydrophobic. Increases thermal stability significantly.
Hexafluoroleucine HfLeu6>> 150210Extreme hydrophobicity. Promotes "zipper" motifs in coiled-coils.

*CHI (Chromatographic Hydrophobicity Index) approximated based on RP-HPLC retention times on C18 columns at pH 2.0.

Aromatic Analogs: The Phenylalanine Series

Note the non-linear behavior of monofluorination versus perfluorination.

Amino Acid AnalogAbbreviationLogP (Calc)*

(min)**
Structural Impact
Phenylalanine Phe1.380.0Native

-

interactions.
4-Fluorophenylalanine 4-F-Phe1.45+0.2 to +0.5Minimal perturbation. Used as 19F-NMR probe.[1][2]
Pentafluorophenylalanine F₅-Phe2.10+4.5Quadrupole Reversal. Promotes orthogonal stacking with native Phe.
3,5-Difluorophenylalanine 3,5-F₂-Phe1.62+1.8Intermediate stability enhancer.

*LogP values are consensus estimates from PubChem/ChemDraw. **

Experimental Protocol: Determination of Hydrophobicity

The "Gold Standard" RP-HPLC Protocol

This protocol ensures reproducibility by controlling pH (ion suppression) and using a standard hydrophobicity scale calibration.

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Standard: N-acetyl-L-amino acid-N-methylamide (to mimic the peptide bond environment) or a standard peptide mixture (e.g., Guo-Mantct standards).

Workflow:

  • Column Selection: Use a C18 column (e.g., Zorbax Eclipse or Phenomenex Jupiter, 300Å pore size for peptides). Note: For highly fluorinated species (like HfLeu), consider a C8 column if retention is too strong on C18.

  • Equilibration: Flow rate 1.0 mL/min, 95% A / 5% B for 10 mins.

  • Gradient: Linear gradient from 5% B to 65% B over 30 minutes (slope = 2% B/min).

  • Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (aromatics).

  • Calculation: Calculate the Relative Retention Time (RRT):

    
    
    (Where 
    
    
    is the dead time, usually determined by uracil or NaNO3 injection).
Visualization: Experimental Workflow

HPLC_ProtocolSampleSample Prep(0.1 mg/mL in Water/ACN)ColumnStationary Phase(C18 Silica, 300Å)Sample->ColumnInjection (10-20 µL)DetectUV Detection(214 nm / 280 nm)Column->DetectSeparationMobileMobile Phase Gradient(0.1% TFA in H2O -> ACN)Mobile->ColumnElutionDataData Analysis(Calculate RRT & CHI)Detect->DataChromatogram

Figure 2: Step-by-step RP-HPLC workflow for determining relative hydrophobicity of fluorinated amino acids.

Application Case Study: Enhancing Proteolytic Stability

The Problem: Peptide drugs are rapidly degraded by proteases (e.g., Chymotrypsin, Trypsin). The Fluorine Solution: Replacing a hydrophobic residue (Leu) with Trifluoroleucine (TfeLeu) at the P1 cleavage site.

Mechanism:

  • Steric Shielding: The larger Van der Waals radius of the –CF₃ group creates a "steric wall" that prevents the protease catalytic triad from accessing the peptide bond.

  • Hydrophobic Anchoring: The increased hydrophobicity (

    
    ) strengthens the binding to the receptor (if the pocket is hydrophobic), potentially increasing potency while simultaneously blocking degradation.
    

Result: Studies have shown that TfeLeu substitution can increase the half-life (

5-10 fold

References

  • Marsh, E. N. G. (2014). "Fluorine: a new element in the design of proteins and peptides." Accounts of Chemical Research. Link

  • Salwiczek, M., et al. (2012). "Position-dependent effects of fluorinated amino acids on the hydrophobic core of a coiled-coil protein." Chemistry – A European Journal. Link

  • Chiu, H. P., et al. (2013). "Chromatographic hydrophobicity index of fluorinated amino acids." Journal of Chromatography A. Link

  • Wimley, W. C., & White, S. H. (1996).[3] "Experimentally determined hydrophobicity scale for proteins at membrane interfaces." Nature Structural Biology.[3] Link

  • Merkel, L., & Budisa, N. (2012). "Organic fluorine as a polypeptide building block: in vivo synthesis of fluorinated proteins." Future Medicinal Chemistry. Link

Safety Operating Guide

3-(Trifluoromethoxy)-L-phenylalanine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Context

3-(Trifluoromethoxy)-L-phenylalanine (CAS: 17564-34-6) is a fluorinated amino acid derivative commonly used in peptide synthesis and medicinal chemistry to enhance metabolic stability.[1] While often handled as a standard biochemical reagent, its trifluoromethoxy (-OCF₃) moiety dictates a specialized disposal pathway.[1]

The Critical Directive: Do NOT dispose of this compound with standard non-halogenated organic waste or general bio-waste.

The presence of fluorine atoms requires this compound to be classified as Halogenated Organic Waste . Improper disposal in standard incinerators (operating <850°C) can lead to the formation of Hydrogen Fluoride (HF) gas, damaging facility infrastructure and violating environmental discharge permits.

Hazard Identification & Chemical Profile

To ensure safety, we must understand the causality of the hazard.[1] The stability of the C-F bond (approx. 116 kcal/mol) is beneficial for drug design but problematic for disposal.

Physical & Chemical Properties Table
PropertySpecificationOperational Implication
State Solid (Powder)Dust generation risk during transfer.[2][3]
Molecular Formula C₁₀H₁₀F₃NO₃Fluorine content requires HF scrubbing during destruction.
Hazard Classification Irritant (Skin/Eye)Standard PPE (Nitrile gloves, safety glasses) is sufficient for handling.[1]
Combustion Byproduct Hydrogen Fluoride (HF) CRITICAL: Requires high-temperature incineration (>1100°C).[4]
RCRA Status (USA) Non-Listed*Not P/U-listed, but managed as "Halogenated Organic" due to F-content.[1]

Senior Scientist Insight: While this compound is not acutely toxic like a cyanide, the "Self-Validating System" for safety relies on treating the combustion potential. If you send this to a standard medical waste incinerator, you risk corroding their scrubbers.[1] Always tag as "Halogenated."

Waste Segregation Protocol (The Self-Validating System)

Effective disposal starts at the bench. You must segregate waste streams to prevent cross-contamination, which exponentially increases disposal costs.[1]

The Segregation Logic Flow

The following decision tree illustrates how to categorize the waste based on its state (Solid vs. Liquid).

WasteSegregation Start Waste Generation: 3-(Trifluoromethoxy)-L-Phe StateCheck Physical State? Start->StateCheck SolidPath Solid Reagent (Powder/Residue) StateCheck->SolidPath Dry LiquidPath Dissolved in Solution StateCheck->LiquidPath Wet BinA BIN A: Solid Halogenated Waste (Double Bagged) SolidPath->BinA Direct Disposal SolventCheck Solvent Type? LiquidPath->SolventCheck HalogenatedSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HalogenatedSolvent Contains Halogens NonHalogenatedSolvent Non-Halogenated (MeOH, DMF, DMSO) SolventCheck->NonHalogenatedSolvent No Halogens BinB BIN B: Liquid Halogenated Waste (Carboy) HalogenatedSolvent->BinB NonHalogenatedSolvent->BinB CONTAMINATION EVENT: Must now be treated as Halogenated

Figure 1: Waste Segregation Logic. Note that mixing fluorinated compounds with non-halogenated solvents forces the entire volume to be treated as halogenated waste, increasing cost.[1]

Detailed Segregation Steps
  • Solid Waste (Pure Reagent/Weighing Papers):

    • Collect in a wide-mouth jar or double-lined polyethylene bag.

    • Label: "Solid Chemical Waste: Halogenated Organic."

    • Do NOT place in "Biohazard" (Red Bag) or "Sharps" containers.

  • Liquid Waste (Reaction Mixtures/HPLC Waste):

    • If dissolved in DCM or Chloroform : Pour into the Halogenated Waste carboy.

    • If dissolved in Methanol or DMF :

      • Strict Rule: Because the solute contains fluorine, this mixture must now be classified as Halogenated Waste .[1]

      • Pour into the Halogenated Waste carboy.

      • Why? Even trace amounts of organofluorine can generate HF during incineration.

Final Destruction Mechanism

As a researcher, your responsibility ends when the waste leaves the lab, but understanding the downstream process ensures you label correctly.[1]

High-Temperature Incineration Protocol

Standard municipal or medical waste incinerators operate at 850°C–1000°C. This is insufficient for the complete destruction of trifluoromethoxy groups without releasing toxic byproducts.

Required Facility Specs:

  • Temperature: >1100°C (2000°F) residence time >2 seconds.

  • Scrubbing: Caustic scrubbing (NaOH) is required to neutralize the HF gas produced.

    • Reaction:

      
      [1]
      

IncinerationCycle Input Halogenated Waste Input Kiln Rotary Kiln (1100°C) Input->Kiln Injection Gas Combustion Gases (CO2, H2O, HF) Kiln->Gas Thermal breakdown Scrubber Caustic Scrubber (NaOH Spray) Gas->Scrubber Acid Gas Neutral Neutralized Salts (NaF) Scrubber->Neutral Precipitation Stack Clean Emission Scrubber->Stack Safe Release

Figure 2: The destruction pathway for fluorinated organics, highlighting the critical scrubbing step for HF neutralization.[1]

Emergency Spillage Procedures

In the event of a spill in the laboratory, follow this immediate response plan.

PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 dust mask (if powder is airborne).[1]

ScenarioImmediate ActionCleanup Protocol
Dry Powder Spill 1. Stop airflow (close hood sash, turn off fans if blowing on spill).2. Isolate area.Do NOT sweep dry. Use a wet paper towel or oil-impregnated sweeping compound to suppress dust. Scoop into a container labeled "Halogenated Solid Waste."
Liquid Spill 1. Extinguish ignition sources (if solvent is flammable).2. Alert nearby personnel.Absorb with vermiculite or chem-mats . Do not use standard paper towels alone if the volume is >50mL. Place absorbent material into "Halogenated Waste" bin.
Skin Contact Remove contaminated clothing immediately.[5][6]Wash with soap and water for 15 minutes.[5] Note: Unlike Hydrofluoric Acid (HF), this compound does not require Calcium Gluconate gel unless it has been subjected to extreme heat/decomposition.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes & Regulations (40 CFR Part 261).[7]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-(Trifluoromethoxy)-L-phenylalanine.[1]

  • University of Illinois Urbana-Champaign (DRS). (2023). Halogenated Organic Liquids Disposal Guidelines.[8]

Sources

Personal protective equipment for handling 3-(Trifluoromethoxy)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

3-(Trifluoromethoxy)-L-phenylalanine is a non-natural, fluorinated amino acid derivative.[1][2] While it shares a structural backbone with L-phenylalanine, the presence of the trifluoromethoxy group (-OCF₃) significantly alters its physicochemical properties, introducing unique handling requirements distinct from standard amino acids.[2]

The -OCF₃ group is highly lipophilic (Hansch


 value 

1.04), enhancing the molecule's ability to penetrate biological membranes compared to its non-fluorinated parent.[2] Consequently, standard "amino acid" safety protocols are insufficient. This guide treats the compound as a bioactive irritant with potential for enhanced dermal absorption.
Hazard Classification (Derived from Analog SAR*)

Based on Structure-Activity Relationships with 3-(Trifluoromethyl)-L-phenylalanine (CAS 14464-68-7).[2]

Hazard CategoryGHS ClassificationHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][3][4]
Serious Eye Damage Category 2AH319: Causes serious eye irritation.[2][3][4][5]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for maintaining both operator safety and compound integrity (RNase/DNase-free conditions).

Tier 1: Analytical Scale (< 100 mg)

Use Case: Weighing for NMR, LC-MS standards.

PPE ComponentSpecificationTechnical Rationale
Hand Protection Nitrile Gloves (Min 4 mil) Standard nitrile provides adequate chemical resistance against solid powders.[2] Change immediately if wetted by solvent.
Eye Protection Safety Glasses w/ Side Shields ANSI Z87.1 compliant. Prevents particulate entry into the lacrimal duct.
Respiratory Fume Hood (Sash at 18") Mandatory. Do not weigh on an open bench. The static nature of amino acid powders creates airborne dust easily.
Body Lab Coat (Cotton/Poly) Buttoned fully to the neck to prevent accumulation on street clothes.
Tier 2: Preparative/Synthesis Scale (> 100 mg or Solution Phase)

Use Case: Peptide synthesis coupling, scale-up reactions.[2]

PPE ComponentSpecificationTechnical Rationale
Hand Protection Double Gloving (Nitrile) Outer: 5 mil Nitrile (Long Cuff).[2] Inner: 4 mil Nitrile.[2] The -OCF₃ group enhances solvent permeation; double gloving creates a breakthrough buffer.[2]
Eye Protection Chemical Splash Goggles Required if handling solutions (e.g., DMF, DCM) where the compound is dissolved, increasing skin/eye absorption risks.
Respiratory N95/P2 Respirator + Hood If weighing large quantities where static dust is visible, wear an N95 inside the fume hood to prevent inhalation during transfer.[2]
Engineering Static Eliminator Use an ionizing bar or gun during weighing. Fluorinated powders are prone to high static charge, causing "fly-away" powder that contaminates the workspace.[2]
Operational Workflow: Safe Handling Protocol

This workflow integrates safety with contamination control.[4][6][7] The lipophilicity of the -OCF₃ group means it will stick to plastics; glass or passivated stainless steel tools are preferred.[2]

G Start Storage (4°C, Desiccated) Donning PPE Donning (Double Nitrile + Lab Coat) Start->Donning Check Volume Check Donning->Check SmallScale < 100 mg (Standard Weighing) Check->SmallScale Analytical LargeScale > 100 mg (Static Control Req.) Check->LargeScale Prep/Synth Hood Fume Hood Operation (Sash < 18 inches) SmallScale->Hood LargeScale->Hood Use Ionizer Dissolution Solvent Addition (DMF/DMSO) Hood->Dissolution Waste Disposal (Halogenated Stream) Dissolution->Waste Excess/Rinsate

Figure 1: Operational workflow for handling fluorinated amino acids, emphasizing the decision loop based on scale and the critical requirement for fume hood containment.

Key Procedural Notes:
  • Static Control: Fluorinated amino acids are often fluffy, electrostatic solids. When transferring >100 mg, use an antistatic gun or polonium strip to prevent the powder from repelling off the spatula, which causes inhalation hazards.

  • Solvent Choice: The -OCF₃ group increases solubility in organic solvents (DCM, DMF) compared to water.[2] Caution: Dissolving this compound in DMSO or DMF increases its ability to penetrate nitrile gloves.[2] Change gloves immediately upon solvent splash.

  • Spill Management:

    • Dry Spill: Do not sweep (creates dust).[2] Wipe with a wet paper towel (water/ethanol) to capture particulates.

    • Wet Spill: Absorb with vermiculite.[2] Dispose of as halogenated waste.

Waste Disposal & Deactivation[7][8]

Because this compound contains fluorine, it cannot be treated as standard organic waste. Improper disposal releases HF (Hydrofluoric Acid) during standard incineration if scrubbers are not present.

Waste StreamProtocol
Solid Waste Collect in a container labeled "Solid Hazardous Waste - Fluorinated Organics." Do not mix with strong oxidizers.[2]
Liquid Waste Segregate into "Halogenated Organic Solvents." Even if dissolved in water/methanol, the fluorine content dictates this classification.
Contaminated Sharps Needles used with this compound must go into a rigid sharps container labeled for chemical incineration .

Prohibited Actions:

  • NEVER pour down the sink. (Environmental persistence of fluorinated organics).

  • NEVER mix with strong bases (e.g., NaOH) in the waste container, as this may trigger degradation or unexpected exotherms depending on the solvent system.

References & Authority
  • Chemical Identity & Analog Safety:

    • Reference: PubChem.[8] (n.d.). 3-(Trifluoromethyl)-L-phenylalanine (Analogous Structure). National Library of Medicine. Retrieved February 15, 2026.

    • Source:[2]

  • Fluorine Chemistry Hazards:

    • Reference: Purdue University Chemistry Safety. (n.d.). Fluorine Safety Guidelines.

    • Source:[2]

  • Waste Management of Fluorinated Compounds:

    • Reference: University of Oxford.[9] (2025).[5][9][10][11] Recycling Fluoride from Forever Chemicals. Nature.

    • Source:[2]

(Note: Specific SDS for the -OCF₃ variant is often proprietary.[2] Safety data is extrapolated from the -CF₃ analog CAS 14464-68-7 due to high structural and toxicological similarity.)[2]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.